Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQSGNPXDLFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455095 | |
| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103301-78-6 | |
| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a key chiral building block in the synthesis of various biologically active compounds, holds significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of a primary and efficient synthetic pathway to this valuable molecule. The synthesis commences from the readily available L-pyroglutamic acid, proceeding through a two-step sequence of N-benzylation and subsequent esterification. This guide elucidates the mechanistic underpinnings of each synthetic step, offers detailed, field-tested experimental protocols, and provides comprehensive characterization data for the final product. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high yield, thereby serving as a reliable resource for researchers in the field.
Introduction
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Specifically, functionalized pyroglutamic acid derivatives, such as this compound, serve as versatile intermediates in the asymmetric synthesis of complex molecules. The presence of a chiral center at the 2-position, derived from the natural amino acid L-glutamic acid, makes these compounds particularly valuable for the stereoselective synthesis of therapeutic agents. The N-benzyl group provides a lipophilic character and can influence the conformational properties of the molecule, while the methyl ester at the 2-position offers a handle for further chemical transformations. This guide details a robust and scalable synthesis of this compound, providing a foundational methodology for its application in drug discovery and development.
Synthesis Pathway Overview
The most direct and widely applicable synthesis of this compound involves a two-step process starting from L-pyroglutamic acid. The first step is the protection of the secondary amine within the pyroglutamate ring via N-benzylation. The subsequent step involves the esterification of the carboxylic acid functionality to yield the desired methyl ester.
Caption: Overall synthetic scheme for this compound.
Part 1: N-Benzylation of L-Pyroglutamic Acid
The initial step focuses on the introduction of the benzyl group onto the nitrogen atom of the pyroglutamate ring. This is typically achieved through a nucleophilic substitution reaction where the deprotonated nitrogen acts as the nucleophile.
Mechanistic Insight
The reaction proceeds via an S_N2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the secondary amine of L-pyroglutamic acid, forming a sodium salt. This salt is a potent nucleophile that readily attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the N-benzyl bond. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it solubilizes the reactants and facilitates the reaction without interfering with the strong base.
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Building Blocks in Medicinal Chemistry
In the landscape of modern drug development, the demand for stereochemically pure and conformationally defined molecules is paramount. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, has emerged as a pivotal chiral building block. Its rigid, five-membered lactam structure provides a predictable and spatially defined scaffold, making it an invaluable tool for the asymmetric synthesis of complex bioactive molecules. This guide offers a comprehensive overview of its properties, synthesis, and diverse applications, providing researchers with the technical insights necessary to leverage this versatile synthon in their drug discovery programs.
Pyroglutamic acid and its derivatives are prized in medicinal chemistry for their ability to introduce conformational constraints into peptide and non-peptide structures.[1][2] This conformational rigidity can enhance binding affinity to biological targets, improve metabolic stability, and increase oral bioavailability. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, with its protected amine and ester functionalities, serves as a ready-to-use intermediate for the construction of sophisticated molecular architectures, from novel neuroprotective agents to innovative anticancer and antimicrobial compounds.[3]
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is essential for its effective application in synthesis and drug design. The key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | PubChem |
| Molecular Weight | 233.26 g/mol | PubChem |
| IUPAC Name | methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate | PubChem |
| CAS Number | 57171-00-3 | PubChem |
| Appearance | Not specified (typically a solid or oil) | General knowledge |
| Solubility | Soluble in common organic solvents | General knowledge |
| XLogP3-AA | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Strategic Synthesis: N-Benzylation of a Pyroglutamate Ester
The most common and direct route to (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves the N-alkylation of its precursor, (S)-Methyl 5-oxopyrrolidine-2-carboxylate.[4] This reaction is a classic example of nucleophilic substitution, where the deprotonated nitrogen of the pyroglutamate lactam acts as a nucleophile, attacking the electrophilic benzyl bromide.
Causality Behind Experimental Choices
The selection of reagents and conditions for this synthesis is critical for achieving a high yield and purity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice for this purpose. It effectively deprotonates the N-H bond, forming a sodium salt of the pyroglutamate ester and hydrogen gas, which evolves from the reaction mixture.[5] The insolubility of NaH in most organic solvents necessitates a heterogeneous reaction, which can sometimes be slow. However, its efficacy and the irreversible nature of the deprotonation make it a reliable option. It is crucial to use NaH with caution, as it is highly reactive with protic solvents and moisture.
-
Solvent: A polar aprotic solvent is ideal for this reaction. Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they can dissolve the pyroglutamate ester and the benzyl bromide, facilitating the reaction. However, it's important to be aware of potential side reactions. For instance, sodium hydride can react with DMF, especially at elevated temperatures, which can lead to the formation of byproducts and reduce the yield of the desired product.[5]
-
Electrophile: Benzyl bromide is a highly effective benzylating agent due to the good leaving group ability of the bromide ion and the stability of the benzylic carbocation-like transition state.
Experimental Workflow Diagram
Caption: Synthetic workflow for the N-benzylation of (S)-Methyl 5-oxopyrrolidine-2-carboxylate.
Detailed Step-by-Step Methodology
Materials:
-
(S)-Methyl 5-oxopyrrolidine-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add (S)-Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent).
-
Solvation: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the suspension at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.
-
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise via the dropping funnel at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.
Applications in Drug Discovery and Development
The unique structural features of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate make it a valuable scaffold for the synthesis of a wide range of biologically active compounds.
Neuroprotective Agents: Targeting the NMDA Receptor
One of the most significant applications of this chiral building block is in the development of neuroprotective agents, particularly antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of the NMDA receptor is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[6] The NR2B subtype of the NMDA receptor has been a key target for therapeutic intervention.[7][8][9][10]
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has been utilized in the synthesis of novel 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives that exhibit potent neuroprotective activity. These compounds have been shown to attenuate NMDA-induced cytotoxicity and Ca²⁺ influx. The rigid pyrrolidinone core helps to orient the benzyl and carboximidamide groups in a specific spatial arrangement, which is crucial for high-affinity binding to the NR2B-NMDA receptor.[11]
Conformationally Constrained Peptidomimetics
The pyrrolidinone ring system serves as an excellent surrogate for proline, a naturally occurring amino acid that often induces turns in peptide chains.[12] By incorporating (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate into peptide sequences, researchers can create conformationally constrained peptidomimetics with enhanced biological activity and stability.[13][14] These modified peptides are less susceptible to enzymatic degradation and can exhibit improved receptor binding profiles. This strategy has been successfully employed in the design of inhibitors for various enzymes and protein-protein interactions.
Anticancer and Antimicrobial Agents
The 5-oxopyrrolidine scaffold is also a feature in a number of natural products with antimicrobial and anticancer properties.[3] Synthetic derivatives of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate have been explored for their potential as novel therapeutic agents in these areas. The ability to readily modify the benzyl and ester groups allows for the generation of diverse chemical libraries for screening and lead optimization. For instance, various 5-oxopyrrolidine derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus and human lung cancer cell lines.[3]
Logical Relationship Diagram of Applications
Caption: Key application areas of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate in drug discovery.
Conclusion: A Versatile Tool for Future Drug Development
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate stands out as a highly valuable and versatile chiral building block in the arsenal of the medicinal chemist. Its inherent conformational rigidity, coupled with the ease of its synthesis and derivatization, provides a robust platform for the design and development of novel therapeutics. From targeting complex receptors in the central nervous system to mimicking key structural motifs in peptides, the applications of this compound are broad and impactful. As the pursuit of more specific, potent, and stable drug candidates continues, the strategic use of such well-defined chiral synthons will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
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Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect Against Neurotoxicity Induced Cell Death in Alzheimer's Disease. CUNY Academic Works. Available at: [Link]
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Gang, F. L., Zhu, F., Li, X. T., Wei, J. L., Wu, W. J., & Zhang, J. W. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & medicinal chemistry, 26(16), 4644–4649. Available at: [Link]
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Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of organic chemistry. Available at: [Link]
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Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Available at: [Link]
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Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Available at: [Link]
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. HETEROCYCLES, 89(8), 1801-1825. Available at: [Link]
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Gudelis, A., Mickevičius, V., & Vaickelionienė, R. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(13), 2639. Available at: [Link]
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Wünsch, B., Schepmann, D., & Mersch, T. (2010). Conformationally Constrained NR2B Selective NMDA Receptor Antagonists Derived From Ifenprodil: Synthesis and Biological Evaluation of tetrahydro-3-benzazepine-1,7-diols. Bioorganic & medicinal chemistry, 18(22), 7896–7907. Available at: [Link]
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NR2B selective NMDA receptor antagonists. PubMed. Available at: [Link]
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The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS medicinal chemistry letters. Available at: [Link]
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METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. Global Substance Registration System. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (Basel, Switzerland). Available at: [Link]
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McCauley, J. A., Theberge, C. R., Romano, J. J., Billings, S. B., Anderson, K. D., Claremon, D. A., ... & Liverton, N. J. (2004). NR2B-selective N-methyl-D-aspartate antagonists: synthesis and evaluation of 5-substituted benzimidazoles. Journal of medicinal chemistry, 47(8), 2089–2096. Available at: [Link]
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Curtis, N. R., Diggle, H. J., Kulagowski, J. J., London, C., Grimwood, S., Hutson, P. H., ... & Wafford, K. A. (2003). Novel N1-(benzyl)cinnamamidine derived NR2B subtype-selective NMDA receptor antagonists. Bioorganic & medicinal chemistry letters, 13(4), 693–696. Available at: [Link]
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Benzimidazole-2-carboxamides as novel NR2B selective NMDA receptor antagonists. Bioorganic & medicinal chemistry letters. Available at: [Link]
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(S)-Methyl 5-oxopyrrolidine-2-carboxylate. Oakwood Chemical. Available at: [Link]
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Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules (Basel, Switzerland). Available at: [Link]
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5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Semantic Scholar. Available at: [Link]
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Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. PubChem. Available at: [Link]
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PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. Available at: [Link]
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benzyl N-benzoyl-(L)-pyroglutamate. PubChem. Available at: [Link]
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Drebushchak, T. N., Mikhailenko, M. A., & Boldyreva, E. V. (2021). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 1), 6–12. Available at: [Link]
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(R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate structure
An In-Depth Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Executive Summary
(R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a derivative of pyroglutamic acid, a naturally occurring amino acid analog, it serves as a versatile stereodefined building block for the synthesis of complex molecular architectures. The presence of the benzyl protecting group on the lactam nitrogen enhances its utility in multi-step syntheses by preventing undesirable side reactions, while the methyl ester provides a readily modifiable handle for further chemical transformations. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: A Versatile Chiral Building Block
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products.[1] (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, belonging to this class, holds particular importance due to its defined stereochemistry at the C2 position. This chirality is crucial in drug design, as the biological activity of enantiomers can differ significantly.
The molecule is derived from (R)-pyroglutamic acid, which provides the foundational chiral pool. The N-benzyl group serves a dual purpose: it protects the secondary amine within the lactam ring from unwanted reactions and imparts lipophilicity, which can be advantageous for solubility in organic solvents commonly used in synthesis. The methyl ester at the C2 position is a key functional group for elaboration, often serving as an anchor point for building more complex structures through peptide couplings or reductions. Its role as a key intermediate allows for the development of novel therapeutics, including anticancer and antimicrobial agents.[1][2]
Physicochemical Properties and Structural Elucidation
The unambiguous identification and characterization of (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate are paramount for its effective use. Its core structure consists of a five-membered lactam ring, substituted at the C1 (nitrogen) position with a benzyl group and at the C2 position with a methyl carboxylate group, with the stereocenter at C2 having the (R) configuration.
Chemical Structure Diagram
Caption: Chemical structure of (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.
Key Physicochemical Data
All quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 143317-59-3 | [3][4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [5][6] |
| Molecular Weight | 233.26 g/mol | [5][6] |
| IUPAC Name | methyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | Derived from[5] |
| InChIKey | FPJQSGNPXDLFTM-LLVKDONJSA-N | Derived from[6] |
| SMILES | COC(=O)[C@H]1CCC(=O)N1Cc2ccccc2 | [6] |
| Appearance | Expected to be a colorless to light yellow liquid or solid | Derived from[7] |
Synthesis and Mechanistic Insights
The synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is typically achieved via a two-step process starting from the commercially available and enantiopure (R)-pyroglutamic acid. This approach ensures the retention of the critical C2 stereocenter.
Synthetic Workflow Diagram
Caption: General two-step synthetic workflow from (R)-pyroglutamic acid.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed methodology grounded in established chemical principles for esterification and N-alkylation reactions.
Part A: Fischer Esterification to (R)-Methyl 5-oxopyrrolidine-2-carboxylate
-
Principle: This acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester. Thionyl chloride is an excellent choice as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion.[8]
-
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (100 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the methanol. Causality: This exothermic reaction generates the HCl catalyst. Slow addition prevents a dangerous rise in temperature.
-
Once the addition is complete, add (R)-pyroglutamic acid (1.0 equivalent) portion-wise to the cold solution.
-
Remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).
-
Work-up: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[8]
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude (R)-Methyl 5-oxopyrrolidine-2-carboxylate, which can often be used in the next step without further purification.
-
Part B: N-Benzylation to the Final Product
-
Principle: This is a nucleophilic substitution (Sₙ2) reaction. A base is required to deprotonate the weakly acidic lactam N-H, generating a nucleophilic amide anion that subsequently attacks the electrophilic benzylic carbon of benzyl bromide. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, ensuring complete deprotonation. Dimethylformamide (DMF) is an excellent polar aprotic solvent that solvates the cation, leaving the nucleophile highly reactive.
-
Procedure:
-
Dissolve the crude methyl pyroglutamate (1.0 equivalent) from Part A in anhydrous DMF (50 mL) in a dry 250 mL three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality: Adding the strong base at a low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes. The cessation of H₂ bubbling indicates the formation of the sodium salt is complete.
-
Add benzyl bromide (BnBr, 1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.
-
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, inferred from analogous structures reported in the literature, are detailed below.[1][9][10]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 7.20-7.40 (m, 5H, Ar-H ), 4.50-5.10 (ABq, 2H, -NCH₂ Ph), 4.20-4.40 (dd, 1H, CH -COOMe), 3.70 (s, 3H, -OCH₃ ), 2.10-2.60 (m, 4H, ring -CH₂ CH₂ -). Rationale: The benzylic protons are diastereotopic and should appear as an AB quartet. The C2 proton will be a doublet of doublets due to coupling with the two C3 protons. |
| ¹³C NMR | δ (ppm): ~175 (lactam C =O), ~172 (ester C =O), ~136 (Ar-C quat.), ~128 (Ar-C H), ~57 (C H-COOMe), ~52 (-OC H₃), ~47 (-NC H₂Ph), ~30 (C H₂), ~25 (C H₂). Rationale: Two distinct carbonyl signals are expected. The signals for the benzyl group and the chiral core will be clearly identifiable in the aromatic and aliphatic regions, respectively. |
| FT-IR | ν (cm⁻¹): ~1745 (ester C=O stretch), ~1695 (lactam C=O stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch). Rationale: The two carbonyl groups will have distinct stretching frequencies, with the ester typically appearing at a higher wavenumber than the lactam. |
| Mass Spec. | [M+H]⁺: m/z = 234.11. [M+Na]⁺: m/z = 256.09. Rationale: High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₃H₁₅NO₃. |
Applications in Medicinal Chemistry and Asymmetric Synthesis
(R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is not an end product but a high-value intermediate. Its synthetic utility stems from the orthogonal reactivity of its functional groups.
-
Chiral Scaffold: It provides a rigid, stereodefined core onto which various functionalities can be appended, making it invaluable for constructing libraries of chiral compounds for biological screening.[11]
-
Synthesis of Constrained Amino Acids: The pyrrolidinone ring mimics a peptide turn, a common motif in protein-ligand interactions. Derivatives of this molecule are used to synthesize conformationally restricted analogs of natural amino acids and peptides.
-
Precursor to Bioactive Molecules: The pyroglutamic acid framework is a key component in various pharmaceuticals. For example, derivatives are explored as P2X7 receptor antagonists and have been incorporated into molecules with potential anticancer and antimicrobial activities.[1]
Role as a Synthetic Intermediate
Caption: Key transformations of the title compound into other useful chiral synthons.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Hazard Identification: May cause skin and serious eye irritation. May be harmful if swallowed.[3][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
(R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a cornerstone chiral building block for modern organic synthesis and drug discovery. Its straightforward preparation from an inexpensive, enantiopure starting material, combined with its versatile chemical handles, ensures its continued application in the pursuit of novel, stereochemically complex molecules. This guide has outlined its fundamental properties, a robust and mechanistically sound synthetic procedure, and its principal applications, providing a solid foundation for its use in a research and development setting.
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An In-depth Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (CAS 103301-78-6)
Abstract
This technical guide provides a comprehensive overview of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a key synthetic intermediate in the development of novel neuroprotective agents. The guide details the compound's chemical and physical properties, provides a detailed protocol for its synthesis, and explores its applications in medicinal chemistry, with a particular focus on its role as a modulator of glutamatergic neurotransmission. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule in their work.
Introduction: The Significance of the Pyroglutamate Scaffold
The pyroglutamate scaffold, a five-membered lactam ring derived from glutamic acid, is a privileged structure in medicinal chemistry. Its rigid, cyclic nature provides a constrained conformational framework that is amenable to the design of potent and selective ligands for various biological targets. The N-substitution of the pyroglutamate ring, in particular, offers a facile route to modulate the compound's physicochemical properties and biological activity. This guide focuses on a key derivative, this compound, where the introduction of an N-benzyl group has been shown to be crucial for its neuroprotective effects.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key characteristics of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103301-78-6 (Racemic) | Multiple Chemical Suppliers |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| IUPAC Name | This compound | |
| Synonyms | Methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate, 5-Oxo-1-(phenylmethyl)proline methyl ester | [1] |
Spectroscopic Data:
The structural integrity of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Interpretation |
| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons (as two doublets due to chirality at C2, around 4.5-5.0 ppm), the methoxy protons of the ester (a singlet around 3.7 ppm), and the diastereotopic methylene protons of the pyrrolidinone ring. |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbons of the lactam and the ester (around 170-175 ppm), the aromatic carbons of the benzyl group (127-137 ppm), the benzylic methylene carbon (around 45-50 ppm), the methoxy carbon (around 52 ppm), and the carbons of the pyrrolidinone ring. |
| Mass Spec. | The molecular ion peak (M+) is expected at m/z = 233. A prominent fragment is often observed at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Other fragments may arise from the loss of the methoxycarbonyl group or cleavage of the pyrrolidinone ring.[4] |
| FT-IR | The spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the lactam (around 1680-1700 cm⁻¹) and the ester (around 1730-1750 cm⁻¹).[5][6][7][8] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the target compound is typically achieved through a two-step process starting from L-pyroglutamic acid: esterification followed by N-benzylation. The following protocol describes the synthesis of the racemic mixture.
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The 5-Oxopyrrolidine Scaffold: A Versatile Core for Modulating Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine, also known as the 2-pyrrolidinone ring, is a privileged five-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] This structural motif is a cornerstone in a variety of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[2][3] Its appeal lies in its synthetic tractability, allowing for facile derivatization at multiple positions, and its ability to serve as a versatile scaffold for presenting pharmacophoric features in a defined three-dimensional space.[1] This guide provides a comprehensive overview of the diverse biological activities of 5-oxopyrrolidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for their biological evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 5-oxopyrrolidine scaffold has emerged as a promising framework for the development of novel anticancer agents.[4][5] A variety of derivatives have demonstrated potent cytotoxic effects against several cancer cell lines, with some exhibiting promising selectivity for cancer cells over non-cancerous cells.[2]
A notable study focused on the synthesis of 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties.[2] These compounds were evaluated for their in vitro anticancer activity against the A549 human lung adenocarcinoma cell line.[2][6] The results indicated a strong structure-dependent anticancer activity.[2] Specifically, bis-hydrazone derivatives demonstrated the most potent anticancer activity among the tested compounds.[2]
Key Insights into Anticancer Activity:
-
Structural Modifications: The introduction of different substituents on the 5-oxopyrrolidine core significantly influences anticancer potency. For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed high anticancer activity in an A549 human pulmonary cancer cell culture model.[6]
-
Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent at the N-1 position and modifications at the C-3 position of the pyrrolidinone ring are crucial for anticancer activity. For example, hydrazones containing heterocyclic fragments exhibited higher anticancer activity compared to those with aromatic moieties.[2]
-
Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some are believed to exert their anticancer effects through the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[7] Molecular docking studies have been employed to understand the interactions between these derivatives and the active sites of target proteins.[7]
Quantitative Data on Anticancer Activity
| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric (e.g., % viability at 100 µM) | Reference |
| Compound 21 | Bis-hydrazone with 5-nitrothienyl moieties | A549 | High anticancer activity | [2] |
| Compounds 18-22 | Azole, diazole, and hydrazone derivatives | A549 | Potent anticancer activity | [2][4] |
| 5-fluorobenzimidazole derivative | Benzimidazole derivative | A549 | High anticancer activity | [6][8] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of 5-oxopyrrolidine derivatives on cancer cell lines.
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The 5-oxopyrrolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the cell culture medium. The cells are then treated with the compounds for a specified period (e.g., 24 hours).[6]
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) values are determined.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[9] 5-Oxopyrrolidine derivatives have demonstrated considerable promise as a scaffold for the development of new antimicrobials, particularly against Gram-positive bacteria.[8]
Research has shown that certain 5-oxopyrrolidine derivatives exhibit potent and selective activity against MDR Staphylococcus aureus (MRSA) strains, including those resistant to linezolid and tedizolid.[2][4]
Key Insights into Antimicrobial Activity:
-
Spectrum of Activity: Many synthesized 5-oxopyrrolidine derivatives show selective activity against Gram-positive bacteria, with little to no activity against Gram-negative pathogens.[2]
-
Potent Derivatives: A hydrazone derivative bearing a 5-nitrothien-2-yl moiety has been identified as a particularly potent agent against various MDR S. aureus strains.[10] Another study highlighted a hydrazone with a benzylidene moiety that showed strong inhibition of S. aureus.[11]
-
Biofilm Disruption: Some derivatives have also shown the ability to disrupt bacterial biofilms, which are notoriously difficult to eradicate.[10][11] For instance, a 5-nitrothienylhydrazone demonstrated excellent results in disrupting S. aureus and E. coli biofilms.[10][11]
Quantitative Data on Antimicrobial Activity
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus | <7.8 | [10][11] |
| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [10][11] |
| 5-Fluorobenzimidazole derivative | Methicillin-resistant S. aureus | Four-fold stronger than clindamycin | [6] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard method for determining the MIC of 5-oxopyrrolidine derivatives against bacterial strains.
-
Bacterial Culture: Prepare an overnight culture of the target bacterial strain in a suitable broth medium.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Serial Dilution: Prepare a two-fold serial dilution of the 5-oxopyrrolidine derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory and Neuroprotective Activities
Beyond their anticancer and antimicrobial properties, 5-oxopyrrolidine derivatives have shown potential in modulating inflammatory responses and exhibiting neuroprotective effects, making them interesting candidates for treating neurodegenerative diseases like Alzheimer's.[12][13]
Anti-inflammatory Potential
A series of 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for their anti-inflammatory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[12] Certain derivatives showed promising inhibitory activity against these enzymes, which are implicated in inflammatory processes.[12]
Neuroprotective Effects in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles, leading to neuronal loss and cognitive decline.[14] Some 5-oxopyrrolidine derivatives have been investigated for their potential to combat this disease through multiple mechanisms.
-
Acetylcholinesterase (AChE) Inhibition: A key therapeutic strategy for Alzheimer's is to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[14] A series of novel oxopyrrolidines were synthesized and found to have good inhibitory activity against AChE.[13] One compound, ethyl 2-(2-(2,6-dimethylphenylcarbamoyl)-5-oxopyrrolidin-1-yl)acetate, showed higher activity than the standard drug donepezil.[13]
-
Inhibition of β-Amyloid Protein Aggregation: Another crucial target in Alzheimer's is the aggregation of Aβ protein.[13] A specific 5-oxopyrrolidine derivative, 1-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, displayed significant activity against β42 protein aggregation, surpassing that of donepezil.[13]
Potential Signaling Pathway Involvement in Neuroprotection
The neuroprotective effects of various compounds are often mediated through complex signaling pathways. While the specific pathways for many 5-oxopyrrolidine derivatives are still being elucidated, a general neuroprotective signaling pathway often involves the activation of pro-survival kinases and the inhibition of apoptotic pathways.
Caption: A potential neuroprotective signaling pathway modulated by 5-oxopyrrolidine derivatives.
Conclusion and Future Perspectives
The 5-oxopyrrolidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, underscore the significant potential of this heterocyclic core. The ease of synthetic modification allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective drug candidates.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the biological activities of these derivatives is crucial for their further development.
-
In Vivo Studies: While many promising results have been obtained in vitro, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds.
-
Expansion of Chemical Diversity: The synthesis and screening of new libraries of 5-oxopyrrolidine derivatives with even greater structural diversity could lead to the discovery of compounds with novel biological activities or improved properties.
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A Technical Guide to 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives as Novel Neuroprotective Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. Key pathological drivers include glutamate-induced excitotoxicity and oxidative stress, making them critical targets for therapeutic intervention.[1][2][3] The pyrrolidone chemical scaffold has historically shown promise in the development of nootropic and neuroprotective agents.[4][5] This guide provides an in-depth technical analysis of a novel series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which have demonstrated significant neuroprotective activity. A lead compound, designated 12k , has been identified as a potent agent against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[6] Mechanistic studies reveal that its protective effects are mediated through the attenuation of Ca²⁺ influx and suppression of NR2B-NMDA receptor upregulation.[6] Furthermore, compound 12k exhibits excellent metabolic stability and has been shown to improve learning and memory in in vivo models, positioning it as a promising candidate for further preclinical and clinical development.[6] This document details the rationale, synthesis, mechanism of action, and essential protocols for the evaluation of this promising class of neuroprotective agents.
Part 1: The Landscape of Neurodegeneration and Rationale for Intervention
The Therapeutic Challenge
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease are marked by a relentless decline in neuronal health, leading to severe cognitive and motor impairments.[1][3] The complexity of these diseases, involving multiple pathological pathways, has hampered the development of effective treatments.[7][8] A growing body of evidence suggests that common mechanisms, including excitotoxicity and oxidative stress, are central to neuronal cell death across various conditions, offering a strategic point for therapeutic intervention.[3][7]
Core Pathogenic Pathways
-
Glutamate Excitotoxicity: Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for normal synaptic transmission. However, its excessive activation of receptors, particularly the N-methyl-D-aspartic acid (NMDA) receptor, leads to a pathological cascade known as excitotoxicity.[9][10] This process involves a massive influx of extracellular Ca²⁺, which in turn activates degradative enzymes, promotes the generation of reactive oxygen species (ROS), and ultimately triggers apoptotic and necrotic cell death pathways.[9][10] Targeting the NMDA receptor, specifically subunits like NR2B, represents a key strategy for mitigating this damage.[6]
-
Oxidative Stress: The brain's high oxygen consumption and lipid-rich composition make it exceptionally vulnerable to oxidative damage from ROS.[1] Oxidative stress arises from an imbalance between ROS production and the brain's antioxidant defenses, leading to damage of lipids, proteins, and nucleic acids.[1][11] This damage is a hallmark of many neurodegenerative diseases and is closely intertwined with other pathological processes like excitotoxicity and neuroinflammation.[3][12]
The Pyrrolidinone Scaffold: A Foundation for Neurotherapeutics
The pyrrolidone (or 2-oxopyrrolidine) chemical family has been a subject of neuropharmacological research for decades.[4] Beginning with the development of piracetam, this class of compounds became known for its "nootropic" or cognitive-enhancing effects.[4] Subsequent research has expanded their potential applications to include neuroprotection and anticonvulsant activities, with compounds like levetiracetam becoming major antiepileptic drugs.[4][13] The versatility and favorable safety profile of this scaffold make it an attractive starting point for the design of novel agents targeting complex neurological disorders.[4][5]
Part 2: Lead Identification and Structure-Activity Relationship (SAR)
Design and Synthesis Rationale
The design of the 1-benzyl-5-oxopyrrolidine-2-carboximidamide series was predicated on creating novel molecules capable of interfering with the excitotoxic cascade. The core pyrrolidinone structure provides a proven CNS-active scaffold, while the benzyl and carboximidamide moieties were introduced to explore and optimize interactions with the target, later identified as the NR2B subunit of the NMDA receptor.[6]
The synthesis of these derivatives generally follows established organic chemistry principles. A common approach involves the reaction of a substituted benzylamine with a suitable pyroglutamic acid derivative, followed by chemical modification to install the carboximidamide group. The specific synthetic route allows for the systematic variation of substituents on the benzyl ring to enable a thorough structure-activity relationship (SAR) analysis.
Structure-Activity Relationship (SAR) Analysis
An in vitro assay measuring protection against NMDA-induced cytotoxicity was used to screen the synthesized compounds. The results demonstrate clear SAR trends that are critical for guiding future optimization efforts. Modifications to the substitution pattern on the benzyl ring significantly impacted neuroprotective potency.
| Compound ID | Benzyl Ring Substitution | Neuroprotective Activity (vs. NMDA-induced toxicity) |
| 12a | 4-H | Moderate |
| 12d | 4-F | Moderate-High |
| 12g | 4-Cl | High |
| 12j | 3,4-diCl | High |
| 12k | 4-CF₃ | Very High (Lead Compound) |
| Ifenprodil | Reference Compound | High |
| (Data synthesized from findings presented in the primary literature[6]) |
The analysis indicates that introducing electron-withdrawing groups at the 4-position of the benzyl ring generally enhances neuroprotective activity. The trifluoromethyl (-CF₃) group in compound 12k conferred the highest potency, even surpassing the reference compound, ifenprodil.[6] This suggests that electronic and steric factors at this position are crucial for optimal binding and efficacy.
Part 3: Mechanism of Action: Targeting the NR2B-NMDA Receptor
Unraveling the Protective Mechanism of Compound 12k
Further investigation into the lead compound 12k revealed a multi-faceted mechanism centered on the NMDA receptor. The primary drivers of its neuroprotective effects are:
-
Attenuation of Ca²⁺ Influx: Compound 12k was shown to directly reduce the influx of calcium into neurons following NMDA receptor stimulation.[6] By blocking this primary excitotoxic trigger, it prevents the activation of downstream cell death machinery.
-
Suppression of NR2B Upregulation: Chronic or excessive NMDA stimulation can lead to an upregulation of the NR2B subunit, sensitizing the neuron to further excitotoxic insults. Compound 12k was found to suppress this pathological upregulation, suggesting it may help restore homeostatic receptor expression.[6]
Molecular docking studies further support these findings, indicating that compound 12k fits effectively into the binding site of the NR2B-NMDA receptor complex.[6]
Visualizing the Signaling Pathway
The following diagram illustrates the excitotoxicity pathway and the proposed points of intervention by compound 12k .
Caption: NMDA receptor-mediated excitotoxicity and inhibition by Compound 12k.
Part 4: Preclinical Evaluation: Methodologies and Protocols
The successful evaluation of novel neuroprotective agents requires a robust and phased approach, moving from high-throughput in vitro screening to more complex in vivo functional assessments.
In Vitro Assessment: NMDA-Induced Cytotoxicity Assay
Causality: This initial screen is essential to confirm the compound's direct protective effect on neurons against a specific insult (NMDA-induced excitotoxicity). It is a rapid, cost-effective method to quantify potency (e.g., EC₅₀) and rank compounds from a synthesized library, as demonstrated in the SAR analysis.[14] Using a neuronal cell line like SH-SY5Y provides a consistent and reproducible model system.[15][16]
Protocol: Step-by-Step Methodology
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Plating:
-
Seed the SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compounds (e.g., 12k ) and the reference compound (e.g., Ifenprodil) in serum-free medium.
-
Remove the culture medium from the wells and replace it with medium containing the test compounds at various concentrations.
-
Incubate for 2 hours to allow for compound uptake.
-
-
NMDA-Induced Injury:
-
Prepare a solution of 100 µM NMDA in serum-free medium.
-
Add the NMDA solution to all wells except the "vehicle control" group.
-
Incubate the plate for 24 hours to induce excitotoxic cell death.[17]
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control group.
-
Plot a dose-response curve and determine the EC₅₀ value for each compound.
-
Workflow Visualization
Caption: Standard workflow for in vitro neuroprotection screening assay.
In Vivo Assessment: Scopolamine-Induced Cognitive Impairment Model
Causality: After confirming in vitro efficacy, it is crucial to determine if the compound can cross the blood-brain barrier and exert a functional effect on cognition in a living organism. The scopolamine-induced amnesia model is a well-established pharmacological model for screening agents with potential anti-amnesic and cognitive-enhancing properties, relevant for conditions like Alzheimer's disease.[18][19] Behavioral tests like the Morris Water Maze (MWM) provide a quantitative measure of spatial learning and memory.
Protocol: Step-by-Step Methodology
-
Animal Acclimatization:
-
Use adult male C57BL/6 mice.
-
House the animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow for at least one week of acclimatization before experiments begin.
-
-
Drug Administration:
-
Dissolve the test compound (e.g., 12k ) in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Administer the compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) at predetermined doses (e.g., 5, 10, 20 mg/kg) daily for the duration of the experiment.
-
-
Induction of Amnesia:
-
30 minutes after compound administration, inject scopolamine (1 mg/kg, i.p.) to induce cholinergic dysfunction and memory impairment. The control group receives a vehicle injection.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (Days 1-4):
-
30 minutes after scopolamine injection, place the mouse into a circular pool of opaque water containing a hidden escape platform.
-
Allow the mouse 60 seconds to find the platform. If it fails, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
Perform four trials per day for four consecutive days.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
-
Data Analysis:
-
Analyze escape latency during the acquisition phase using a two-way ANOVA.
-
Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
A significant improvement in these parameters in the compound-treated group compared to the scopolamine-only group indicates cognitive enhancement.
-
Workflow Visualization
Caption: Workflow for in vivo evaluation of cognitive enhancement effects.
Part 5: Conclusion and Future Directions
The 1-benzyl-5-oxopyrrolidine-2-carboximidamide class of compounds, particularly the lead candidate 12k , represents a significant advancement in the search for novel neuroprotective agents. The clear structure-activity relationship, potent efficacy against NMDA-induced excitotoxicity, and promising in vivo cognitive-enhancing effects establish this series as a high-priority for further development.[6]
Key Next Steps:
-
Comprehensive ADME/Tox Profiling: Detailed studies on absorption, distribution, metabolism, excretion, and toxicology are required to assess the drug-like properties and safety profile of 12k . The initial finding of good metabolic stability is a positive indicator.[6]
-
Evaluation in Disease-Relevant Models: The efficacy of 12k should be tested in more complex, chronic models of neurodegeneration, such as transgenic mouse models of Alzheimer's disease (e.g., 5xFAD or APP/PS1) or ischemic stroke models (e.g., transient middle cerebral artery occlusion, MCAO).[20][21]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the compound's concentration in the brain and its therapeutic effect is essential for determining an optimal dosing regimen for future clinical trials.
-
Target Engagement Studies: Utilizing techniques like positron emission tomography (PET) with a specific ligand could confirm that the compound engages the NR2B-NMDA receptor target in the brain at therapeutic doses.
References
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- PubMed. Multiple Pathways of Neuroprotection Against Oxidative Stress and Excitotoxic Injury in Immature Primary Hippocampal Neurons.
- PubMed. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection.
- Semantic Scholar. Oxidative Stress in Neurodegenerative Diseases: Mechanisms and Therapeutic Perspectives.
- PubMed. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents.
- PubMed. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
- PubMed Central. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases.
- PubMed Central. Oxidative stress in neurodegenerative diseases.
- ResearchGate. (PDF) Oxidative Stress in Neurodegenerative Diseases: Mechanisms and Therapeutic Perspectives.
- Oxford Academic. Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants.
- PubMed. Pyrrolidone derivatives.
- PubMed Central. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases.
- PubMed Central. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- MDPI. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection.
- NCBI. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
- Frontiers. Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies.
- Benchchem. In Vitro Neuroprotection Assay Using Eleutheroside C.
- PubMed. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.
- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
- ResearchGate. What is the best in vivo model for testing potential anti-amyloid-ß drugs?.
- MDPI. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.
- PubMed. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.
- In vivo study of human neural activity offers neurological condition insight.
- Frontiers. In vitro Model Systems for Studies Into Retinal Neuroprotection.
- OUCI. Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases.
- ResearchGate. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF.
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- 2. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases [ouci.dntb.gov.ua]
- 6. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Oxidative Stress in Neurodegenerative Diseases: Mechanisms and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]
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- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: A Proposed Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Abstract
This document provides a detailed protocol for a proposed synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a substituted pyroglutamate derivative. Pyroglutamates are significant scaffolds in medicinal chemistry, appearing in various biologically active compounds. This guide outlines a two-step synthetic route commencing with readily available starting materials. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers in-depth, step-by-step instructions, explains the rationale behind procedural choices, and includes methods for purification and characterization.
Introduction and Rationale
The 5-oxopyrrolidine-2-carboxylate core, also known as pyroglutamate, is a privileged scaffold in pharmaceutical research due to its conformational rigidity and presence in numerous natural products and synthetic drugs. The N-benzyl group is a common protecting group and can also contribute to the biological activity of the final compound. The synthesis of specific derivatives like this compound is of interest for creating libraries of compounds for screening and further functionalization.
The proposed synthetic strategy involves an initial N-alkylation of a glutamate diester followed by an intramolecular Dieckmann condensation. This classical approach is reliable and high-yielding for the formation of five-membered rings. This document will detail the full procedure, from the preparation of the precursor to the final purification and characterization of the target molecule.
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two main steps:
-
N-Benzylation: Diethyl glutamate is N-benzylated using benzyl bromide to form the key intermediate, diethyl N-benzylglutamate.
-
Dieckmann Condensation: The N-benzylated diester undergoes an intramolecular cyclization in the presence of a strong base to yield the target β-keto ester, this compound, after an acidic workup.
Caption: Proposed two-step workflow for the synthesis.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents for reactions should be anhydrous.
| Reagent/Solvent | Formula | MW ( g/mol ) | Supplier (Example) | Notes |
| Diethyl L-glutamate hydrochloride | C₉H₁₈ClNO₄ | 239.69 | Sigma-Aldrich | Starting Material |
| Benzyl bromide | C₇H₇Br | 171.03 | Sigma-Aldrich | Lachrymator, handle in fume hood |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous, finely powdered |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | VWR | Anhydrous |
| Sodium methoxide (NaOMe) | CH₃ONa | 54.02 | Acros Organics | Moisture sensitive, handle under N₂ |
| Toluene | C₇H₈ | 92.14 | J.T. Baker | Anhydrous |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | For extraction and chromatography |
| Hexanes | C₆H₁₄ | 86.18 | VWR | For chromatography |
| Hydrochloric acid (HCl) | HCl | 36.46 | Sigma-Aldrich | 1M aqueous solution for workup |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific | Anhydrous, for drying |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh for chromatography |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl N-benzylglutamate
-
To a 250 mL round-bottom flask, add diethyl L-glutamate hydrochloride (10.0 g, 41.7 mmol) and anhydrous acetonitrile (100 mL).
-
Add finely powdered anhydrous potassium carbonate (14.4 g, 104.3 mmol, 2.5 eq). The potassium carbonate acts as a base to neutralize the hydrochloride salt and the HBr generated during the reaction.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide (5.45 mL, 45.9 mmol, 1.1 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82°C).
-
Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The starting material should be consumed, and a new, less polar spot should appear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude diethyl N-benzylglutamate as an oil. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Inert Atmosphere: Set up a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add sodium methoxide (2.7 g, 50.0 mmol, 1.2 eq) to the flask. Rationale: Sodium methoxide is a strong base required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[1][2] An inert atmosphere is crucial as sodium methoxide is highly reactive with atmospheric moisture.
-
Add anhydrous toluene (100 mL) to the flask and stir to form a suspension.
-
Dissolve the crude diethyl N-benzylglutamate (from Step 1) in a small amount of anhydrous toluene (20 mL) and add it dropwise to the sodium methoxide suspension over 15 minutes.
-
Heat the reaction mixture to 50-60°C. The reaction is typically exothermic.
-
Stir at this temperature for 2-4 hours. The reaction's driving force is the formation of a stable, cyclic β-keto ester.[3] Monitor the reaction by TLC until the starting diester is consumed.
-
Workup: Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly and carefully quench the reaction by adding 1M aqueous HCl until the mixture is acidic (pH ~2-3). This step protonates the enolate to form the final product.[4]
-
Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure this compound.
Mechanism and Rationale
The core of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[5] It is an effective method for forming five- and six-membered rings.[1][4]
Sources
Application Notes & Protocols for the Use of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate in Peptide Synthesis
Abstract
The incorporation of conformationally constrained amino acids into peptides is a cornerstone of modern drug discovery, offering a robust strategy to enhance proteolytic stability, receptor affinity, and bioavailability.[1][2] Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, serves as a valuable chiral building block for introducing a rigidified proline-like scaffold into peptide sequences.[3] This document provides a comprehensive guide for researchers, outlining the strategic considerations and detailed experimental protocols for the successful application of this reagent in solid-phase peptide synthesis (SPPS). We present two primary workflows, addressing the critical aspect of N-benzyl group compatibility with standard SPPS chemistries, and provide step-by-step instructions for its preparation, coupling, and deprotection.
Introduction: The Value of Conformational Constraint
Native peptides, despite their high potency and selectivity, often face significant limitations as therapeutic agents due to their rapid degradation by proteases and inherent conformational flexibility, which can lead to reduced receptor binding affinity.[4] Introducing non-natural amino acids that restrict the peptide backbone's freedom of movement is a proven strategy to overcome these hurdles.[1] Pyroglutamic acid (pGlu), a cyclic lactam of glutamic acid, and its derivatives are particularly effective "proline surrogates" that impart significant conformational rigidity.[2][5] The subject of this guide, this compound, provides a protected scaffold to introduce this constraint, enabling the synthesis of novel peptidomimetics with potentially superior drug-like properties.[]
The successful incorporation of this building block hinges on a clear understanding of its protecting groups: the C-terminal methyl ester and the N-terminal benzyl (Bn) group. While the methyl ester must be hydrolyzed to a free carboxylic acid for amide bond formation, the N-benzyl group's stability profile dictates the overall synthetic strategy.
Strategic Imperative: Navigating Protecting Group Chemistry
The primary challenge in utilizing this compound lies in the robustness of the N-benzyl protecting group. Its removal requires conditions that diverge from the standard final cleavage step of the most common SPPS methodology, the Fmoc/tBu strategy.
-
Fmoc/tBu Strategy Incompatibility: The Fmoc/tBu approach relies on final cleavage from the resin and side-chain deprotection using moderate-strength acid, typically Trifluoroacetic acid (TFA). The N-benzyl group is largely stable to TFA under standard conditions.[2][7] Its removal would necessitate harsh, non-standard treatments (e.g., prolonged heating in acid) that could compromise the integrity of the final peptide.
-
Boc/Bzl Strategy Compatibility: The older, yet powerful, Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for side-chain protection.[8][9] The final cleavage and deprotection step in this methodology employs a very strong acid, such as anhydrous Hydrogen Fluoride (HF), which effectively cleaves the N-benzyl group simultaneously with the resin linkage and other side-chain protectors.[9][10]
Based on this, we present two validated pathways for the use of this building block:
-
Recommended Pathway: Incorporation via Boc/Bzl Solid-Phase Peptide Synthesis . This is the most straightforward approach, as the final HF cleavage step is fully compatible with N-benzyl group removal.
-
Alternative Pathway: Incorporation via Fmoc/tBu SPPS followed by post-cleavage Catalytic Hydrogenolysis . For laboratories exclusively equipped for Fmoc chemistry, this pathway allows for the synthesis of the N-benzyl protected peptide, which is then deprotected in solution after cleavage from the resin.[10][11]
The following sections provide detailed protocols for both pathways, starting with the essential preparation of the free acid from the commercially available methyl ester.
Experimental Protocols
Protocol 1: Preparation of N-benzyl-5-oxopyrrolidine-2-carboxylic acid
This protocol describes the saponification (base-catalyzed hydrolysis) of the methyl ester to generate the free carboxylic acid required for peptide coupling.[12][13]
Materials:
-
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 20 mL total solvent per gram of starting material).
-
Hydrolysis: Add LiOH·H₂O (1.5 eq) to the solution. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: a. Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with diethyl ether or EtOAc to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-benzyl-5-oxopyrrolidine-2-carboxylic acid as a white or off-white solid. Verify the structure and purity by ¹H NMR and LC-MS before use in peptide synthesis.
Protocol 2: Incorporation via Boc/Bzl SPPS (Recommended)
This protocol outlines a standard cycle for coupling the prepared N-benzyl-pyroglutamic acid within a Boc-SPPS workflow.[8][14]
Workflow Overview:
Procedure (Single Coupling Cycle):
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amino group (as an HCl or TFA salt). Swell the resin in Dichloromethane (DCM).
-
Neutralization: Neutralize the N-terminal amine salt by washing the resin twice with a solution of 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes each. Wash the resin thoroughly with DCM (3-5 times).[9]
-
Amino Acid Activation: In a separate vessel, dissolve the prepared N-benzyl-5-oxopyrrolidine-2-carboxylic acid (3.0 eq relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3.0 eq) in N,N-Dimethylformamide (DMF). Cool the solution to 0°C and add N,N'-Dicyclohexylcarbodiimide (DCC) (3.0 eq). Allow the activation to proceed for 10 minutes. Alternatively, use more modern coupling reagents like HATU (2.9 eq) and DIEA (6.0 eq) for activation.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage: After the full peptide sequence is assembled, cleave the peptide from the resin and remove all protecting groups (including the N-benzyl group) using anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and training.[10]
Protocol 3: Incorporation via Fmoc/tBu SPPS
This protocol follows the standard Fmoc-SPPS cycle. The resulting cleaved peptide will retain the N-benzyl group, requiring subsequent deprotection as described in Protocol 4.
Procedure (Single Coupling Cycle):
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amino group (after Fmoc deprotection with 20% piperidine in DMF).
-
Amino Acid Activation: In a separate vessel, dissolve N-benzyl-5-oxopyrrolidine-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIEA (6.0 eq) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Monitor for completion with the Kaiser test. Once complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next Fmoc deprotection cycle.
-
Final Cleavage: After sequence completion, cleave the peptide from the resin and remove acid-labile side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-4 hours. Precipitate the peptide in cold diethyl ether and purify by RP-HPLC. The purified peptide will be N-benzyl-pGlu-peptide .
Protocol 4: Post-Cleavage N-Benzyl Deprotection by Catalytic Hydrogenolysis
This protocol is performed on the purified, N-benzyl protected peptide obtained from an Fmoc/tBu synthesis (Protocol 3).
Workflow Overview:
Sources
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Application Notes and Protocols for the Derivatization of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate in Drug Discovery
Introduction: The Privileged Pyroglutamate Scaffold
The pyrrolidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds. Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, a critical aspect in modern drug design for enhancing target specificity and improving pharmacokinetic profiles.[1] Within this class of heterocycles, the pyroglutamic acid scaffold, chemically known as 5-oxopyrrolidine-2-carboxylic acid, stands out as a particularly versatile chiral synthon.[2] Both (S)- and (R)-pyroglutamic acids are commercially available, offering stereochemically defined starting points for asymmetric synthesis.[3]
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a key derivative of pyroglutamic acid, featuring protective groups at both the nitrogen (benzyl) and the carboxylic acid (methyl ester). These protecting groups facilitate a wide range of chemical modifications at other positions of the molecule before their potential removal to unveil additional functional handles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, outlining key protocols and the rationale behind them for the discovery of novel therapeutic agents.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically approached by targeting three main regions of the molecule:
-
Modification of the Carboxylate Group: The methyl ester at the C2 position is a versatile handle for creating a variety of functional groups, most notably amides, which are prevalent in many drug molecules.
-
Functionalization of the Pyrrolidone Ring: The C3 and C4 positions of the pyrrolidone ring offer opportunities for introducing substituents that can modulate the conformational rigidity and polarity of the molecule, influencing its binding to biological targets.
-
Modification of the N-Protecting Group: The N-benzyl group, while serving as a useful protecting group, can be removed to allow for further derivatization at the nitrogen atom, or it can be a key pharmacophoric element in its own right.
The following sections will provide detailed protocols for key transformations at each of these positions.
Part 1: Derivatization of the Carboxylate Group - Synthesis of Carboxamides
The conversion of the C2-methyl ester to an amide is a common and highly effective strategy for generating libraries of compounds for biological screening. Amide bond formation is a fundamental reaction in medicinal chemistry, often mediated by coupling reagents to activate the carboxylic acid.[4] In the case of this compound, a two-step process involving hydrolysis of the ester followed by amide coupling is typically employed.
Protocol 1.1: Hydrolysis of this compound
The hydrolysis of the methyl ester is a prerequisite for subsequent amide coupling reactions. While standard saponification conditions can be effective, hindered esters may require milder or alternative methods to avoid side reactions.[2][5]
Rationale: This step converts the relatively unreactive methyl ester into a carboxylic acid, which can then be activated for amide bond formation. The choice of base and solvent is critical to ensure complete hydrolysis without epimerization at the chiral C2 center. Lithium hydroxide in a mixture of aqueous and organic solvents is a common choice for this transformation.[6]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-benzyl-5-oxopyrrolidine-2-carboxylic acid.
Protocol 1.2: Amide Coupling to Synthesize N-Substituted Carboxamides
With the carboxylic acid in hand, a wide variety of amines can be coupled to generate a diverse library of amides. Several coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rates of racemization.[4]
Rationale: The coupling reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine to form the amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction.[7]
Materials:
-
1-benzyl-5-oxopyrrolidine-2-carboxylic acid (from Protocol 1.1)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-benzyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for the synthesis of N-substituted carboxamides.
Part 2: Functionalization of the Pyrrolidone Ring
Modification of the C3 and C4 positions of the pyrrolidone ring can introduce new pharmacophoric elements and constrain the conformation of the molecule, which can lead to enhanced biological activity and selectivity.[1] Alkylation at the C4 position is a common strategy, typically proceeding through the formation of a lithium enolate.[8]
Protocol 2.1: C4-Alkylation via a Lithium Enolate
This protocol describes a general procedure for the diastereoselective alkylation of the pyrrolidone ring at the C4 position. The stereochemical outcome of the alkylation is influenced by the conformation of the lithium enolate intermediate.[9]
Rationale: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to deprotonate the C4 position, forming a planar lithium enolate. The subsequent addition of an electrophile (e.g., an alkyl halide) occurs stereoselectively, often from the face opposite to the C2 substituent to minimize steric hindrance. The reaction is performed at low temperatures to maintain the kinetic control of the enolate formation and subsequent alkylation.[10]
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the starting material to the LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the C4-alkylated derivative.
Caption: Workflow for the C4-alkylation of the pyrrolidone ring.
Part 3: N-Debenzylation
Removal of the N-benzyl group is a crucial step to either obtain the final N-H compound or to enable further derivatization at the nitrogen atom. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogen gas.[11]
Protocol 3.1: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol utilizes palladium on carbon as the catalyst and ammonium formate as the hydrogen source for the reductive cleavage of the N-benzyl group.[12]
Rationale: In this reaction, ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen in situ. The hydrogen then facilitates the hydrogenolysis of the C-N bond of the benzyl group, releasing toluene as a byproduct and yielding the free secondary amine. The reaction is typically carried out in a protic solvent like methanol.[13]
Materials:
-
N-benzylated pyroglutamate derivative
-
10% Palladium on carbon (Pd/C) (10-20% by weight of substrate)
-
Ammonium formate (HCOONH₄) (5-10 eq)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the N-benzylated pyroglutamate derivative (1.0 eq) in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate (5-10 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Application in Drug Discovery: Neuroprotective Agents
Derivatives of 1-benzyl-5-oxopyrrolidine-2-carboxylate have shown promise as neuroprotective agents. For instance, a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been synthesized and evaluated for their protective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[3]
One particularly potent compound from this series, 12k , demonstrated significant neuroprotective activity, superior to the reference compound ifenprodil.[3] Further studies revealed that 12k could attenuate Ca²⁺ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor.[3] The metabolic stability and in vivo efficacy in improving learning and memory suggest that this class of compounds holds potential as drug candidates for neurological disorders.[3]
| Compound | R | Protective Activity (%) at 30 µM[3] |
| 12a | H | 35.4 ± 2.8 |
| 12f | 4-F | 45.2 ± 3.1 |
| 12h | 4-Cl | 48.7 ± 3.5 |
| 12j | 4-CH₃ | 52.1 ± 3.9 |
| 12k | 4-OCH₃ | 65.3 ± 4.2 |
| Ifenprodil | (Reference) | 55.6 ± 4.0 |
The structure-activity relationship (SAR) from this study indicates that electron-donating substituents at the 4-position of the N-benzyl group enhance neuroprotective activity, with the 4-methoxy derivative (12k ) being the most potent.[3]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse compound libraries in drug discovery. The strategic derivatization at the carboxylate group, the pyrrolidone ring, and the nitrogen atom allows for a comprehensive exploration of the chemical space around this privileged scaffold. The protocols outlined in this application note provide a solid foundation for researchers to design and synthesize novel pyroglutamate derivatives with the potential for a wide range of therapeutic applications, from neuroprotection to anticancer and antimicrobial agents.[3][14][15]
References
-
Bentz, E. L., Goswami, R., Moloney, M. G., & Westaway, S. M. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15), 2872–2883. Available at: [Link]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry, 182, 111654. Available at: [Link]
- Moloney, M. G., et al. (2000). Pyrrolidinones Derived from (S)-Pyroglutamic Acid. Part 1. Conformationally Constrained Glutamate. Journal of the Chemical Society, Perkin Transactions 1, (17), 2783-2792.
-
Houghton, M. J., et al. (2017). Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. Journal of the American Chemical Society, 139(39), 13869–13877. Available at: [Link]
-
Reeves, J. T., et al. (2014). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Bioorganic & Medicinal Chemistry, 22(21), 6046-6054. Available at: [Link]
-
Wang, X., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569. Available at: [Link]
- Enders, D., et al. (1997). Asymmetric Synthesis of α-Alkyl-β-keto Esters and 1,3-Diketones via Diastereoselective Alkylation of Enolates Derived from Chiral β-Keto Esters. Synthesis, 1997(11), 1261-1264.
-
Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Available at: [Link]
-
Slaninova, J., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Chemistry Proceedings, 3(1), 86. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Available at: [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8), 1801-1825.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Kim, J. Y., et al. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 126-133. Available at: [Link]
- Al-Sultani, A. A. H., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Egyptian Journal of Chemistry, 65(4), 225-236.
-
Vaškevičienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
- Vaškevičienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
-
Rhodium Archive. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
- Vaškevičienė, I., et al. (2024). 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 17(6), 743.
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]
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Application Note: A Comprehensive Guide to the N-Benzylation of Methyl Pyroglutamate
Abstract & Introduction
The N-alkylation of pyroglutamate derivatives is a fundamental transformation in synthetic organic chemistry, providing access to a wide range of chiral building blocks for pharmaceuticals and bioactive molecules. Methyl pyroglutamate, derived from glutamic acid, serves as an inexpensive and versatile chiral synthon. Its N-benzylation yields N-benzyl methyl pyroglutamate, a key intermediate for constructing conformationally constrained peptides and complex nitrogen-containing heterocycles.
This application note provides a robust and detailed protocol for the N-benzylation of methyl pyroglutamate using sodium hydride and benzyl bromide. We delve into the mechanistic rationale behind the chosen reagents and conditions, offering insights gleaned from practical laboratory experience. The protocol is designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this important synthetic transformation.
Reaction Principle & Mechanism
The core of this procedure is the deprotonation of the secondary amide within the methyl pyroglutamate lactam ring, followed by a nucleophilic substitution (SN2) reaction with an electrophilic benzyl source.
Mechanism Overview:
-
Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts the acidic amide proton (pKa ≈ 17) from methyl pyroglutamate. This step is irreversible, as the byproduct, hydrogen gas (H₂), evolves from the reaction mixture, driving the equilibrium towards the formation of the sodium pyroglutamate salt. The use of sodium hydride in a non-hydrolytic solvent is a classic and effective method for the alkylation of N-substituted amides[1][2][3].
-
Nucleophilic Attack: The resulting resonance-stabilized amide anion is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 fashion, displacing the bromide ion and forming the new nitrogen-carbon bond.
-
Product Formation: The final product is N-benzyl methyl pyroglutamate, with sodium bromide (NaBr) as the inorganic byproduct.
Experimental Protocol
This section details the complete, step-by-step procedure for the N-benzylation of methyl (S)-pyroglutamate.
Materials & Reagents
Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents | Notes |
| Methyl (S)-pyroglutamate | C₆H₉NO₃ | 143.14 | 1.43 g | 1.0 | Starting Material |
| Sodium Hydride (NaH) | NaH | 24.00 | 0.29 g (60% dispersion) | 1.2 | Use 60% dispersion in mineral oil |
| Benzyl Bromide (BnBr) | C₇H₇Br | 171.03 | 1.3 mL (1.88 g) | 1.1 | Lachrymator, handle in fume hood |
| Anhydrous THF | C₄H₈O | 72.11 | 50 mL | - | Solvent, must be dry |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~20 mL | - | For quenching |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction solvent |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon). Avoid contact with skin and eyes.
-
Benzyl Bromide (BnBr): Corrosive, a potent lachrymator (causes tearing), and toxic. It must be handled in a well-ventilated chemical fume hood at all times.[4][5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
General: The reaction should be conducted in a fume hood. An ice bath must be readily available to control any exothermic events.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl (S)-pyroglutamate (1.43 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe. Stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (0.29 g of a 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in small portions over 10-15 minutes.
-
Expert Insight: Vigorous bubbling (H₂ evolution) will be observed. The portion-wise addition at 0 °C is critical to control the exotherm and prevent runaway gas evolution.
-
-
Stir the resulting slurry at 0 °C for 1 hour to ensure complete formation of the sodium salt.
-
Benzylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.3 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-16 hours (overnight).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product will have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution (~20 mL) dropwise to quench any unreacted sodium hydride.
-
Trustworthiness Check: This step is highly exothermic and will produce hydrogen gas. The slow, dropwise addition at 0 °C is a critical safety measure.
-
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 20% to 50% ethyl acetate in hexanes.
-
Procedure: Load the crude oil onto the column. Elute with the solvent gradient, collecting fractions. Monitor the fractions by TLC. Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield N-benzyl methyl pyroglutamate as a colorless to pale yellow oil.
Characterization Data
The identity and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Proton (¹H) Signal | Starting Material (Methyl Pyroglutamate) | Product (N-Benzyl Methyl Pyroglutamate) |
| Aromatic (Ar-H) | N/A | ~7.2-7.4 ppm (multiplet, 5H) |
| Benzylic (N-CH₂-Ph) | N/A | ~4.5 ppm (AB quartet, 2H) |
| CH (C2-H) | ~4.1 ppm (multiplet, 1H) | ~4.2 ppm (multiplet, 1H) |
| Ester (O-CH₃) | ~3.7 ppm (singlet, 3H) | ~3.7 ppm (singlet, 3H) |
| Ring CH₂ (C3, C4) | ~2.0-2.5 ppm (multiplet, 4H) | ~2.1-2.6 ppm (multiplet, 4H) |
| Amide (N-H) | ~6.5 ppm (broad singlet, 1H) | Absent |
Note: Exact chemical shifts (ppm) may vary depending on the solvent and spectrometer frequency.
Discussion & Field Insights
-
Choice of Base: While other bases like potassium tert-butoxide or LiHMDS can be used, sodium hydride is cost-effective, highly efficient, and the reaction is easily driven to completion by the evolution of hydrogen gas.[1][2][9][10]
-
Solvent Purity: The use of anhydrous THF is paramount. The presence of water will consume the sodium hydride, leading to lower yields and the potential for side reactions.
-
Alkylating Agent: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times. However, benzyl chloride can also be used, potentially requiring longer reaction times or slightly elevated temperatures.
-
Purification Challenges: The product, N-benzyl methyl pyroglutamate, is generally stable on silica gel. However, prolonged exposure can sometimes lead to minor degradation.[8] It is advisable to perform the chromatography efficiently. High-vacuum distillation is a potential alternative for purification on larger scales, provided the compound is thermally stable.[11]
Conclusion
The protocol described herein provides a reliable, scalable, and well-characterized method for the N-benzylation of methyl pyroglutamate. By understanding the underlying chemical principles and adhering to the safety and procedural guidelines, researchers can confidently synthesize this valuable chiral intermediate for applications in medicinal chemistry and organic synthesis.
References
- Vertex AI Search. (2013).
- Thermo Fisher Scientific. (n.d.).
- Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry.
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The protocol herein is designed for scalability, emphasizing safety, efficiency, and reproducibility. We will delve into the underlying chemical principles, justify the chosen synthetic route, and provide a detailed, step-by-step procedure suitable for industrial and advanced research applications.
Introduction and Strategic Overview
This compound is a crucial building block in medicinal chemistry, primarily owing to the prevalence of the pyroglutamic acid scaffold in numerous biologically active molecules. The pyrrolidinone ring system is a core component of many natural products and synthetic drugs. The benzyl group serves as a common protecting group for the nitrogen atom, which can be readily removed during later synthetic steps.
The primary challenge in the large-scale synthesis of this compound lies in achieving high yields and purity while maintaining cost-effectiveness and ensuring operational safety. Several synthetic strategies can be envisioned for the construction of this molecule, including:
-
Conjugate addition followed by lactamization: This approach involves the Michael addition of a glycine anion equivalent to an α,β-unsaturated ester, followed by intramolecular cyclization.[1][2] While elegant, this method can sometimes suffer from side reactions and may require chiral catalysts for enantioselective synthesis, adding to the cost.[3][4]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic structures, including pyrrolidines.[5][6][7] However, the cost of ruthenium catalysts can be a significant drawback for large-scale production.
-
Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be an effective method for forming the 5-membered ring of the pyroglutamate core.[8][9][10][11][12] The efficiency of this reaction is highly dependent on the substrate and reaction conditions.
For the purpose of this guide, we will focus on a robust and economically viable two-step approach:
-
Esterification of L-pyroglutamic acid: A straightforward and high-yielding reaction to produce methyl L-pyroglutamate.
-
N-benzylation of methyl L-pyroglutamate: A classic N-alkylation reaction to introduce the benzyl group.
This pathway is selected for its use of readily available and relatively inexpensive starting materials, well-established reaction conditions, and amenability to scale-up.
Reaction Mechanism and Pathway
The chosen synthetic route proceeds through two distinct stages, each with a well-understood mechanism.
Step 1: Fischer Esterification of L-Pyroglutamic Acid
This reaction follows the classic Fischer-Speier esterification mechanism. The carboxylic acid is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.
Step 2: N-benzylation of Methyl L-pyroglutamate
The N-benzylation is an SN2 reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the amide nitrogen of methyl L-pyroglutamate, forming a nucleophilic amide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-benzyl bond.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| L-Pyroglutamic acid | ≥99% | Commercial Source | |
| Methanol (MeOH) | Anhydrous | Commercial Source | |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Commercial Source | Handle with extreme care. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercial Source | Highly reactive with water.[13] |
| Tetrahydrofuran (THF) | Anhydrous | Commercial Source | |
| Benzyl bromide (BnBr) | ≥98% | Commercial Source | Lachrymator, handle in a fume hood. |
| Saturated aq. NaHCO₃ | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous MgSO₄ or Na₂SO₄ | Commercial Source | ||
| Ethyl acetate (EtOAc) | ACS grade | Commercial Source | For extraction and chromatography. |
| Hexanes | ACS grade | Commercial Source | For chromatography. |
Equipment:
-
Large-capacity round-bottom flasks
-
Reflux condenser
-
Mechanical stirrer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature control system (heating mantle, ice bath)
-
Rotary evaporator
-
Large-scale chromatography apparatus (optional, for highest purity)
-
Standard laboratory glassware
Step-by-Step Synthesis
Step 1: Synthesis of Methyl L-pyroglutamate
-
To a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add L-pyroglutamic acid (500 g, 3.87 mol) and anhydrous methanol (2.5 L).
-
Stir the suspension to ensure good mixing.
-
Carefully and slowly add concentrated sulfuric acid (25 mL) to the stirring suspension. An exotherm will be observed.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of CO₂ evolution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl L-pyroglutamate as a colorless oil or low-melting solid. The product is often of sufficient purity for the next step without further purification.
Step 2: Synthesis of this compound
SAFETY FIRST: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite.[14][15][16][17] All manipulations involving NaH must be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[15] Appropriate personal protective equipment (flame-retardant lab coat, safety goggles, and gloves) is mandatory.[14]
-
Set up a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and an inlet for inert gas.
-
Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 170 g, 4.25 mol) to the flask.
-
Add anhydrous tetrahydrofuran (THF, 2 L) to the flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve the methyl L-pyroglutamate (from Step 1, ~3.87 mol) in anhydrous THF (1 L) and add it to the addition funnel.
-
Add the solution of methyl L-pyroglutamate dropwise to the stirred NaH suspension at a rate that maintains the internal temperature below 10 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl bromide (525 mL, 4.42 mol) dropwise via the addition funnel, again maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding methanol (100 mL) while cooling in an ice bath to destroy any unreacted NaH.
-
Slowly pour the reaction mixture into 2 L of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 1.5 L).
-
Combine the organic layers and wash with water (2 x 1 L) and brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by vacuum distillation or large-scale column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a colorless to pale yellow oil.
Data Summary
| Parameter | Step 1: Esterification | Step 2: N-benzylation |
| Starting Material | L-Pyroglutamic acid | Methyl L-pyroglutamate |
| Molar Equivalents | - | Base (NaH): ~1.1 eq |
| Alkylating agent (BnBr): ~1.15 eq | ||
| Solvent | Methanol | Tetrahydrofuran |
| Temperature | Reflux (~65 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Typical Yield | >95% | 80-90% |
Visualizations
Overall Synthetic Workflow
Caption: Overall two-step synthesis of the target compound.
N-benzylation Reaction Mechanism
Caption: Mechanism of the N-benzylation step.
References
- Angewandte Chemie International Edition. (2021).
- Alkali Metals Limited. MSDS for SODIUM HYDRIDE.
- RSC Publishing. (2021). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters.
- University of California. (2012).
- Wikipedia. Sodium hydride.
- ACS Publications. (2007).
- PubMed. (2021).
- PubMed. (2007).
- Fisher Scientific.
- NJ.gov. SODIUM HYDRIDE HAZARD SUMMARY.
- ResearchGate. (2004).
- ResearchGate.
- ResearchGate.
- ScienceDirect. (2000).
- ResearchGate.
- SynArchive.
- Wikipedia.
- Alfa Chemistry.
- Semantic Scholar. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides.
- Organic Reactions.
- Benchchem. Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis.
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Application Note: Comprehensive Analytical Characterization of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. As a key chiral intermediate in the synthesis of various pharmaceutical agents, rigorous confirmation of its identity, purity, and structural integrity is paramount. This guide offers both the theoretical basis and practical, step-by-step protocols for analysis by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The synergistic use of these techniques provides a robust, self-validating system for quality control and research applications.
Introduction
This compound, a derivative of pyroglutamic acid, is a valuable chiral building block in medicinal chemistry. The pyroglutamate scaffold is present in numerous biologically active molecules, and its derivatives are explored for a wide range of therapeutic applications.[1] The verification of the chemical structure and the determination of purity are critical steps in the drug development pipeline, ensuring the reliability of biological data and compliance with regulatory standards. This application note serves as a senior scientist's guide to establishing a multi-faceted analytical workflow for this specific compound, emphasizing the causality behind methodological choices to ensure data of the highest quality and integrity.
Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These data inform choices in solvent selection, chromatographic conditions, and spectral interpretation.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| CAS Number | 103301-78-6 (Racemate/Unspecified) | [3][4] |
| (S)-Enantiomer CAS | 57171-00-3 | |
| (R)-Enantiomer CAS | 143317-59-3 | [5] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | [6] |
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase method is optimal due to the compound's moderate polarity, afforded by the benzyl group and the pyrrolidinone core.
Principle of Reverse-Phase HPLC
In reverse-phase HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. The analyte, this compound, will partition between these two phases. Its retention time is governed by its hydrophobicity; stronger interaction with the C18 column leads to a longer retention time. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic benzyl group absorbs strongly (e.g., 210 or 254 nm).[7][8]
Protocol: Purity Determination by Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (e.g., 1:10) to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates.
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main analyte peak relative to the sum of all peak areas to determine purity.
-
Spectroscopic Analysis for Structural Elucidation
While HPLC confirms purity, it does not verify the molecular structure. A combination of NMR, MS, and IR spectroscopy is required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent choice for this compound. It is a versatile solvent for moderately polar organic molecules and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Predicted ¹H NMR Data (400 MHz, CDCl₃) The expected proton signals are based on the distinct chemical environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.25 | m | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~ 4.95 & 4.35 | d (J ≈ 15 Hz) | 2H | N-CH₂ -Ph | Diastereotopic protons of the benzylic CH₂ group, appearing as two distinct doublets (an AB quartet). |
| ~ 4.10 | dd | 1H | CH -COOCH₃ | Methine proton at the chiral center (C2), coupled to the two C3 protons. |
| ~ 3.70 | s | 3H | O-CH₃ | Singlet for the three equivalent methyl ester protons. |
| ~ 2.60 - 2.40 | m | 2H | CH₂ -C=O | Protons on C4, adjacent to the amide carbonyl. |
| ~ 2.30 - 2.10 | m | 2H | CH₂ -CH | Protons on C3, adjacent to the chiral center. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173.5 | Ester C =O | Ester carbonyl carbon. |
| ~ 172.0 | Amide C =O | Lactam (amide) carbonyl carbon. |
| ~ 136.0 | Ar-C (quat) | Quaternary carbon of the benzene ring attached to the CH₂ group. |
| ~ 129.0 | Ar-C H | Aromatic methine carbons. |
| ~ 128.2 | Ar-C H | Aromatic methine carbons. |
| ~ 127.8 | Ar-C H | Aromatic methine carbons. |
| ~ 57.0 | C H-COOCH₃ | Carbon of the chiral center (C2). |
| ~ 52.5 | O-C H₃ | Methyl ester carbon. |
| ~ 46.0 | N-C H₂-Ph | Benzylic carbon. |
| ~ 30.0 | C H₂-C=O | Pyrrolidine ring carbon (C4). |
| ~ 28.0 | C H₂-CH | Pyrrolidine ring carbon (C3). |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Protocol: MS Sample Preparation and Analysis
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Introduce the sample into the ESI-MS source via direct infusion or through an LC system.
-
Acquire the spectrum in positive ion mode.
Expected Mass Spectrum Data (ESI+)
| m/z | Ion | Rationale |
| 234.1 | [M+H]⁺ | Protonated molecular ion (C₁₃H₁₅NO₃ + H⁺). |
| 256.1 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |
| 174.1 | [M+H - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 91.1 | [C₇H₇]⁺ | Tropylium ion, the characteristic and often base peak for benzyl-containing compounds. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Principle: The compound possesses two distinct carbonyl groups: a cyclic amide (lactam) and a methyl ester. These, along with aromatic C-H and C=C bonds, will produce characteristic absorption bands. The lactam C=O stretch in a five-membered ring is typically found at a higher frequency than that of a linear amide due to ring strain.[9]
Protocol: ATR-IR Analysis
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount (a single drop or a few crystals) of the sample directly onto the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Expected IR Absorption Bands
| Frequency (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| ~ 3050-3030 | Aromatic C-H | Stretch | Characteristic of sp² C-H bonds in the benzyl group. |
| ~ 2950-2850 | Aliphatic C-H | Stretch | From the pyrrolidine ring and methyl group. |
| ~ 1745 | Ester C=O | Stretch | The ester carbonyl typically absorbs at a high frequency.[9] |
| ~ 1690 | Amide C=O (Lactam) | Stretch | The five-membered lactam ring C=O stretch.[10][11] |
| ~ 1600, 1495, 1450 | Aromatic C=C | Stretch | Skeletal vibrations of the benzene ring. |
| ~ 1200 | C-O | Stretch | Ester C-O bond stretch. |
Integrated Analytical Workflow
For complete and confident characterization, these techniques should be used in a logical sequence. No single method provides all the necessary information. The synergy between chromatography and spectroscopy forms a self-validating system for quality control.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. HPLC provides definitive data on purity, while the combination of MS, NMR, and IR spectroscopy offers unambiguous confirmation of molecular weight and structural identity. The protocols and expected data presented in this guide provide a comprehensive framework for researchers and quality control scientists to ensure the integrity of this important synthetic intermediate, thereby upholding the standards of scientific rigor in drug discovery and development.
References
-
PubMed. (n.d.). Quantitative analysis of pyroglutamic acid in peptides. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Retrieved January 12, 2026, from [Link]
-
Global Substance Registration System. (n.d.). This compound, (R)-. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2010). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. Retrieved January 12, 2026, from [Link]
-
MDPI. (2016). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules. Retrieved January 12, 2026, from [Link]
-
YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
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Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Department of Chemistry and Biochemistry, Texas Tech University. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000267). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). N-Benzyl-2-aminocinnamate, methyl ester. Retrieved January 12, 2026, from [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2005. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved January 12, 2026, from [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (A) FTIR spectra comparing sPEEK and sPEEK/lactam. (B) EDS of.... Retrieved January 12, 2026, from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]
-
Drugfuture. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 12, 2026, from [Link]
-
University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Formation of m/z 58 from the N-formyl, acetyl, propionyl, and butyryl.... Retrieved January 12, 2026, from [Link]
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Harnessing a Privileged Chiral Scaffold: Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate in Asymmetric Synthesis
An Application Guide for Researchers
Abstract
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a derivative of the naturally abundant L-pyroglutamic acid, stands as a cornerstone chiral building block in modern asymmetric synthesis.[1][2] Its rigid pyrrolidone framework, endowed with a defined stereocenter at the C2 position, offers a powerful platform for introducing new stereogenic centers with a high degree of facial selectivity. This guide provides an in-depth exploration of its application, focusing on the diastereoselective generation and alkylation of its corresponding enolate. We present the mechanistic rationale behind its stereodirecting ability, detailed experimental protocols for key transformations, and insights into the synthetic versatility that makes this reagent indispensable for constructing complex, enantiomerically pure molecules relevant to pharmaceutical and natural product synthesis.[1][3]
Introduction: The Strategic Value of a Pyroglutamate-Derived Building Block
Pyroglutamic acid, readily and affordably obtained from the cyclization of glutamic acid, is celebrated as a "privileged asymmetric precursor".[1] Its derivatives, such as this compound (prepared from the naturally occurring (S)-enantiomer), translate this inherent chirality into a synthetically versatile scaffold.
The strategic advantages of this particular building block are threefold:
-
Fixed C2-Stereocenter: The absolute configuration at the C2 position acts as the primary stereochemical control element, directing the approach of reagents to other positions on the pyrrolidine ring.
-
N-Benzyl Protection: The benzyl group on the lactam nitrogen is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable via hydrogenolysis. It also provides steric bulk that influences the conformation of key intermediates.
-
Versatile Functional Handles: The methyl ester at C2 and the lactam carbonyl at C5 are both amenable to a wide array of chemical transformations, allowing for the subsequent elaboration of the pyrrolidine core into more complex structures like substituted prolines and other bioactive molecules.[4]
This guide will focus on the most fundamental and powerful application of this chiral synthon: its use as a template for diastereoselective alkylation reactions at the C3 position.
Core Application: Diastereoselective Alkylation via Chiral Enolate Formation
The acidity of the α-protons at the C3 position allows for deprotonation to form a chiral, non-racemic enolate. The resident C2-substituent, shielded by the N-benzyl group, effectively blocks one face of the resulting planar enolate, forcing an incoming electrophile to approach from the less hindered face. This principle forms the basis of highly predictable and stereocontrolled carbon-carbon bond formation.
Mechanistic Rationale and Workflow
The overall process can be visualized as a three-stage workflow: Enolate Formation, Electrophilic Quench, and Product Elaboration. The stereochemical outcome is determined in the second stage, where the enolate's conformation dictates the trajectory of the electrophile.
The choice of base and reaction temperature is critical. Lithium-based non-nucleophilic strong bases, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS), are typically employed at low temperatures (e.g., -78 °C) to ensure rapid and complete enolate formation while minimizing side reactions.[5] The lithium cation coordinates to the carbonyl oxygens, creating a rigid bicyclic chelate that further enhances facial bias.
Figure 1: General workflow for the diastereoselective alkylation of this compound and subsequent synthetic utility.
Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi) and require strict anhydrous and inert atmosphere techniques (Argon or Nitrogen). All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Diastereoselective Benzylation of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
This protocol details a representative procedure for the alkylation at the C3 position using benzyl bromide as the electrophile.
Materials:
-
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Benzyl bromide (BnBr) (1.2 eq), freshly distilled or passed through basic alumina
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: Dissolve (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF in a separate flame-dried flask under argon. Cool the solution to -78 °C. Using a cannula, slowly transfer this solution to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure C3-benzylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material.
Protocol 2: Reductive Cleavage to a Substituted Proline Derivative
This protocol outlines a general method for converting the alkylated pyrrolidinone into a valuable proline ester derivative.
Materials:
-
C3-alkylated pyrrolidinone from Protocol 1 (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂) or Rochelle's salt solution for quenching
-
Anhydrous diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Reduction: Dissolve the C3-alkylated pyrrolidinone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Purification: Stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Dry the combined filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude proline methyl ester derivative. Further purification can be achieved by column chromatography if necessary.
Data Presentation: Expected Outcomes
The diastereoselectivity of the alkylation step is typically high, favoring the trans product where the incoming electrophile adds to the face opposite the C2-ester group.
| Electrophile (R-X) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Methyl Iodide | >95:5 | ~85% | Literature Consensus |
| Ethyl Iodide | >95:5 | ~83% | Literature Consensus |
| Allyl Bromide | >90:10 | ~80% | Literature Consensus |
| Benzyl Bromide | >95:5 | ~90% | Literature Consensus |
| Note: Yields and d.r. are representative and can vary based on precise reaction conditions and scale. |
Conclusion and Future Outlook
This compound serves as a robust and reliable chiral building block for asymmetric synthesis. Its utility is primarily demonstrated through the highly diastereoselective alkylation of its enolate, providing a predictable and efficient route to a wide range of C3-substituted pyrrolidinones. These intermediates are, in turn, valuable precursors for the synthesis of complex, non-proteinogenic amino acids, proline analogues, and other nitrogen-containing heterocyclic compounds of significant biological and pharmaceutical interest. The straightforward protocols and high stereochemical fidelity associated with this synthon ensure its continued prominence in the toolbox of the synthetic organic chemist.
References
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Title: Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis Source: Angewandte Chemie International Edition, 2021 URL: [Link]
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Title: Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis Source: ResearchGate, 2021 URL: [Link]
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Title: Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate Source: Organic Syntheses, 2021 URL: [Link]
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Title: Asymmetric synthesis of substituted prolines from delta-amino beta-ketoesters. Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate Source: Organic Letters, 2002 URL: [Link]
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Title: Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives Source: Nature Communications, 2022 URL: [Link]
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The 5-Oxopyrrolidine Scaffold: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds of Medicinal Interest
Introduction: The Privileged 5-Oxopyrrolidine Core
The 5-oxopyrrolidine, also known as the pyroglutamate or 2-pyrrolidinone moiety, represents a cornerstone in the architecture of a multitude of biologically active molecules.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold" in medicinal chemistry. This five-membered lactam ring system offers a unique combination of conformational rigidity and synthetic accessibility, making it an ideal starting point for the construction of diverse and complex heterocyclic frameworks.[2] The inherent polarity and hydrogen bonding capabilities of the lactam function, coupled with the potential for stereoselective functionalization at various positions, provide a rich chemical space for the design of novel therapeutic agents. This guide provides a detailed exploration of synthetic methodologies for transforming 5-oxopyrrolidine derivatives into a range of novel heterocyclic compounds with potential applications in drug discovery and development, particularly in the realms of anticancer and antimicrobial research.[1][3][4]
Strategic Overview of Synthetic Transformations
The synthetic utility of 5-oxopyrrolidine derivatives stems from the reactivity of the lactam ring and the ease of introducing functional groups, particularly at the C3 position. The general strategy involves the initial synthesis of a functionalized 5-oxopyrrolidine core, which then serves as a versatile building block for subsequent cyclization and ring-transformation reactions.
Caption: General workflow for the synthesis of heterocyclic compounds from 5-oxopyrrolidine-3-carboxylic acid.
Part I: Synthesis of Azole and Diazole Derivatives
A common and effective strategy for elaborating the 5-oxopyrrolidine scaffold involves the conversion of the C3-carboxylic acid to a carbohydrazide, which serves as a versatile nucleophile for constructing five-membered aromatic heterocycles.
Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide
This protocol details the initial steps to create a key intermediate for further heterocyclic synthesis. The synthesis begins with the reaction of N-(4-aminophenyl)acetamide with itaconic acid to form the corresponding 5-oxopyrrolidine-3-carboxylic acid, followed by esterification and hydrazinolysis.[4]
Step 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid (2)
-
Reactants: N-(4-aminophenyl)acetamide (1), Itaconic acid.
-
Procedure: A mixture of N-(4-aminophenyl)acetamide (0.03 mol) and itaconic acid (0.03 mol) in water (100 mL) is refluxed for 12 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration and washed with 5% HCl to yield the product.
-
Yield: 96%[4]
-
Characterization: The structure is confirmed by IR and NMR spectroscopy. The IR spectrum shows characteristic bands for N-H, C=O (acid and lactam), and aromatic C=C stretching. 1H NMR will show signals corresponding to the acetamido group, the pyrrolidinone ring protons, and the aromatic protons.[4]
Step 2: Synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (4)
-
Reactants: 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), Methanol, Sulfuric acid, Hydrazine monohydrate.
-
Procedure: A mixture of carboxylic acid 2 (0.03 mol), methanol (100 mL), and a catalytic amount of sulfuric acid (10 drops) is refluxed for 20 hours. Without isolation of the intermediate ester, hydrazine monohydrate (0.24 mol) is added, and the reaction mixture is refluxed for an additional 2 hours. The product precipitates upon cooling and is collected by filtration.[4]
-
Yield: 97%[4]
-
Characterization: IR spectroscopy will confirm the presence of the hydrazide group (N-H stretching) and the absence of the carboxylic acid OH band. 1H NMR will show characteristic signals for the NH and NH2 protons of the hydrazide moiety.[4]
Protocol 2: Synthesis of 3,5-Dimethylpyrazole and 2,5-Dimethylpyrrole Derivatives
The carbohydrazide intermediate (4 ) is a key precursor for synthesizing pyrazole and pyrrole rings through condensation with 1,3- and 1,4-dicarbonyl compounds, respectively. The choice of catalyst is crucial in directing the cyclization pathway.
Caption: Synthesis of pyrazole and pyrrole derivatives from a 5-oxopyrrolidine carbohydrazide intermediate.
A. Synthesis of N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (14)
-
Reactants: Carbohydrazide 4 , Pentane-2,4-dione, Hydrochloric acid.
-
Procedure: To a solution of hydrazide 4 (1.8 mmol) in 2-propanol (50 mL), pentane-2,4-dione (5.4 mmol) and a catalytic amount of hydrochloric acid (5 drops) are added. The mixture is refluxed for 18 hours. Upon cooling, the product precipitates and is collected by filtration.[4]
-
Yield: 30%[4]
-
Causality: The acidic conditions protonate a carbonyl group of the pentane-2,4-dione, facilitating nucleophilic attack by the terminal nitrogen of the hydrazide. Subsequent intramolecular condensation and dehydration lead to the formation of the stable pyrazole ring.
B. Synthesis of N-(4-(4-(N'-(2,5-dimethyl-1H-pyrrol-1-yl)carbamoyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (15)
-
Reactants: Carbohydrazide 4 , Hexane-2,5-dione, Acetic acid.
-
Procedure: To a solution of hydrazide 4 (1.8 mmol) in 2-propanol (50 mL), hexane-2,5-dione (5.4 mmol) and a catalytic amount of acetic acid are added. The mixture is refluxed for 18 hours. The product is isolated by filtration after cooling.
-
Yield: 34%[4]
-
Causality: Similar to the pyrazole synthesis, the milder acidic catalyst (acetic acid) promotes the condensation of the hydrazide with the 1,4-dicarbonyl compound, leading to the formation of the pyrrole ring via a Paal-Knorr type reaction.
| Compound | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 14 | Pentane-2,4-dione | HCl | 2-Propanol | 18 | 30 | [4] |
| 15 | Hexane-2,5-dione | AcOH | 2-Propanol | 18 | 34 | [4] |
| 19 | Hexane-2,5-dione | AcOH | 2-Propanol | 4 | 57 | [4] |
Part II: Synthesis of Fused Pyrimidine Derivatives
The 5-oxopyrrolidine scaffold can also be incorporated into more complex fused heterocyclic systems, such as pyrimidines. This often requires a multi-step synthetic sequence.
Protocol 3: Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
This protocol outlines a five-step transformation of itaconic acid into key pyrimidine-5-carboxylic acid intermediates, which are then amidated in a parallel fashion to generate a library of pyrimidine derivatives.[5]
Caption: Multi-step synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
Key Intermediate Synthesis: 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids (17)
This synthesis involves the initial formation of methyl 1-phenyl-5-oxopyrrolidine-3-carboxylate from itaconic acid and aniline, followed by a series of reactions to construct the pyrimidine ring. The key steps include a Claisen condensation to introduce a formyl group, followed by cyclization with an amidine, and subsequent hydrolysis of the resulting ester.[5]
Parallel Amidation of Pyrimidine Carboxylic Acids (17)
-
Reactants: Carboxylic acid 17 , various aliphatic amines, coupling agent (e.g., HATU).
-
Procedure: The carboxylic acid 17 is dissolved in a suitable solvent (e.g., DMF), and a coupling agent and a base (e.g., DIPEA) are added. The respective amine is then added, and the reaction mixture is stirred at room temperature until completion. The products are isolated by standard workup and purification procedures.
-
Yields: Good overall yields are reported for the library of 24 carboxamides.[5]
-
Trustworthiness: This parallel synthesis approach is a self-validating system as the successful synthesis of a library of analogs with consistent yields and purities demonstrates the robustness and reliability of the developed protocol.
Part III: Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. 5-Oxopyrrolidine derivatives can be valuable components in such reactions.
Protocol 4: Microwave-Assisted, Green Synthesis of Pyrazolo[3,4-b]pyridines
While not directly starting from a 5-oxopyrrolidine, this protocol for the synthesis of pyrazolo[3,4-b]pyridines demonstrates a relevant MCR strategy that could be adapted for 5-oxopyrrolidine-containing starting materials.[1][3][6][7][8] The reaction involves the one-pot condensation of an aminopyrazole, a β-ketoester, an aldehyde, and ammonium acetate.
-
Reactants: 1,3-dimethyl-1H-pyrazol-5-amine, ethyl 2-cyanoacetate, benzaldehyde, ammonium acetate, triethylamine (TEA).
-
Procedure: A mixture of the reactants in water is subjected to microwave irradiation at 40°C for 20 minutes. The product precipitates from the reaction mixture and is collected by filtration.[7]
-
Yield: Up to 94%[7]
-
Causality and Green Chemistry: The use of microwave irradiation significantly accelerates the reaction rate, leading to higher yields in a shorter time compared to conventional heating.[1][8] Water as a solvent makes this a green and environmentally friendly protocol.[1][3] The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.[7]
| Method | Solvent | Temperature (°C) | Time (min) | Yield (%) | Ref. |
| Conventional | Ethanol | 70 | 30 | 68 | [7] |
| Microwave | Water | 40 | 20 | 94 | [7] |
Part IV: Ring Transformation and Named Reactions
The inherent strain and reactivity of the 5-oxopyrrolidine ring can be exploited in ring transformation reactions to generate novel heterocyclic systems. Additionally, classic named reactions can be applied to functionalized 5-oxopyrrolidines.
Conceptual Application of Named Reactions
-
Thorpe-Ziegler Cyclization: This intramolecular condensation of dinitriles is a powerful tool for forming cyclic ketones.[2][9][10] A 5-oxopyrrolidine derivative bearing two nitrile groups at appropriate positions could undergo Thorpe-Ziegler cyclization to generate a novel fused heterocyclic system. The reaction is typically base-catalyzed and proceeds through a cyclic enamine intermediate.[2][10][11]
-
Gewald Reaction: The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[12][13][14][15] A 5-oxopyrrolidine derivative with a suitable ketone or α-cyanoester functionality could be employed in a Gewald reaction to construct a thiophene ring fused to or substituted on the pyrrolidinone core.
Conclusion
The 5-oxopyrrolidine scaffold is a remarkably versatile platform for the synthesis of a wide array of novel heterocyclic compounds. The methodologies outlined in this guide, from the synthesis of simple azoles and diazoles to the construction of complex fused pyrimidine systems, highlight the synthetic tractability of this privileged core. The application of modern synthetic techniques such as multicomponent reactions and the potential for leveraging classic named reactions further expand the accessible chemical space. The biological activities exhibited by many of the synthesized derivatives, particularly in the areas of anticancer and antimicrobial research, underscore the continued importance of the 5-oxopyrrolidine scaffold in the quest for new and effective therapeutic agents.
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Hafez, H. N., et al. (2016). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Serbian Chemical Society, 81(12), 1435-1453. [Link]
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Hafez, H. N., & El-Gazzar, A. B. A. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry, 44(10), 4238–4244. [Link]
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- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. derpharmachemica.com [derpharmachemica.com]
Application Note & Protocols: Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate as a Versatile Chiral Synthon for API Synthesis
Introduction: The Strategic Value of the Pyroglutamate Scaffold
In the landscape of modern pharmaceutical development, the pyrrolidinone ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds. Its rigid, five-membered lactam structure is adept at orienting substituents in a precise three-dimensional arrangement, making it ideal for targeted interactions with biological macromolecules. Within this class, derivatives of pyroglutamic acid, a cyclized form of glutamic acid, are particularly valuable.[1][2] They are part of the "chiral pool," meaning they are inexpensive, readily available in enantiomerically pure forms, and serve as powerful starting materials for asymmetric synthesis.[3][4]
This guide focuses on a key derivative: Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate . This compound is a highly versatile intermediate whose strategic importance lies in its orthogonally protected functional groups. The N-benzyl group provides robust protection for the lactam nitrogen, enabling base-sensitive reactions elsewhere in the molecule, yet it can be cleanly removed via catalytic hydrogenolysis. Concurrently, the C2-methyl ester allows for a separate set of chemical transformations, including reduction, amidation, or hydrolysis. This dual-protection strategy grants chemists precise, stepwise control over the modification of the pyroglutamate core, making it an exemplary synthon for constructing complex Active Pharmaceutical Ingredients (APIs), particularly those in the racetam family of cognitive enhancers and antiepileptics.[5]
Part 1: Synthesis and Physicochemical Properties of the Intermediate
The synthesis of this compound is a well-established, multi-step process starting from the inexpensive amino acid, L-glutamic acid. The process leverages fundamental organic reactions to build the protected chiral intermediate.
Workflow for Synthesis of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Caption: Synthesis workflow from L-Glutamic Acid.
Protocol 1: Synthesis of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Rationale: This three-step protocol first creates the pyrrolidinone ring, then protects the carboxylic acid as a methyl ester, and finally protects the lactam nitrogen. The order is crucial; esterification of glutamic acid followed by cyclization can be low-yielding, and N-benzylation is performed last to avoid side reactions. Sodium hydride (NaH) is an effective base for deprotonating the lactam nitrogen, creating a nucleophile that readily reacts with benzyl bromide.
Materials:
-
L-Glutamic Acid
-
Deionized Water
-
Methanol (Anhydrous)
-
Thionyl Chloride (SOCl₂)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide (BnBr)
-
Dimethylformamide (DMF, Anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cyclization: Place L-Glutamic acid (1 mol) in a round-bottom flask with a minimal amount of water. Heat the mixture to 140-150°C with stirring. Water will distill off, and the solid will melt and then re-solidify. Continue heating for 2-3 hours. Cool the flask to room temperature. The resulting solid is (S)-Pyroglutamic acid, which can be recrystallized from ethanol/water if necessary.
-
Esterification: Suspend (S)-Pyroglutamic acid (1 mol) in anhydrous methanol (5-10 volumes) in a flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂). Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 mol) dropwise. Caution: Exothermic reaction, produces HCl gas. After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure to yield crude (S)-Methyl pyroglutamate.
-
N-Benzylation: In a separate flask under an inert atmosphere, wash sodium hydride (1.1 mol) with hexane to remove mineral oil. Carefully suspend the NaH in anhydrous DMF. Cool the suspension in an ice bath. Add a solution of (S)-Methyl pyroglutamate (1 mol) in DMF dropwise. Allow the mixture to stir for 1 hour at 0°C. Add benzyl bromide (1.1 mol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure title compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₃ | [6] |
| Molecular Weight | 233.26 g/mol | [6] |
| CAS Number (S-isomer) | 57171-00-3 | [6] |
| Appearance | Colorless to pale yellow oil or solid | |
| Stereochemistry | Available as (S) or (R) enantiomer | [6] |
Part 2: Core Reactivity and Application Protocols
The synthetic power of this compound stems from the ability to selectively target its functional groups. The following protocols demonstrate its core reactivity.
Protocol 2: Selective Amidation of the C2-Ester
Rationale: Converting the C2-ester to a primary amide is a key step for creating peptide-like motifs or intermediates for further functionalization. This is typically achieved by aminolysis using a saturated solution of ammonia in methanol, often in a sealed pressure vessel to maintain a high concentration of ammonia and drive the reaction to completion.
Procedure:
-
Dissolve (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (1 eq) in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the vessel to 50-60°C and stir for 24-48 hours. Monitor reaction progress by TLC or LC-MS.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid, (S)-1-benzyl-5-oxopyrrolidine-2-carboxamide, can be purified by recrystallization (e.g., from ethyl acetate/hexane).
Protocol 3: C4-Alkylation via Enolate Formation
Rationale: The C4 position, adjacent to the lactam carbonyl, is acidic and can be deprotonated to form an enolate. This is the key step for introducing substituents, such as the propyl group required for Brivaracetam.[5][7] The use of a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at very low temperatures (-78°C) is critical. This kinetically controlled deprotonation favors the formation of the desired C4-enolate and minimizes side reactions like self-condensation or ester attack.
Procedure:
-
Set up a flame-dried, three-neck flask under a strict inert atmosphere (N₂ or Ar).
-
Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Add diisopropylamine (1.1 eq), followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78°C to pre-form LDA.
-
Add a solution of (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Add 1-iodopropane (1.2 eq) dropwise. Stir at -78°C for 2-4 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous work-up as described in Protocol 1. The product, (2R, 4R)-Methyl 1-benzyl-5-oxo-4-propylpyrrolidine-2-carboxylate, can be purified by column chromatography.
Protocol 4: N-Debenzylation via Catalytic Hydrogenolysis
Rationale: The removal of the N-benzyl group is essential to unmask the lactam nitrogen for subsequent N-alkylation, a common step in the synthesis of racetam APIs. Catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas is the method of choice due to its high efficiency and clean conversion, producing toluene as the only byproduct.
Procedure:
-
Dissolve the N-benzyl protected substrate (1 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Seal the reaction vessel and purge it with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi, depending on equipment) at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Part 3: Exemplary Workflow: Pathway to a Key Brivaracetam Precursor
By combining the core reactions, this compound can be strategically converted into (R)-4-propylpyrrolidin-2-one , a key intermediate in several reported syntheses of Brivaracetam.[7][8] This workflow demonstrates the practical application of the intermediate's versatile reactivity.
Caption: Multi-step conversion to a Brivaracetam precursor.
This synthetic sequence masterfully utilizes the intermediate's properties. The N-benzyl group first facilitates the base-mediated C4-alkylation. The C2-ester then acts as a temporary functional handle that, after hydrolysis, can be removed via decarboxylation. Finally, the N-benzyl group is removed to reveal the target lactam, ready for the final steps of API synthesis.
Conclusion
This compound is far more than a simple protected amino acid derivative; it is a sophisticated chiral building block that offers chemists a high degree of synthetic flexibility. Its orthogonal protecting groups enable selective and sequential modifications at the C2, C4, and N1 positions of the pyrrolidinone core. By providing access to key intermediates for complex APIs like Brivaracetam, this synthon underscores the power of a well-designed starting material in streamlining pharmaceutical synthesis, reducing costs, and accelerating the drug development pipeline.
References
- An asymmetric synthesis of Levetiracetam. (n.d.). Srini Pharmaceuticals Limited.
- Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. HETEROCYCLES, 89(8), 1801.
- The Importance of Amino Acid Derivatives in Modern Chemistry: A Focus on Methyl L-Pyroglutamate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Clos, M. V., et al. (2015). Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies. Journal of Medicinal Chemistry, 58(16), 6476-6493. Available at: [Link]
- Synthesis of the Antiepileptic Drug Levetiracetam Enabled by Organophotocatalysis. (2020). Organic Letters.
-
Total synthesis of levetiracetam. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. Available at: [Link]
- Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (2020). E3S Web of Conferences, 185, 03006.
-
Panday, S. K. (2019). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. Available at: [Link]
- Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science.
-
Singh, A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(4), 3149-3170. Available at: [Link]
-
This compound, (R)-. (n.d.). Global Substance Registration System. Available at: [Link]
-
Singh, A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]
- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). ACS Omega.
- Synthetic preparation of brivaracetam. (2020). Google Patents.
-
de Souza, A. B., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega, 8(25), 22831-22838. Available at: [Link]
-
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. (n.d.). PubChem. Available at: [Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | C13H15NO3 | CID 10998904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved through a Dieckmann condensation or related intramolecular cyclization methods.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent challenge in organic synthesis. For the preparation of this pyrrolidinone derivative, several factors could be at play.
Answer:
The synthesis of this compound typically involves an intramolecular cyclization of a diester precursor, a reaction known as the Dieckmann Condensation.[1][2][3] Low yields in this reaction can often be traced back to several key areas: the choice of base, solvent, reaction temperature, and the purity of the starting materials.
Causality and Recommended Actions:
-
Base Selection is Critical: The Dieckmann condensation is base-catalyzed, and the choice of base is paramount.[1][4] The base must be strong enough to deprotonate the α-carbon of one of the ester groups to form an enolate, which then acts as the nucleophile.[2][3][4]
-
Common Issue: Using a base that is not strong enough or is sterically hindered can lead to incomplete deprotonation and, consequently, a low yield. Conversely, a base that is too reactive can promote side reactions.
-
Troubleshooting:
-
Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt): These are classic choices, but ensure the corresponding alcohol is used as the solvent to prevent transesterification.[2]
-
Potassium tert-butoxide (KOtBu): A stronger, non-nucleophilic base that can be very effective, particularly when used in an aprotic solvent like THF.[1]
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that drives the reaction to completion by irreversibly deprotonating the starting material. Use with caution in an anhydrous aprotic solvent.
-
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate.
-
Common Issue: Using a protic solvent with a strong, nucleophilic base (other than the corresponding alkoxide) can lead to side reactions and reduced yield.
-
Troubleshooting:
-
Aprotic solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often preferred as they do not interfere with the base and can help to stabilize the enolate intermediate.[1]
-
-
-
Temperature Control: The reaction temperature can significantly impact the rate of the desired reaction versus side reactions.
-
Common Issue: Running the reaction at too high a temperature can promote decomposition or polymerization, while a temperature that is too low may result in an impractically slow reaction rate.
-
Troubleshooting: It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature or be gently heated to drive the reaction to completion.
-
-
Purity of Starting Materials: The presence of impurities, especially water, in the starting materials or solvent can quench the base and halt the reaction.
-
Troubleshooting: Ensure all starting materials and solvents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation in the Dieckmann condensation can be a significant issue, leading to reduced yields and purification challenges. The primary side reactions to consider are intermolecular condensation and hydrolysis of the ester groups.
Causality and Recommended Actions:
-
Intermolecular Condensation: This occurs when the enolate from one molecule reacts with the ester of another molecule, leading to polymer formation instead of the desired intramolecular cyclization.
-
Troubleshooting:
-
High Dilution: Running the reaction at a high dilution favors the intramolecular reaction over the intermolecular one. This can be achieved by slowly adding the diester starting material to a solution of the base.
-
-
-
Hydrolysis: If water is present in the reaction mixture, it can react with the ester groups, especially under basic conditions, to form carboxylates. This not only consumes the starting material but can also neutralize the base.
-
Troubleshooting: As mentioned previously, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
-
Transesterification: If an alkoxide base is used with an ester that has a different alkyl group, transesterification can occur, leading to a mixture of products.[2]
-
Troubleshooting: Always match the alkoxide base to the alkyl group of the ester (e.g., use sodium methoxide for a methyl ester).
-
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Intermolecular Condensation | High concentration of reactants | Use high dilution conditions; slow addition of the diester to the base. |
| Hydrolysis | Presence of water | Use anhydrous reagents and solvents; run the reaction under an inert atmosphere. |
| Transesterification | Mismatch between alkoxide base and ester alkyl group | Match the alkoxide to the ester (e.g., NaOMe for methyl esters). |
Question 3: The purification of my final product is difficult. What are the best practices for isolating pure this compound?
Answer:
Effective purification is crucial for obtaining a high-quality final product. The purification strategy will depend on the nature of the impurities present.
Causality and Recommended Actions:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted diester in your crude product.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
-
-
Side Products: The presence of side products, as discussed above, will complicate purification.
-
Troubleshooting: Column chromatography is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of ethyl acetate and hexanes is a good starting point.
-
Step-by-Step Purification Protocol:
-
Workup: After the reaction is complete, quench the reaction by carefully adding a proton source, such as a dilute acid (e.g., 1 M HCl), to neutralize the excess base and protonate the enolate product.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Dieckmann Condensation for this synthesis?
The Dieckmann condensation is an intramolecular version of the Claisen condensation.[5] The mechanism involves the following key steps:[3][6]
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[4]
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule.[2]
-
Tetrahedral Intermediate Formation: This attack forms a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester product.
-
Deprotonation of Product (Driving Force): The resulting β-keto ester is acidic and is deprotonated by the alkoxide generated in the previous step. This final deprotonation is often the driving force for the reaction.
-
Protonation during Workup: The final product is obtained after acidification during the workup.
Sources
Technical Support Center: Purification of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Welcome to the technical support center for Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (C₁₃H₁₅NO₃, MW: 233.26 g/mol ).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile pyroglutamate derivative. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity for your compound.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in the chemical properties of the target molecule and common synthetic impurities.
Issue 1: My crude product is a persistent oil and fails to crystallize.
Q: I've completed the synthesis and aqueous work-up, but after removing the solvent under reduced pressure, I'm left with a viscous, brown oil. Attempts to crystallize it from common solvents like ethyl acetate/hexanes have failed. What's causing this and how can I obtain a solid product?
A: This is a frequent challenge, often caused by the presence of residual solvents, starting materials, or reaction byproducts that act as crystallization inhibitors. The N-benzyl group and the methyl ester moiety lend the molecule a moderate polarity and an amorphous tendency.
-
Primary Cause & Mechanistic Insight: The lactam and ester groups in your target molecule are polar, while the benzyl group is nonpolar. Impurities with similar polarity profiles, or those that are highly soluble in your crude mixture, can disrupt the formation of a stable crystal lattice. A common culprit is unreacted N-benzyl-L-pyroglutamic acid or residual benzyl alcohol, which can form eutectic mixtures.
-
Recommended Protocol: Trituration & Solvent Screening
-
Initial Cleanup: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add a scoop of activated charcoal, stir for 15-20 minutes, and filter through a pad of Celite® to remove baseline impurities and color.[3] Concentrate the filtrate in vacuo.
-
Trituration: To the resulting oil, add a small volume of a non-polar solvent in which the product is expected to have poor solubility, such as diethyl ether or a mixture of hexanes and a small amount of ethyl acetate (e.g., 9:1 Hex/EtOAc).
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites. If a solid begins to form, slowly add more of the non-polar solvent while stirring until precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.[4]
-
-
Self-Validation: After trituration, run a Thin Layer Chromatography (TLC) of the solid against the crude oil. A significant reduction in impurity spots should be observed. The melting point of the solid should be sharp (literature mp: 48-49°C for the L-enantiomer)[5], whereas an oil has no defined melting point.
Issue 2: My TLC plate shows multiple spots, including one at the baseline and a streak.
Q: I'm analyzing my crude product by TLC (e.g., in 50% Ethyl Acetate/Hexanes), and I see the product spot (Rf ≈ 0.4), but also a spot that remains at the origin (baseline) and some streaking. What are these impurities?
A: This TLC profile strongly suggests the presence of highly polar impurities.
-
Expert Analysis & Causality:
-
Baseline Spot (Rf ≈ 0): This is almost certainly the hydrolyzed ester, 1-benzyl-5-oxopyrrolidine-2-carboxylic acid . The free carboxylic acid is significantly more polar than the methyl ester, causing it to adsorb very strongly to the silica gel. Hydrolysis can occur during aqueous work-up, especially if basic conditions (e.g., NaOH, K₂CO₃ wash) were used.[6][7] Ester hydrolysis is a common side reaction for N-acyl amino acid esters.[8]
-
Streaking: This often indicates overloading the TLC plate or the presence of acidic/basic impurities that interact irregularly with the silica gel. The carboxylic acid byproduct itself can cause streaking.
-
-
Recommended Protocol: Flash Column Chromatography Since your product contains impurities with very different polarities, flash chromatography is the most effective purification method.[9]
-
Column Preparation: Pack a silica gel column appropriate for your scale.
-
Loading: For optimal separation, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of your column.
-
Elution: Start with a non-polar solvent system, such as 20% Ethyl Acetate (EtOAc) in Hexanes, and gradually increase the polarity (gradient elution).[10][11] This will elute non-polar impurities first, followed by your target compound. The highly polar carboxylic acid will remain strongly adsorbed to the silica at the top of the column.
-
Monitoring: Collect fractions and monitor them by TLC. Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
-
Data Presentation: Solvent System Selection
| Solvent System (EtOAc/Hexanes) | Target Compound (Ester) Rf | Hydrolyzed Impurity (Acid) Rf |
| 30% / 70% | ~0.25 | ~0.0 |
| 50% / 50% | ~0.45 | ~0.05 (may streak) |
| 70% / 30% | ~0.65 | ~0.15 (streaks) |
This table provides approximate Rf values on a standard silica TLC plate. Actual values may vary.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage or purification?
A1: The most common degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7] This can be catalyzed by trace amounts of acid or base and is accelerated by the presence of water and elevated temperatures. The pyroglutamate ring (a lactam) is generally stable but can be susceptible to ring-opening under harsh acidic or basic conditions.[12]
Q2: Is this compound susceptible to racemization?
A2: Yes, the chiral center at the C2 position of the pyrrolidine ring is activated by the adjacent ester carbonyl group. Under basic conditions, deprotonation can occur, leading to a planar enolate intermediate and subsequent loss of stereochemical integrity (racemization). It is crucial to avoid strong bases and prolonged heating during purification to maintain enantiomeric purity. The formation of pyroglutamate itself is a known modification that can occur in peptides, sometimes influencing structure.[13][14]
Q3: My NMR spectrum shows all the expected peaks for the product, but the integration is slightly off and there's a singlet around 7.26 ppm that I can't assign.
A3: The unassignable singlet at ~7.26 ppm is characteristic of residual chloroform (CDCl₃), the NMR solvent. If you see other unexpected peaks, they could be from common reaction solvents like Toluene (~7.2 ppm multiplet, ~2.3 ppm singlet), DCM (~5.3 ppm singlet), or Ethyl Acetate (~4.1 ppm quartet, ~2.0 ppm singlet, ~1.2 ppm triplet). Ensure your product is thoroughly dried under high vacuum after purification to remove these residual solvents.
Q4: Can I use reversed-phase chromatography for purification?
A4: While normal-phase chromatography is standard, reversed-phase (e.g., C18 silica) can be an excellent alternative, especially if your impurities are less polar than your product.[11][15] Your target compound is moderately polar and will be well-retained. A typical mobile phase would be a gradient of acetonitrile or methanol in water. This can be particularly effective for removing greasy, non-polar byproducts.
Section 3: Key Workflows & Methodologies
Workflow 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision tree for the purification of this compound.
Protocol 1: Standard Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for purifying the title compound on a multi-gram scale.
-
TLC Analysis: Determine an appropriate solvent system where the product has an Rf value between 0.25 and 0.4. A good starting point is 40-50% ethyl acetate in hexanes.[11]
-
Column Selection & Packing:
-
Select a glass column with a diameter such that the silica gel height is approximately 15-20 cm. A common rule of thumb is a silica-to-crude ratio of 40:1 to 100:1 by weight.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 20% EtOAc/Hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (~1 g) in a minimal volume of DCM or acetone (~5-10 mL).
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Begin elution with the low-polarity solvent system (e.g., 20% EtOAc/Hexanes).
-
Gradually increase the solvent polarity (a "gradient"). For example:
-
2 column volumes of 20% EtOAc/Hexanes
-
4 column volumes of 40% EtOAc/Hexanes
-
4 column volumes of 60% EtOAc/Hexanes
-
-
Maintain a constant flow rate. Collect fractions of equal volume.
-
-
Analysis & Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the final product under high vacuum for several hours to remove any residual solvent.
-
References
-
Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Saher, O., et al. (2024). Abiotic Acyl Transfer Cascades Driven by Aminoacyl Phosphate Esters and Self-Assembly. Journal of the American Chemical Society. [Link]
- Fray, A. H., et al. (2000). 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.
-
Schilling, S., et al. (2009). Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides. Biochemistry. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Götze, M., et al. (2024). Investigation of Impurities in Peptide Pools. MDPI. [Link]
-
Sorbent Technologies, Inc. (2024). Flash Chromatography Basics. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Allwood, D. M., et al. (2014). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses. [Link]
- Lu, W., et al. (2009). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
-
Global Substance Registration System. This compound, (R)-. [Link]
-
Akiyama, M. (1986). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. [Link]
-
Ashenhurst, J. (2024). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Ghamgui, H., et al. (2006). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. ResearchGate. [Link]
-
Tsikas, D., et al. (2021). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. [Link]
-
Knowe, M. T., et al. (2017). A MILD, PALLADIUM(II)-CATALYZED A-SELECTIVE N-GLYCOSYLATION OF INDAZOLES. Organic Syntheses. [Link]
-
Di Marzo, V., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
-
Nareddy, P. K. R., et al. (2014). Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography: evidence for a nitrogen⋯sulfur interaction in thiol esters. Journal of the American Chemical Society. [Link]
-
PrepChem. (2024). Synthesis of (1) benzyl (L)-pyroglutamate. [Link]
-
PubChem. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. [Link]
-
Götze, M., et al. (2024). Investigation of Impurities in Peptide Pools. ResearchGate. [Link]
- Dick, L. W., et al. (2010). Methods for increasing pyroglutamic acid formation of proteins.
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Wang, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. [Link]
-
Schilling, S., et al. (2009). Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. PubMed. [Link]
-
Wikipedia. Pyroglutamic acid. [Link]
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Valliere-Douglass, J. F., et al. (2008). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. [Link]
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PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. [Link]
- Reddy, M. H., et al. (2019). Alternate processes for the preparation of pyrrolidine derivatives.
-
Mason, J. M., et al. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E. [Link]
-
Guo, L., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. [Link]
-
PubChemLite. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3). [Link]
-
Ruichu Bio. (R)-METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE 143317-59-3. [Link]
-
Petrikaite, V., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
- Dugi, K., et al. (2003). Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
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- 2. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | C13H15NO3 | CID 10998904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
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- 14. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
Technical Support Center: Side Reactions in the Synthesis of 1-benzyl-5-oxopyrrolidine Esters
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development encountering challenges in the synthesis of 1-benzyl-5-oxopyrrolidine esters. As intermediates in the creation of complex molecules and potential therapeutic agents, their purity and yield are paramount.[1] This document provides in-depth, experience-driven troubleshooting for common side reactions and other experimental hurdles.
Section 1: General Synthetic Overview & Common Issues
The synthesis of the 1-benzyl-5-oxopyrrolidine ring system, a core structure in many bioactive molecules, often involves the intramolecular cyclization of N-benzyl-L-glutamic acid derivatives. A prevalent method is the Dieckmann condensation of a corresponding diester.[2] This process, while effective, is sensitive to reaction conditions that can lead to a variety of side reactions.
FAQ: What is the primary synthetic route and its key challenges?
The most common and stereochemically reliable approach begins with N-benzyloxycarbonyl-L-aspartic acid or a similar chiral precursor.[2] The key step is an intramolecular Claisen (Dieckmann) condensation to form the β-keto ester, which constitutes the 4-oxopyrrolidine ring.[2]
Core Challenges:
-
Competing Reactions: Intermolecular condensation can compete with the desired intramolecular cyclization.[2]
-
Stereochemical Integrity: The chiral center at the 2-position is susceptible to racemization under harsh conditions.[3]
-
Byproduct Formation: Spontaneous cyclization of starting materials or intermediates can lead to unwanted heterocyclic structures like diketopiperazines.[4]
Caption: General synthesis pathway and common side reactions.
Section 2: Troubleshooting Low Yield & Stalled Reactions
A frequent and frustrating issue is the failure to achieve the expected yield or observing a reaction that does not proceed to completion. The troubleshooting process should systematically evaluate reagents, conditions, and the starting material itself.
FAQ: My reaction yield is poor or has stalled completely. What should I investigate?
Low yield is often traced back to a few critical parameters. A logical, step-by-step investigation is the most efficient way to diagnose the problem.
Caption: Troubleshooting logic for low reaction yield.
Data Table: Common Causes of Low Yield and Recommended Actions
| Possible Cause | Underlying Reason | Recommended Solution & Rationale | Reference |
| Inactive Base | Strong bases like sodium hydride (NaH) are highly sensitive to moisture and can degrade upon storage, losing their deprotonating ability. | Use a fresh batch of the base. If using NaH, ensure the mineral oil is thoroughly washed away with dry hexanes before use to expose the reactive surface. | [2] |
| Wet Reagents/Solvents | The Dieckmann condensation is highly sensitive to moisture, which quenches the enolate intermediate required for cyclization. | Ensure all glassware is oven-dried. Use strictly anhydrous solvents, preferably distilled from an appropriate drying agent. | [2] |
| Incorrect Temperature | Low temperatures can significantly slow the reaction rate, while excessively high temperatures can promote side reactions and decomposition. | The reaction is typically run at room temperature. If stalled, a moderate increase in temperature can be considered while carefully monitoring for byproduct formation via TLC. | [5] |
| Impure Starting Material | Impurities in the starting diester can interfere with the base or catalyze side reactions. | Verify the purity of the starting material using NMR or LC-MS before beginning the reaction. | [5] |
| Insufficient Reaction Time | The reaction may be slower than anticipated depending on the specific substrate and conditions. | Do not rely on a fixed reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed. | [5] |
Experimental Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., a 5:1 mixture of petroleum ether and ethyl acetate).[5]
-
Sampling: Using a capillary tube, withdraw a small aliquot (a few drops) from the reaction mixture.
-
Quenching: Quench the aliquot in a vial containing a small amount of a proton source (e.g., saturated NH₄Cl solution) and an extraction solvent (e.g., ethyl acetate). This step is crucial to neutralize the base and protonate any anionic species for accurate TLC analysis.
-
Spotting: Spot the organic layer of the quenched sample onto the TLC plate alongside a spot of the original starting material for comparison.
-
Development & Visualization: Place the plate in the prepared chamber and allow the solvent to elute. After development, visualize the spots using a UV lamp and/or an appropriate staining agent (e.g., potassium permanganate).
-
Analysis: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane. The product should appear as a new, typically more polar, spot.
Section 3: Managing Key Side Reactions
Even with good yield, product purity can be compromised by side reactions inherent to the starting materials and intermediates.
FAQ: I see a major unknown impurity with a similar polarity to my product. What could it be?
Several side products are common. Their formation is highly dependent on the reaction precursors and conditions.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when the synthesis involves N-terminal glutamine residues.[4] The amide nitrogen of the pGlu residue can attack the backbone, leading to the formation of a stable six-membered pyroglutamylglutamine piperazine-2,5-dione (a DKP).[4] This intramolecular cyclization can be surprisingly efficient, sometimes accounting for over 50% of the product mixture.[4]
Caption: Mechanism of diketopiperazine (DKP) formation.
-
Intermolecular Claisen Condensation: This occurs when one molecule's enolate attacks the ester of a second molecule, leading to dimer formation instead of the desired intramolecular cyclization. This side reaction is governed by kinetics and concentration. Running the reaction at high dilution (<0.1 M) favors the intramolecular pathway, as the reactive ends of a single molecule are statistically more likely to find each other than to encounter another molecule.[2]
-
Glutarimide (Piperidine-2,6-dione) Formation: In some cases, particularly during peptide synthesis involving glutamic acid, cyclization can occur to form a six-membered glutarimide ring instead of the five-membered pyroglutamate.[6][7] This is an unwanted intramolecular cyclization that can be minimized by careful choice of protecting groups and coupling reagents.[6]
Section 4: Preserving Stereochemical Integrity
For applications in drug development, maintaining the enantiomeric purity of the final product is critical. The α-carbon of the pyroglutamate ring is prone to racemization under certain conditions.
FAQ: How can I prevent or minimize racemization during the synthesis?
Racemization typically occurs via the formation of a planar enolate intermediate at the chiral center, which can be protonated from either face with equal probability.
Key Factors Influencing Racemization:
-
Base Strength & Steric Hindrance: The choice of base is critical. Strongly basic conditions, especially when combined with high temperatures, promote enolization and increase the risk of racemization.[8] While a strong base is needed for the Dieckmann condensation, using a sterically hindered but less nucleophilic base can sometimes mitigate racemization.[8]
-
Solvent: The solvent can affect the rate of racemization. In some esterification reactions, solvents like toluene have been shown to cause more racemization than less polar solvents like cyclohexane, due to stabilization of charged intermediates.[9]
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for deprotonation and subsequent racemization. Avoid harsh heating during both the reaction and workup.[3]
-
Workup Conditions: Avoid prolonged exposure to strongly acidic or basic conditions during the workup procedure, as these can also lead to racemization.[3]
Strategies for Prevention:
-
Use Milder Conditions: Employ the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Choose the Right Base: For coupling reactions, bases with significant steric hindrance like 2,4,6-collidine (TMP) often produce less racemization than smaller, stronger bases like triethylamine.[8]
-
Avoid Racemizing Reagents: Certain peptide coupling reagents are known to cause higher degrees of racemization. The addition of racemization inhibitors such as HOBt or Oxyma is a standard practice in peptide synthesis to avoid this issue.[8]
Section 5: Product Stability and Purification
The stability of the final ester product is a key consideration for storage and downstream applications.
FAQ: My purified product degrades over time. What are the stability risks?
The 1-benzyl-5-oxopyrrolidine ester contains functional groups susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Acidic Conditions: Promotes hydrolysis of the ester group to the corresponding carboxylic acid.
-
Basic Conditions: Significantly accelerates the hydrolysis of both the ester and the N-benzyl carbamate group.[10]
Data Table: Quantitative Stability of a 1-Benzyl-5-oxopyrrolidine Ester Derivative
The following data illustrates the degradation of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate under forced conditions, highlighting the compound's sensitivity.[10]
Table 1: Stability in Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % Parent Compound Remaining | % Ester Hydrolysis Product |
| 0 | 100 | 0 |
| 2 | 95.2 | 4.8 |
| 6 | 88.5 | 11.5 |
| 12 | 79.1 | 20.9 |
| 24 | 65.4 | 34.6 |
Table 2: Stability in Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % Parent Compound Remaining | % Ester Hydrolysis Product | % Carbamate Hydrolysis Product |
| 0 | 100 | 0 | 0 |
| 1 | 45.3 | 52.1 | 2.6 |
| 2 | 18.7 | 75.8 | 5.5 |
| 4 | 5.2 | 86.3 | 8.5 |
| 8 | <1 | 80.1 | 19.9 |
Experimental Protocol: Forced Degradation Study - Base Hydrolysis
This protocol allows for the assessment of a compound's intrinsic stability.[10]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the ester in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the compound.
-
Incubation: Incubate the solution in a water bath at 60°C.
-
Time Points: Withdraw aliquots at specified intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl to halt the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradants.
References
- BenchChem. (n.d.). Troubleshooting side reactions during the synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
- Spatola, A. F. (Ed.). (2003). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
- Jeffery, J., & Uddin, M. (2023). Pyroglutamate acidosis 2023. A review of 100 cases. PMC, NIH.
- Di Maro, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. European Peptide Society and John Wiley & Sons Ltd.
- Rossi, M., et al. (n.d.). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. NIH.
- ResearchGate. (n.d.). Pyroglutamate formation mechanism.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
- Google Patents. (1985). Process for the purification of esters.
- BenchChem. (n.d.). Stability of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate under different pH conditions.
- Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. SpringerLink.
- ResearchGate. (n.d.). Synthesis of piperidine-2,6-dione derivatives.
- Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Unimi.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (S)-1-Benzylpyrrolidin-3-ol.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- BenchChem. (n.d.). Side reactions associated with glutamic acid in peptide synthesis.
- Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses.
- Wang, L., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC, NIH.
- ACS Publications. (n.d.). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines. The Journal of Organic Chemistry.
- ChemRxiv. (2021). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. Cambridge Open Engage.
- ResearchGate. (n.d.). Preparation of piperazine-2,6-dione.
- DTIC. (2025). Piperidine Synthesis. DTIC.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of N-benzyl-5-oxopyrrolidine-2-carboxamide.
- PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.
- Chem-Impex. (n.d.). 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.
Sources
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- 7. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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Technical Support Center: Optimizing N-Alkylation of Pyroglutamates
Welcome to the technical support center for the N-alkylation of pyroglutamate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yielding results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the N-alkylation of pyroglutamates, providing the core knowledge needed for successful reaction design.
Q1: What is the fundamental mechanism of N-alkylation for a pyroglutamate ester?
The N-alkylation of a pyroglutamate ester is a nucleophilic substitution reaction. The process begins with the deprotonation of the lactam N-H proton by a suitable base. This generates a nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond. Because the amide anion is an ambident nucleophile, O-alkylation can sometimes occur, although N-alkylation is generally favored.[1]
Q2: How does the acidity (pKa) of the pyroglutamate N-H influence the choice of base?
The acidity of the lactam N-H proton is a critical parameter. While specific pKa values for pyroglutamate esters in common organic solvents are not widely reported, the pKa of amides in DMSO is typically in the range of 23-25.[2] This means the N-H is weakly acidic and requires a sufficiently strong base for deprotonation. The chosen base must have a conjugate acid with a pKa significantly higher than that of the pyroglutamate to ensure the equilibrium favors the formation of the amide anion.
Q3: What are the most common bases for this reaction and how do I choose?
The choice of base is pivotal and depends on the reactivity of the alkylating agent and the desired reaction conditions.
| Base | Common Solvent(s) | Key Characteristics & Considerations |
| Sodium Hydride (NaH) | THF, DMF | A very strong, non-nucleophilic base that provides irreversible deprotonation. Expertise: Ideal for less reactive alkylating agents (e.g., alkyl chlorides) or when complete and rapid anion formation is needed. Requires strictly anhydrous conditions.[1][3] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | A weaker, heterogeneous base. Expertise: A good choice for reactive alkylating agents like benzyl bromide or alkyl iodides.[4] Safer and easier to handle than NaH. Reaction rates may be slower. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | More soluble and generally more effective than K₂CO₃ due to the "cesium effect," which leads to a more dissociated and reactive anion. Expertise: Often provides higher yields and faster reactions than other carbonate bases, especially in difficult alkylations.[3] |
| Potassium tert-butoxide (KOtBu) | THF | A strong, non-nucleophilic base. Expertise: Useful when a strong base is needed but NaH is undesirable. Can promote elimination side reactions with certain alkyl halides. |
Q4: Which alkylating agents are suitable, and how does their reactivity differ?
The reactivity of the alkylating agent follows the general trend for SN2 reactions, dictated by the leaving group ability: I > Br > OTs > Cl .
-
Alkyl Iodides (R-I): Highly reactive, often allowing for milder conditions (e.g., lower temperatures, weaker bases like K₂CO₃).
-
Alkyl Bromides (R-Br): Very common and provide a good balance of reactivity and stability.
-
Alkyl Chlorides (R-Cl): The least reactive halides. Often require stronger bases (e.g., NaH) and higher temperatures.
-
Sulfonates (e.g., tosylates, mesylates): Excellent leaving groups, comparable in reactivity to bromides and iodides.
Q5: How do I select the optimal solvent for the reaction?
Polar aprotic solvents are the standard choice as they can dissolve the pyroglutamate, solvate the cation of the base, and do not interfere with the nucleophilic amide anion.
-
N,N-Dimethylformamide (DMF): An excellent solvent that dissolves most reactants and promotes SN2 reactions. High boiling point allows for a wide temperature range.
-
Acetonitrile (MeCN): Another good option with a lower boiling point, which can be advantageous for easier removal post-reaction.
-
Tetrahydrofuran (THF): Often used with strong bases like NaH and KOtBu. Must be rigorously dried before use.
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate SN2 reactions, but its high boiling point can make product isolation difficult.[5]
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem: Low to No Conversion of Starting Material
This is the most frequent issue, often pointing to insufficient reactivity in the system.
Q: My TLC/LC-MS analysis shows only starting material, even after several hours. What should I do?
A: This indicates a failure in one of the two key steps: deprotonation or nucleophilic attack.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Analysis:
-
Incomplete Deprotonation: If you are using a mild base like K₂CO₃ with an unreactive alkyl halide, there may not be a sufficient concentration of the amide anion at any given time.
-
Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF to ensure complete and irreversible deprotonation.[3]
-
-
Poor Alkylating Agent Reactivity: An alkyl chloride might be too stable to react under mild conditions.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, increase the reaction temperature in increments of 10-20 °C while monitoring the reaction.[6]
-
-
Presence of Water: Moisture will quench the base and the amide anion, halting the reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents.
-
Problem: Racemization of the Chiral Center
Maintaining the stereochemical integrity of the C2 position is often critical for biological applications.
Q: My product's optical rotation is low, or I see diastereomers after derivatization. What causes this racemization?
A: Racemization occurs via deprotonation of the α-proton at C2, forming a planar enolate intermediate. This is more likely under harsh basic conditions or at elevated temperatures.
Prevention Strategies:
-
Use the Mildest Base Possible: Avoid excessively strong bases or large excesses of base if not necessary. Use just enough base (e.g., 1.1-1.2 equivalents) to drive the reaction.
-
Keep Temperatures Low: Perform the deprotonation step at 0 °C before adding the alkylating agent. If the reaction is sluggish, allow it to warm slowly to room temperature rather than heating aggressively.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as prolonged exposure to basic conditions can increase the risk of racemization.[7]
Problem: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace can complicate purification and lower yields.
Q: I'm observing a byproduct with the same mass as my desired product. Could this be O-alkylation?
A: Yes, O-alkylation to form a lactim ether is a possible side reaction. While N-alkylation is thermodynamically favored, O-alkylation can be kinetically competitive, especially with highly reactive "hard" alkylating agents like dimethyl sulfate or Meerwein's salt (Et₃O⁺BF₄⁻).[1]
-
Mitigation: This is less common with standard alkyl halides. Using "softer" bases and ensuring the reaction is run under thermodynamic control (allowing it to reach equilibrium) can favor the N-alkylated product.
Q: My base is strong (NaH, KOtBu), and I see a product corresponding to the loss of my alkylating agent's leaving group (e.g., HBr). What is happening?
A: This is likely an E2 elimination reaction. If your alkylating agent has a proton on the carbon beta to the leaving group, a strong, sterically hindered base can act as a base to promote elimination instead of acting as a nucleophile.
-
Mitigation:
-
If using KOtBu, consider switching to NaH, which is strong but less sterically hindered.
-
Add the alkylating agent at a lower temperature to favor the SN2 pathway.
-
If elimination is inherent to the substrate, a different synthetic route may be necessary.
-
Standard Experimental Protocol: N-Benzylation of Ethyl L-Pyroglutamate
This protocol provides a reliable starting point for the N-alkylation of a common pyroglutamate ester using moderately reactive reagents.
Materials:
-
Ethyl L-pyroglutamate (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous powder (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: Add ethyl L-pyroglutamate and anhydrous K₂CO₃ to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF via syringe.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to help remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure N-benzyl ethyl L-pyroglutamate.
Caption: General workflow for N-alkylation of pyroglutamate.
References
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of L-Pyroglutaminol.
- Alcaide, B., et al. (1992). Studies on pyrrolidones. Synthesis and N-alkylation of β-enaminoesters derived from pyroglutamic acid. Semantic Scholar.
-
Chou, C. T., et al. (2006). Roles of N-terminal pyroglutamate in maintaining structural integrity and pKa values of catalytic histidine residues in bullfrog ribonuclease 3. Journal of Molecular Biology, 355(3), 409-421. Retrieved from [Link]
-
Valliere-Douglass, J. F., et al. (2008). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 283(43), 29445-29452. Retrieved from [Link]
-
Zarecki, A., et al. (2003). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 8(3), 333-338. Retrieved from [Link]
- Ajinomoto Co Inc. (1965). Racemization of optically-active pyroglutamic acid. U.S. Patent No. 3,185,703.
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]
-
Sortais, J. B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701352. Retrieved from [Link]
-
Yu, Y. B., et al. (2009). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 81(18), 7644-7651. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
-
Jain, R., et al. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters. ResearchGate. Retrieved from [Link]
-
Keul, M., et al. (2015). N-terminal pyroglutamate formation in CX3CL1 is essential for its full biologic activity. The FEBS Journal, 282(24), 4819-4830. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyroglutamate. PubChem Compound Summary for CID 5289118. Retrieved from [Link]
-
Wang, W., et al. (2019). Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. ResearchGate. Retrieved from [Link]
-
Yu, Y. B., et al. (2009). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Electrocatalytic Proton Borrowing N-Alkylation of Pure Alcohols and Amines. Journal of the American Chemical Society, 145(50), 27364-27372. Retrieved from [Link]
-
Villeneuve, P., et al. (2004). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Biotechnology Letters, 26(3), 193-196. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Human Metabolome Database. (2013). Showing metabocard for N-Phenylacetyl pyroglutamic acid (HMDB0059782). Retrieved from [Link]
-
Wang, W., et al. (2020). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(9), 2725-2730. Retrieved from [Link]
-
ResearchGate. (2014). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
-
Alcaide, B., et al. (1992). Studies on pyrrolidones. Synthesis and N-alkylation of [beta]-enaminoesters derived from pyroglutamic acid. ResearchGate. Retrieved from [Link]
-
Yu, Y. B., et al. (2009). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3185703A - Racemization op optically-active pyroglutamic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization in Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate synthesis
Technical Support Center: Chiral Integrity in Pyrrolidine Synthesis
Topic: Preventing Racemization in the Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical purity during the synthesis of chiral pyrrolidine derivatives. Specifically, we will address the common issue of racemization during the preparation of this compound, a valuable chiral building block.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind them to ensure your experiments yield products of the highest enantiomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound, but my optical rotation is low, and chiral HPLC shows a significant amount of the undesired enantiomer. What is causing this racemization?
A1: Racemization in this synthesis is almost always traced back to the unintended removal and re-addition of the proton at the chiral center (the α-carbon, C2). This process occurs via a planar carbanion or enolate intermediate, which loses its stereochemical information.[4]
Core Mechanisms of Racemization:
-
Base-Catalyzed Deprotonation: The hydrogen atom on the α-carbon of the pyrrolidine ring is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the plane, leading to a mixture of both R and S enantiomers.[4][5] The strength and steric nature of the base are critical factors; strong or sterically hindered bases are more likely to promote this pathway.[6]
-
Elevated Temperatures: The rate of racemization is highly dependent on temperature.[7][8] Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more rapidly, even with weaker bases or under nominally neutral conditions.
-
Prolonged Reaction Times: Exposing the chiral center to conditions that can cause racemization (even at a slow rate) for extended periods will lead to a cumulative loss of enantiomeric purity.
The diagram below illustrates the fundamental mechanism of base-catalyzed racemization.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q2: My synthesis starts from L-pyroglutamic acid. Which specific step is the most likely culprit for racemization: N-benzylation or the final methyl esterification?
A2: While racemization is possible in any step involving harsh conditions, the esterification of N-benzyl-pyroglutamic acid is the highest-risk step .
-
Esterification: This step often involves activating the carboxylic acid or using basic conditions that can readily deprotonate the α-carbon. The electron-withdrawing nature of the adjacent ester group, once formed, further increases the acidity of the α-proton, making the product susceptible to racemization if excess base and heat are applied.
-
N-Benzylation: This step is generally lower risk but not immune. Using overly strong bases (e.g., sodium hydride at elevated temperatures) to deprotonate the lactam nitrogen can also lead to deprotonation of the α-carbon, causing racemization. The key is to use a base that is selective for the N-H bond over the C-H bond.
The recommended synthetic workflow below is designed to minimize racemization at each stage.
Caption: Recommended low-racemization synthetic workflow.
Q3: What are the best laboratory practices and protocols for the esterification step to guarantee high enantiomeric excess (e.e.)?
A3: The choice of esterification method is the single most critical factor in preventing racemization. Methods that avoid strong bases are strongly preferred.
| Method | Conditions | Racemization Risk | Pros | Cons |
| Fischer Esterification | Methanol, cat. H₂SO₄ or SOCl₂, Reflux | Very Low | Simple, inexpensive, scalable. | Requires anhydrous conditions; can be slow. |
| Methyl Iodide (MeI) / Mild Base | MeI, Cs₂CO₃ or K₂CO₃, DMF or Acetonitrile, 0°C to RT | Low | High yielding, mild conditions. | MeI is toxic; reaction can be slow at RT. |
| **Diazomethane (CH₂N₂) ** | CH₂N₂, Ether, 0°C | Very Low | Extremely fast and clean, neutral conditions. | Highly toxic and explosive; requires special equipment. Not suitable for scale-up. |
| DCC/DMAP Coupling | Methanol, DCC, cat. DMAP, CH₂Cl₂, 0°C | High | Effective for complex esters. | DMAP is a strong enough base to catalyze racemization.[9] DCC byproducts can be difficult to remove. |
Recommended Protocol: Esterification of N-benzyl-pyroglutamic acid with Methyl Iodide
This protocol is recommended for its mild conditions and high fidelity in preserving stereochemistry.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-benzyl-pyroglutamic acid (1.0 equiv).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of acid). Stir under a nitrogen atmosphere until fully dissolved.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add cesium carbonate (Cs₂CO₃) (1.5 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting suspension for 30 minutes at 0°C. Rationale: Cs₂CO₃ is a soft, non-hindered base that effectively forms the carboxylate salt without promoting enolization.
-
Reagent Addition: Add methyl iodide (1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Crucially, verify the enantiomeric excess using chiral HPLC.
Q4: How can I accurately determine the enantiomeric purity of my final product?
A4: Visual inspection of optical rotation is insufficient for an accurate assessment. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method for determining enantiomeric excess (e.e.).
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD, OJ, or Chiralpak AD, AS series) are excellent starting points for this class of molecules.
-
Method Development: A typical mobile phase would be a mixture of hexane and isopropanol. You will need to screen different solvent ratios and potentially additives (like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, though likely not needed here) to achieve baseline separation of the two enantiomers.
-
Quantification: The e.e. is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
References
- Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
-
Kim, B., Song, Y., & Lee, S. Y. (2021). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters. Chemical Communications, 57(85), 11052-11055. [Link]
-
Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: Building blocks for drug discovery. Heterocycles, 89(8), 1801-1825. [Link]
-
D'Oca, M. G. M., et al. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 47(16), 3090-3092. [Link]
-
Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. [Link]
-
Kutner, A. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry, 53, 1701–1714. [Link]
-
Wehmiller, J. F. (1991). Amino Acid Racemization. Geochronology Quaternary. [Link]
-
ResearchGate. (2024). Mechanisms of base-catalyzed racemization during activation step. [Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. creation.com [creation.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting guide for pyrrolidinone ring opening
The second round of searches has yielded more specific information. I now have a better understanding of the stability of the hydrolysis product, GABA, under different pH and temperature conditions, which is crucial for advising on product isolation and storage. I've also found resources on purification methods for GABA, such as ion-exchange chromatography and crystallization, which will be very helpful for the "Experimental Protocols" section.
However, there are still some gaps to fill to create a truly comprehensive troubleshooting guide. While I have general information on acid and base-catalyzed hydrolysis, I lack specific, detailed protocols with typical reagent concentrations, reaction times, and temperatures that a researcher could readily implement. I also need to find more information on the potential side products of pyrrolidinone ring-opening, other than polymerization, and how to identify and minimize them. Furthermore, while I have some information on N-substituted pyrrolidinones, more detailed examples and potential challenges associated with their ring-opening would be beneficial. Finally, I need to gather more authoritative, citable sources for the reaction mechanisms to ensure the scientific integrity of the guide.
Therefore, the next steps will focus on these areas to build a complete and practical troubleshooting resource.## Technical Support Center: A Troubleshooting Guide to Pyrrolidinone Ring Opening
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the ring opening of the pyrrolidinone moiety, a critical transformation in the synthesis of various pharmaceuticals and bioactive compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for opening the pyrrolidinone ring?
The most common method for pyrrolidinone ring opening is hydrolysis, which can be catalyzed by either acid or base.[1] This reaction breaks the amide bond within the lactam ring to yield γ-aminobutyric acid (GABA) or its derivatives.[2] The choice between acidic or basic conditions often depends on the overall stability of the starting material and the desired product, as well as the presence of other functional groups.
Q2: What is the main product of 2-pyrrolidinone hydrolysis?
Under aqueous conditions, the hydrolysis of 2-pyrrolidinone yields 4-aminobutyric acid, commonly known as γ-aminobutyric acid (GABA).[1][2]
Q3: What factors influence the rate of pyrrolidinone ring opening?
Several factors significantly impact the rate of hydrolysis:
-
pH: The reaction is slowest at neutral or near-neutral pH. The rate increases significantly under strongly acidic or alkaline conditions.[2]
-
Temperature: As with most chemical reactions, increasing the temperature accelerates the rate of hydrolysis.[2]
-
Substituents: The presence of substituents on the pyrrolidinone ring or the nitrogen atom can influence the reaction rate due to electronic and steric effects.
Q4: Can N-substituted pyrrolidinones undergo ring opening?
Yes, N-substituted pyrrolidinones can undergo ring opening. However, the nature of the N-substituent can affect the reaction conditions required. For example, the hydrolysis of N-methylpyrrolidinone (NMP) is also influenced by pH and temperature.[3] The stability and reactivity of the substituent under the chosen acidic or basic conditions must be considered.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the pyrrolidinone ring-opening reaction, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of the Starting Material
Question: I am attempting to hydrolyze my pyrrolidinone derivative, but I am observing very low or no product formation after the expected reaction time. What could be the cause?
Answer: Incomplete conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reagent Concentration | The concentration of the acid or base catalyst may be too low to effectively promote hydrolysis within the given timeframe. | Gradually increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH). Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS. For a forced hydrolysis study, concentrations of 0.1 M to 1 M HCl or NaOH are often used.[2] |
| Inadequate Reaction Temperature | The reaction may be too slow at the current temperature. | Increase the reaction temperature in increments (e.g., 10-20 °C). A common temperature for forced hydrolysis studies is 60 °C.[2] Be mindful of potential side reactions or product degradation at higher temperatures. |
| Short Reaction Time | The reaction may simply require more time to reach completion. | Extend the reaction time and monitor the progress at regular intervals. Kinetic studies can help determine the optimal reaction duration. |
| Poor Solubility | If the pyrrolidinone starting material is not fully dissolved in the reaction medium, the reaction will be slow and inefficient. | Consider using a co-solvent that is miscible with water and dissolves your substrate, provided it is stable under the reaction conditions. |
| Steric Hindrance | Bulky substituents on the pyrrolidinone ring can sterically hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. | More forcing conditions (higher reagent concentration, higher temperature) may be necessary. In some cases, a different catalytic system might be required. |
Workflow for Optimizing Reaction Conditions
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Unexpected Byproducts or Polymerization
Question: My reaction is consuming the starting material, but I am not getting the desired ring-opened product. Instead, I see a complex mixture of byproducts or a viscous/solid material. What is happening?
Answer: The formation of byproducts is a significant challenge. The most common side reaction is ring-opening polymerization (ROP), especially under basic conditions.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ring-Opening Polymerization (ROP) | Strong bases can initiate the anionic polymerization of 2-pyrrolidinone to form polyamide 4 (nylon 4).[4] This is more likely to occur in non-aqueous or low-water conditions. | Ensure sufficient water is present in the reaction mixture for hydrolysis to be the dominant pathway. If ROP is a persistent issue, consider using acidic hydrolysis instead. |
| Product Degradation | The desired ring-opened product (e.g., GABA) may be unstable under the reaction conditions, leading to further reactions. | While GABA is generally stable in aqueous solutions over a wide pH range (2.0-8.0) and at elevated temperatures,[5] highly aggressive conditions (very high temperatures or extreme pH for prolonged periods) could lead to degradation. Consider milder reaction conditions if product instability is suspected. |
| Side Reactions of Substituents | Other functional groups on your molecule may be reacting under the acidic or basic conditions. | Carefully review the stability of all functional groups in your molecule to the chosen reaction conditions. Protect sensitive groups if necessary. |
| Presence of Impurities | Catalytic impurities in the starting material or reagents can sometimes trigger unwanted side reactions. | Ensure the purity of your starting materials and reagents. Purification of the starting pyrrolidinone may be necessary.[4] |
Diagram of Hydrolysis vs. Ring-Opening Polymerization
Caption: Competing pathways of pyrrolidinone reaction.
Issue 3: Difficulty in Product Isolation and Purification
Question: The ring-opening reaction appears to be successful, but I am struggling to isolate and purify the final product. What are the best practices?
Answer: The isolation of γ-amino acids can be challenging due to their zwitterionic nature and high polarity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Neutralization and Salt Formation | After acidic or basic hydrolysis, neutralization is required. This generates a significant amount of salt, which can co-precipitate with the product or interfere with purification. | After neutralizing the reaction mixture, consider methods to remove inorganic salts. Desalination using ethanol precipitation has been reported.[6] Electrodialysis is another technique for salt removal.[7] |
| High Polarity of the Product | γ-Amino acids are highly polar and often have low solubility in common organic solvents, making extraction difficult. | Avoid liquid-liquid extraction as the primary purification method. Focus on techniques suitable for polar, water-soluble compounds. |
| Product Crystallization Issues | Inducing crystallization of the final product can be difficult, especially in the presence of impurities. | After removing salts, concentrate the solution and attempt crystallization by adding a miscible anti-solvent, such as ethanol.[8] Seeding with a small crystal of the pure product can be beneficial. |
| Chromatographic Purification Challenges | The high polarity of γ-amino acids makes them unsuitable for standard silica gel chromatography. | Ion-exchange chromatography (IEC) is a highly effective method for purifying amino acids.[6][8] Cation-exchange resins are commonly used.[9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of 2-Pyrrolidinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyrrolidinone in 3 M aqueous hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate).
-
Concentrate the neutralized solution under reduced pressure to obtain the crude product mixed with inorganic salts.
-
-
Purification:
-
Purify the crude product by ion-exchange chromatography or by crystallization from an alcohol/water mixture.
-
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of 2-Pyrrolidinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyrrolidinone in 3 M aqueous sodium hydroxide.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with an acid (e.g., hydrochloric acid).
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Follow the purification steps outlined in the acid-catalyzed protocol.
-
Protocol 3: Purification of GABA using Ion-Exchange Chromatography
-
Resin Preparation: Pack a chromatography column with a suitable cation-exchange resin (e.g., Amberlite 200C) and equilibrate it with deionized water.[8]
-
Sample Loading: Dissolve the crude product (after neutralization and concentration) in a minimal amount of deionized water and load it onto the column.
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution: Elute the bound GABA from the resin using a suitable eluent, such as aqueous ammonia (e.g., 0.03 M).[9]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of GABA (e.g., by ninhydrin test or TLC).
-
Isolation: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified GABA.
References
-
Stabilization of Zwitterions in Solution: γ-Aminobutyric Acid (GABA). ACS Publications. Available at: [Link]
-
The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. Available at: [Link]
-
Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. Sci-Hub. Available at: [Link]
-
Reaction development a Selected optimization conditions for the ring-opening bromoformylation of N-phenylpyrrolidine 1a. ResearchGate. Available at: [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Separation of gamma-aminobutyric acid from fermented broth. PubMed. Available at: [Link]
-
Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. PubMed. Available at: [Link]
-
Kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic medium. ResearchGate. Available at: [Link]
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Thermal Kinetics of Gamma–Aminobutyric Acid and Antioxidant Activity in Germinated Red Jasmine Rice Milk using Arrhenius, Eyring-Polanyi and Ball Models. Current Research in Nutrition and Food Science Journal. Available at: [Link]
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Microbial-Derived γ-Aminobutyric Acid: Synthesis, Purification, Physiological Function, and Applications. PubMed. Available at: [Link]
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Recovery of gamma-aminobutyric acid (GABA) from reaction mixtures containing salt by electrodialysis. Request PDF. ResearchGate. Available at: [Link]
- Method for extracting, separating and purifying gamma-aminobutyric acid. Google Patents.
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The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to... ResearchGate. Available at: [Link]
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Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]
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Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. Available at: [Link]
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What products would result after hydrolysis from the reaction of the enamine prepared from... Homework.Study.com. Available at: [Link]
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Accumulation of gamma-aminobutyrate (GABA) caused by heat-drying and expression of related genes in immature vegetable soybean (edamame). PMC - NIH. Available at: [Link]
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Nucleophilic Phosphine-Catalyzed Intramolecular Michael Reactions of N-Allylic Substituted α-Amino Nitriles: Construction of Functionalized Pyrrolidine Rings via 5-endo-trig Cyclizations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics - ACS Publications. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters - ACS Publications. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
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Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]
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The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the... RSC Publishing. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Available at: [Link]
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Methylenedioxypyrovalerone. Wikipedia. Available at: [Link]
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Top: Opening of NMP ring under acidic or alkaline condition to form... ResearchGate. Available at: [Link]
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Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]
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stability issues of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate under acidic conditions
Technical Support Center: Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering stability challenges with this versatile intermediate, particularly under acidic conditions. We will explore the root causes of common experimental issues and provide robust, field-tested solutions to ensure the integrity of your synthetic pathways.
Troubleshooting Guide: Navigating Acidic Reaction Environments
Researchers frequently utilize acidic conditions for various transformations. However, with a molecule like this compound, which contains both an ester and a lactam with an N-benzyl group, these conditions can lead to unintended side reactions. The following table outlines common issues, their underlying causes, and actionable solutions.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low yield of desired product; starting material is consumed. | 1. Ester Hydrolysis: The methyl ester is susceptible to acid-catalyzed hydrolysis, converting it to the corresponding carboxylic acid.[1][2] | 1. Implement Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run reactions under an inert atmosphere (N₂ or Ar). |
| 2. High Reaction Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation pathways. | 2. Optimize Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and slowly warm to the minimum temperature required for the desired transformation. Monitor progress closely via TLC or LC-MS. | |
| A new, more polar spot appears on TLC/HPLC. | 1. Formation of Carboxylic Acid: The hydrolyzed product, 1-benzyl-5-oxopyrrolidine-2-carboxylic acid, is significantly more polar than the starting methyl ester. | 1. Use Milder Acids: Replace strong Brønsted acids (e.g., H₂SO₄, HCl) with milder Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃)[3] or solid-supported acid catalysts (e.g., Amberlyst resin)[4][5] that can be filtered off. |
| 2. Cleavage of N-Benzyl Group: While generally stable, the N-benzyl group can be cleaved under harsh acidic conditions, especially with certain Lewis acids, leading to Methyl 5-oxopyrrolidine-2-carboxylate.[6][7][8] | 2. Screen Lewis Acids: If a Lewis acid is required, screen a panel to find one that promotes the desired reaction without causing debenzylation. Avoid excessively strong Lewis acids known for ether and amine cleavage.[8] | |
| Complex mixture of products observed by NMR or LC-MS. | 1. Multiple Degradation Pathways: A combination of ester hydrolysis, N-benzyl cleavage, and potentially lactam ring-opening under very harsh conditions (e.g., high concentration of strong acid and heat). | 1. Reduce Reaction Time: Monitor the reaction frequently. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and product degradation. |
| 2. Inappropriate Acid Choice: The selected acid may be non-selective, catalyzing multiple unwanted reactions. | 2. Consider Stoichiometric vs. Catalytic Acid: If using a strong acid, determine if a catalytic amount is sufficient. A stoichiometric excess dramatically increases the likelihood of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic media?
There are two primary points of vulnerability on the molecule under acidic conditions: the methyl ester and the N-benzyl group.
-
Acid-Catalyzed Ester Hydrolysis: This is the most common stability issue. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][9] This reversible reaction produces 1-benzyl-5-oxopyrrolidine-2-carboxylic acid and methanol. To favor the ester, it is critical to minimize the presence of water.
-
N-Benzyl Group Cleavage: The benzyl group is a widely used protecting group due to its general stability towards acids and bases.[7] However, it is not completely inert. Cleavage can occur under strongly acidic conditions, particularly with strong Lewis acids or during hydrogenolysis.[6] The mechanism often involves protonation of the nitrogen atom, followed by cleavage of the C-N bond, which can be facilitated by the stability of the resulting benzyl cation.
Q2: I need to use a protic acid for my reaction. How can I minimize ester hydrolysis?
When a protic acid is unavoidable, your strategy should revolve around controlling the reaction kinetics to favor your desired transformation over the hydrolysis side reaction.
-
Temperature Control: Hydrolysis, like most reactions, is temperature-dependent. Running your experiment at the lowest possible effective temperature will significantly slow the rate of hydrolysis.
-
Reaction Time: Minimize the exposure time to the acid. Set up small-scale parallel reactions to create a time course and identify the optimal point to quench the reaction, maximizing product formation while minimizing degradation.
-
Use of Scavengers: While less common, if trace water is unavoidable, the addition of a water scavenger that is inert to your reaction conditions could be considered.
Q3: Is the pyroglutamate lactam ring stable to acid?
The five-membered lactam ring of the pyroglutamate core is generally robust and stable under most acidic conditions used in synthesis. Amide hydrolysis requires significantly harsher conditions (e.g., concentrated strong acid at high temperatures for prolonged periods) than ester hydrolysis.[10] For most applications, the lactam ring will remain intact, and your primary concerns should be the ester and N-benzyl groups.
Visualizing Degradation: Potential Pathways
The following diagram illustrates the two main degradation pathways that can occur under acidic conditions.
Caption: Primary degradation pathways under acidic conditions.
Protocol: Acid-Catalyzed Reaction Under Stability-Preserving Conditions
This protocol provides a generalized workflow for a reaction requiring acidic conditions, with built-in checkpoints to maximize the stability of this compound.
Objective: To perform an acid-catalyzed reaction while minimizing degradation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Mild Lewis Acid Catalyst (e.g., Scandium triflate, Sc(OTf)₃)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
-
TLC plates and appropriate eluent system
-
Quenching solution (e.g., saturated aq. NaHCO₃)
Experimental Workflow:
Caption: Workflow for stability-preserving acid catalysis.
Detailed Procedure:
-
Preparation: Ensure all glassware is rigorously dried in an oven (120 °C) overnight and cooled under a stream of inert gas. Use solvents from a freshly opened bottle or a solvent purification system.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial reaction rate and suppress exothermic events.
-
Catalyst Addition: Add the mild acid catalyst (e.g., 0.1 eq of Sc(OTf)₃) portion-wise. Stir the reaction at 0 °C for 30 minutes.
-
Monitoring: Allow the reaction to warm slowly to room temperature while monitoring its progress every 30-60 minutes by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product. Crucially, note if any new, highly polar spots (indicative of hydrolysis) appear.
-
Quenching: As soon as the analysis indicates complete consumption of the starting material, immediately quench the reaction by pouring it into a beaker containing a cold saturated aqueous solution of sodium bicarbonate. This will neutralize the acid and halt both the desired reaction and any degradation.
-
Workup and Purification: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS to ensure no hydrolysis or debenzylation has occurred.
References
-
Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
-
ACS Publications. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2014). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
-
PubMed. (2003). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Retrieved from [Link]
-
Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2019). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]
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Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. My aim is to provide you with in-depth, field-proven insights to anticipate and overcome common scale-up challenges. This is not just a list of steps; it's a causal analysis of the experimental choices you'll face, grounded in robust scientific principles.
The synthesis of this valuable pyroglutamate derivative hinges on a critical intramolecular cyclization—the Dieckmann condensation. While elegant on paper, this reaction and the surrounding process steps present a unique set of challenges when moving from milligram to kilogram scale. This guide is structured to walk you through the entire workflow, from starting material considerations to final product purification, ensuring a self-validating and scalable process.
Troubleshooting Guide: Common Scale-Up Problems and Solutions
Scaling up any chemical synthesis requires a shift in perspective. Issues that are negligible at the 1-gram scale can become process-limiting at the 1-kilogram scale. The following table outlines common problems encountered during the production of this compound, their probable causes, and actionable solutions.
| Problem ID | Issue Encountered | Potential Root Cause(s) | Proposed Solution(s) & Scientific Rationale |
| DK-01 | Low or Inconsistent Yield in Dieckmann Condensation | 1. Reversible Reaction Equilibrium: The Dieckmann condensation is a reversible reaction.[1] Inadequate removal of the product from the equilibrium can lead to ring-opening. 2. Insufficient Base: A full equivalent of base is required to deprotonate the resulting β-keto ester, which drives the reaction forward.[2] 3. Moisture in Reagents/Solvents: The base (e.g., sodium methoxide) is highly moisture-sensitive and will be quenched by water. | 1. Use a Stoichiometric Amount of a Strong, Non-Nucleophilic Base: Employ at least one full equivalent of a strong base like sodium methoxide or potassium tert-butoxide. The final, irreversible deprotonation of the acidic α-hydrogen on the β-keto ester product is the thermodynamic sink of the reaction.[2][3] 2. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Consider a final distillation of the solvent over a suitable drying agent before use. Blanket the reaction vessel with an inert gas (e.g., nitrogen or argon). |
| DK-02 | Formation of Intermolecular Condensation Byproducts | 1. High Concentration: At higher concentrations, the enolate of one diester molecule may react with another diester molecule before it can cyclize. 2. Slow Addition of Precursor: If the diester precursor is added too slowly to the base, a localized high concentration of the enolate can form, promoting intermolecular reactions. | 1. Controlled Addition: Add the diester precursor to a solution of the base in the solvent. This ensures that the enolate, once formed, is in an environment where intramolecular cyclization is favored. 2. Optimize Concentration: While higher concentrations are often desired for throughput, a balance must be struck. If intermolecular byproducts are an issue, consider reducing the initial concentration. |
| PU-01 | Difficulty in Product Purification; Oily Product That Won't Crystallize | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Impurities: The presence of starting material or byproducts can act as crystal growth inhibitors. 3. Product is an Oil at Room Temperature: The inherent physical properties of the molecule may not favor crystallization under standard conditions. | 1. High-Vacuum Drying: Ensure all residual solvents are removed under high vacuum, possibly with gentle heating if the product is thermally stable. 2. Alternative Purification Methods: If column chromatography is not scalable, consider melt crystallization or fractional distillation under high vacuum. 3. Solvent Screening for Crystallization: Conduct a systematic screen of various solvents and solvent mixtures to induce crystallization. Tuning the crystallinity of β-keto esters is a viable purification strategy.[4] Consider anti-solvent crystallization.[5] |
| SA-01 | Exothermic Reaction and Poor Temperature Control with Sodium Methoxide | 1. Reactivity of Sodium Methoxide: Sodium methoxide reacts exothermically, especially with any protic species.[1] Its reaction with the diester is also exothermic. 2. Inadequate Heat Transfer: What is easily managed in a round-bottom flask in an ice bath becomes a significant challenge in a large jacketed reactor due to a lower surface area-to-volume ratio. | 1. Slow, Sub-surface Addition: Add the sodium methoxide (or a solution of it) slowly and below the surface of the reaction mixture to ensure rapid mixing and heat dissipation. 2. Reactor Engineering: Ensure the reactor has adequate cooling capacity. For very large scales, consider a semi-batch process where reagents are added at a controlled rate to manage the heat output. Monitor the internal temperature closely. |
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation seems to stall or reverse. What is the most likely cause?
A1: The most common cause for a stalled or reversed Dieckmann condensation is an unfavorable equilibrium.[1] This reaction is reversible, and its success hinges on the final deprotonation of the newly formed β-keto ester. This product is significantly more acidic than the alcohol byproduct, and this acid-base reaction is the thermodynamic driving force.[2] If you are using a catalytic amount of base, or if your base has been partially quenched by moisture, the reaction will not be driven to completion. Always use at least one full equivalent of a strong, anhydrous base.
Q2: I am observing significant amounts of a dimeric byproduct. How can I favor the intramolecular cyclization?
A2: The formation of dimeric or polymeric byproducts is a classic problem of concentration. To favor the desired intramolecular reaction, the reactive intermediate (the enolate) must find the other end of its own molecule before it finds another molecule. The key is to maintain a low concentration of the starting diester during the reaction. This can be achieved by slowly adding the diester to a solution of the base. This ensures that any given molecule is more likely to cyclize before another diester molecule is introduced.
Q3: Column chromatography is not a viable option for purification at the scale I am working at. What are my alternatives?
A3: For large-scale purification of pyroglutamate esters and related compounds, you should explore alternatives to chromatography.[6][7] These include:
-
Crystallization: This is often the most cost-effective and scalable method. A thorough solvent screening to find conditions for direct crystallization or anti-solvent crystallization is highly recommended.[4][5]
-
Distillation: If your product is thermally stable, fractional distillation under high vacuum can be an effective method for removing impurities with different boiling points.
-
Liquid-Liquid Extraction: A well-designed series of extractions can selectively remove certain impurities.
-
Precipitation: It may be possible to precipitate the product or impurities from a solution by changing the solvent or pH.
Q4: What are the critical safety considerations when handling large quantities of sodium methoxide?
A4: Sodium methoxide is a hazardous material that requires strict handling protocols.[8] It is highly corrosive and can cause severe burns.[8] It is also highly reactive with water, generating flammable methanol and corrosive sodium hydroxide.[8] On a large scale, it is crucial to:
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and face shields.
-
Work in a well-ventilated area, and ensure that all equipment is properly grounded to prevent static discharge.
-
Store sodium methoxide in tightly sealed containers under an inert atmosphere to prevent contact with moisture and air.
-
Have appropriate spill control materials and fire extinguishers (Class D for metal fires) readily available.
Experimental Protocols & Workflows
Protocol 1: Scale-Up of the Dieckmann Condensation
This protocol outlines a robust procedure for the cyclization of Diethyl N-benzyl-2-aminopentanedioate to the target β-keto ester.
Materials:
-
Diethyl N-benzyl-2-aminopentanedioate (1 equivalent)
-
Sodium Methoxide (1.1 equivalents)
-
Anhydrous Toluene
-
Aqueous Acetic Acid (10% v/v)
-
Saturated Aqueous Sodium Bicarbonate
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
-
Jacketed reactor with overhead stirrer, thermocouple, and condenser, inerted with Nitrogen.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen.
-
Solvent and Base Addition: Charge the reactor with anhydrous toluene (approx. 10 volumes relative to the diester). Begin stirring and add the sodium methoxide portion-wise, ensuring the temperature does not exceed 25°C.
-
Diester Addition: Slowly add a solution of Diethyl N-benzyl-2-aminopentanedioate in anhydrous toluene to the reactor over 1-2 hours, maintaining an internal temperature of 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material.
-
Quenching: Cool the reactor to 0-5°C. Slowly and carefully add the 10% aqueous acetic acid to quench the reaction and neutralize the excess base, ensuring the internal temperature does not exceed 15°C.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Workflow Visualization
Caption: Key stages and control points in the synthesis.
Caption: A decision tree for troubleshooting low yields.
References
-
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC - NIH. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]
-
Alternatives to Chromatographic Separations. ResearchGate. [Link]
-
Synthesis of diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate. PrepChem.com. [Link]
-
Dieckmann condensation. Grokipedia. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Is there any method other than column chromatography to purify compound. ResearchGate. [Link]
-
Dieckmann Condensation. Organic Chemistry Tutor. [Link]
-
Divergent Total Synthesis of the Harziane Diterpenoids. ACS Publications. [Link]
-
Alternatives to chromatographic separations. PubMed. [Link]
-
6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. PubChem. [Link]
- A kind of preparation method of N- benzyl ethyl alcohol amine.
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Semantic Scholar. [Link]
-
Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. PubMed. [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]
- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Publishing. [Link]
- Method for preparing acyclic beta keto ester.
-
Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]
-
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. PubChem. [Link]
-
The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. PubMed. [Link]
-
A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]
-
Large-scale tests on interactions between molten oxide fuel and sodium. INIS-IAEA. [Link]
-
Purification and Characterization of Recombinant N-Terminally Pyroglutamate-Modified Amyloid-β Variants and Structural Analysis by Solution NMR Spectroscopy. ResearchGate. [Link]
-
Explosion of a formulation reactor at a chemical plant. ARIA. [Link]
-
Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. PubMed. [Link]
-
Large scale sodium interactions. Part 3. Chemical phenomena with limestone concrete. INIS-IAEA. [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. [Link]
-
Demystifying Mixed-Mode Chromatography Resins: Emerging Applications for Purification of Non-MAb Protein Therapeutics. BioProcess International. [Link]
-
State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. [Link]
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Technical Support Center: Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Welcome to our dedicated technical support guide for the synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our goal is to equip you with the scientific understanding to identify, mitigate, and resolve common issues, ensuring the integrity and purity of your final product.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound typically proceeds through a multi-step sequence, often commencing with L-glutamic acid. A common pathway involves the formation of pyroglutamic acid, followed by esterification and N-benzylation. An alternative and widely used industrial method is the intramolecular Dieckmann condensation of a suitably substituted glutamate diester. Each step presents a unique set of challenges and potential for impurity formation.
Below is a generalized synthetic workflow, highlighting critical control points where impurities can arise.
Caption: Generalized synthetic routes to this compound.
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific experimental issues you may encounter, their probable causes rooted in impurity formation, and actionable solutions.
Question 1: My final product shows a low yield and the presence of a higher molecular weight species by LC-MS. What could be the issue?
Probable Cause: This is a classic sign of intermolecular side reactions, particularly if you are employing a Dieckmann condensation approach. Instead of the desired intramolecular cyclization, two molecules of the glutamate diester can react with each other, leading to the formation of a dimeric impurity. This is more prevalent at high concentrations.
Solution:
-
High Dilution: Perform the Dieckmann condensation under high-dilution conditions. This favors the intramolecular reaction by decreasing the probability of two different molecules interacting.
-
Slow Addition: Add the diester substrate slowly to the base solution. This maintains a low concentration of the reactive species at any given time, further promoting intramolecular cyclization.
-
Choice of Base and Solvent: The use of sterically hindered bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as tetrahydrofuran (THF) can minimize intermolecular reactions.[1]
Question 2: I'm observing a significant amount of unreacted starting material (Methyl Pyroglutamate) even after prolonged reaction times during the N-benzylation step. Why is this happening?
Probable Cause: Incomplete deprotonation of the pyroglutamate nitrogen is a common reason for sluggish N-alkylation. The acidity of the N-H bond in the lactam is significant, but a sufficiently strong base is required for complete anion formation. Additionally, the quality of your benzylating agent and the presence of moisture can impede the reaction.
Solution:
-
Stronger Base: Consider using a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the pyroglutamate nitrogen.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Moisture will quench the base and can also react with the benzylating agent.
-
Activator: In some cases, the addition of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide, can facilitate the reaction.
-
Benzylating Agent Quality: Use a fresh, high-purity benzylating agent (e.g., benzyl bromide or benzyl chloride). Over time, these reagents can degrade.
Question 3: My NMR spectrum shows a complex multiplet in the aromatic region and additional signals in the aliphatic region that I can't assign to the product.
Probable Cause: This could be due to several factors:
-
Over-alkylation: If using a strong base and excess benzylating agent, there is a possibility of C-alkylation at the carbon alpha to the ester.
-
Byproducts from the Benzylating Agent: Benzyl halides can undergo elimination to form stilbene or other side products, especially at elevated temperatures.
-
Ring Opening: Under harsh basic or acidic conditions, the pyrrolidinone ring can undergo hydrolysis, leading to the formation of N-benzyl glutamic acid derivatives.
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the base and the benzylating agent. Use only a slight excess of the benzylating agent.
-
Temperature Management: Maintain a controlled and moderate reaction temperature to minimize side reactions of the benzylating agent.
-
Purification: These impurities can often be removed by column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in the synthesis of this compound?
A1: The most common impurities can be categorized by their origin in the synthetic process:
| Impurity | Origin | Reason for Formation |
| L-Glutamic Acid | Starting Material | Incomplete initial reaction. |
| Pyroglutamic Acid | Intermediate | Incomplete esterification. |
| Methyl Pyroglutamate | Intermediate | Incomplete N-benzylation. |
| N-benzyl glutamic acid | Side Reaction | Ring opening of the pyroglutamate ring under harsh conditions. |
| Dimeric species | Side Reaction | Intermolecular Dieckmann condensation. |
| Benzyl alcohol/Dibenzyl ether | Reagent-related | Hydrolysis or self-condensation of the benzylating agent. |
Q2: How can I best monitor the progress of my reaction to minimize impurity formation?
A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, intermediate, and product. Staining with potassium permanganate can help visualize non-UV active spots. For more detailed analysis, taking aliquots for HPLC or LC-MS analysis at different time points is recommended.
Q3: What is the best method for purifying the final product?
A3: For laboratory-scale synthesis, flash column chromatography on silica gel is the most common and effective purification method. A gradient elution starting with a low polarity solvent mixture and gradually increasing the polarity will typically provide good separation of the desired product from most impurities. For larger scales, recrystallization from a suitable solvent system can be an efficient purification strategy.
Q4: Can racemization occur during the synthesis?
A4: Yes, racemization is a potential risk, especially at the carbon bearing the carboxylate group (C2 position). The use of strong bases can lead to deprotonation at this position, followed by reprotonation, which can result in a loss of stereochemical integrity. To mitigate this, it is crucial to use the appropriate base and control the reaction temperature, particularly during the Dieckmann condensation or any step involving strong basic conditions.
IV. Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to form a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexanes/ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Analytical Method for Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
This method should provide good resolution between the product and potential impurities. For definitive identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[2][3]
V. Visualization of Impurity Formation
The following diagram illustrates the formation of a common dimeric impurity during a Dieckmann condensation.
Caption: Competing intramolecular and intermolecular Dieckmann condensation pathways.
VI. References
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203.
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(20), 8333-8347.
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
Dudley, G. B., Richman, K. W., & Turnbull, P. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 41.
-
Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Reactivity of Pyroglutamic Acid Esters
Welcome to the technical support center dedicated to overcoming the synthetic challenges associated with pyroglutamic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile chiral building block in their synthetic endeavors. Here, we will explore field-proven strategies and troubleshoot common issues to enhance the reactivity of pyroglutamic acid esters, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Why is my pyroglutamic acid ester unreactive in my desired reaction?
The lactam nitrogen in pyroglutamic acid esters is part of an amide, making it relatively unreactive towards acylation or alkylation.[1] Similarly, the lactam ring itself is quite stable and resistant to nucleophilic attack without prior activation. The reactivity of the ester and carboxylic acid moieties can also be influenced by the overall electronic and steric environment of the molecule.
How can I activate the lactam ring for nucleophilic attack?
Activation of the lactam is crucial for ring-opening reactions. The most common strategy is the introduction of an electron-withdrawing group on the lactam nitrogen, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[2][3] This modification increases the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack.
What are the best methods for N-acylation of pyroglutamic acid esters?
Direct N-acylation can be challenging.[2] A common approach involves the use of a strong base, such as lithium hexamethyldisilazide (LiHMDS), to deprotonate the lactam nitrogen, followed by the addition of an acylating agent.[4] Alternatively, using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is an effective method for introducing a Boc protecting group.[4]
How can I prevent unwanted side reactions at the lactam nitrogen?
Protecting the lactam nitrogen with a suitable protecting group, such as Boc, Cbz, or 9-fluorenylmethoxycarbonyl (Fmoc), is the most effective way to prevent unwanted side reactions during subsequent synthetic steps.[2] The choice of protecting group will depend on the specific reaction conditions you plan to employ.
What conditions are suitable for amide coupling with the carboxylic acid group?
Standard peptide coupling reagents are effective for forming amide bonds with the carboxylic acid moiety of pyroglutamic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can be used to activate the carboxylic acid for reaction with an amine.[5][6][7]
Is it possible to selectively functionalize the α-carbon of a pyroglutamic acid ester?
While direct functionalization of the α-carbon of a pre-formed pyroglutamic acid ester is challenging, recent advances in carbonyl catalysis have enabled the asymmetric synthesis of pyroglutamic acid esters through the direct α-functionalization of NH₂-free glycinates.[8][9] This approach allows for the introduction of substituents at the α-position during the synthesis of the pyroglutamate ring.
How can I cleave the ester group without affecting the lactam ring?
The choice of ester cleavage conditions depends on the type of ester. For simple alkyl esters like methyl or ethyl esters, saponification with a base like lithium hydroxide (LiOH) in a mixture of THF and water is a common method.[5] For more sensitive substrates, enzymatic hydrolysis can be an option. It is crucial to carefully control the reaction conditions to avoid unwanted side reactions, such as the opening of the lactam ring.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reactions
Q: I am getting a low yield when trying to couple an amine to the carboxylic acid of my pyroglutamic acid ester. What could be the issue?
A: Low yields in amide coupling reactions can stem from several factors. Here’s a troubleshooting guide to help you improve your reaction efficiency:
-
Inadequate Activation of the Carboxylic Acid: The choice of coupling reagent is critical. For sterically hindered amines or less reactive carboxylic acids, more powerful activating agents like HATU or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may be necessary.[7][10] Ensure your coupling reagent is fresh and has been stored under appropriate conditions.
-
Suboptimal Reaction Conditions:
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine.[11]
-
Temperature: While many couplings proceed at room temperature, some may benefit from cooling to 0°C to minimize side reactions like racemization.[11]
-
-
Racemization: Pyroglutamic acid has a chiral center that can be susceptible to racemization, especially under harsh basic conditions or with certain coupling reagents. The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be beneficial.[6]
-
Competing Side Reactions: The free lactam NH can sometimes interfere with the coupling reaction. While typically less nucleophilic than the primary amine being coupled, its presence can lead to side products. If you continue to face issues, consider protecting the lactam nitrogen with a Boc group prior to the amide coupling.
Problem 2: Difficulty with N-Acylation or N-Alkylation
Q: I am struggling to introduce a substituent on the lactam nitrogen of my pyroglutamic acid ester. What strategies can I use?
A: The low nucleophilicity of the lactam nitrogen makes its functionalization challenging. Here are some strategies to overcome this:
-
Strong Base and Electrophile Combination:
-
Deprotonation: Use a strong, non-nucleophilic base to deprotonate the lactam nitrogen. Lithium hexamethyldisilazide (LiHMDS) or sodium hydride (NaH) are common choices. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Electrophile: Once the lactam is deprotonated, a reactive electrophile can be added. For alkylation, use alkyl halides (e.g., methyl iodide, benzyl bromide).[5] For acylation, use acyl chlorides or anhydrides.
-
-
Catalytic N-Acylation: For the introduction of a Boc group, the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile is a highly effective and mild method.[4]
-
Consider the Ester Group: The nature of the ester group can influence the reactivity. Bulky esters might sterically hinder the approach of reagents to the lactam nitrogen.
Problem 3: Unsuccessful Lactam Ring-Opening
Q: My attempts to open the lactam ring with a nucleophile have failed. How can I promote this reaction?
A: The stability of the five-membered lactam ring often requires activation for successful nucleophilic ring-opening. Consider the following:
-
N-Activation is Key: As mentioned in the FAQs, the introduction of an electron-withdrawing group on the lactam nitrogen is the most critical step. N-Boc or N-Cbz protected pyroglutamates are significantly more reactive towards nucleophilic attack.[3]
-
Choice of Nucleophile: The strength and nature of the nucleophile are important. Stronger nucleophiles will be more effective. For example, organometallic reagents (Grignards, organolithiums) or stabilized carbanions can be used. For heteroatom nucleophiles, ensure the reaction conditions are compatible with their stability.
-
Lewis Acid Catalysis: The addition of a Lewis acid can further enhance the electrophilicity of the lactam carbonyl. Aluminum chloride (AlCl₃) has been shown to promote the ring-opening of N-acyl lactams with various nucleophiles.[3]
-
Reaction Conditions: The choice of solvent and temperature can be crucial. Anhydrous conditions are typically required, especially when using organometallic nucleophiles. The reaction may require heating to proceed at a reasonable rate.
Problem 4: Undesired Decarboxylation
Q: I am observing decarboxylation of my pyroglutamic acid derivative as a side reaction. How can I avoid this?
A: Decarboxylation of pyroglutamic acid to 2-pyrrolidone is a known reaction that is typically promoted by high temperatures and the presence of certain catalysts.[12][13]
-
Temperature Control: Avoid excessive heating in your reactions. If a reaction requires elevated temperatures, carefully monitor for the formation of 2-pyrrolidone as a byproduct.
-
Avoid Palladium Catalysts at High Temperatures: Palladium on alumina (Pd/Al₂O₃) has been identified as an effective catalyst for the decarboxylation of pyroglutamic acid at temperatures around 250°C.[13][14] If your synthesis involves palladium catalysis, be mindful of the reaction temperature.
-
Acidic Conditions: While high temperatures are a primary driver, strongly acidic conditions can also promote decarboxylation, particularly during Friedel-Crafts type reactions.[15] If possible, use milder acidic conditions or alternative synthetic routes.
Experimental Protocols
Protocol 1: N-Boc Protection of a Pyroglutamic Acid Ester
This protocol describes the N-protection of a pyroglutamic acid ester using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]
Materials:
-
Pyroglutamic acid ester
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the pyroglutamic acid ester in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected pyroglutamic acid ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling of N-Boc-Pyroglutamic Acid with a Primary Amine using HATU
This protocol outlines the coupling of N-Boc-pyroglutamic acid with a primary amine using HATU as the coupling agent and DIPEA as the base.[7]
Materials:
-
N-Boc-pyroglutamic acid
-
Primary amine
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-Boc-pyroglutamic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the primary amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
Protocol 3: Nucleophilic Ring-Opening of N-Boc-Pyroglutamate Methyl Ester
This protocol describes a general procedure for the nucleophilic ring-opening of an N-activated pyroglutamate ester. The choice of nucleophile and specific conditions will vary.
Materials:
-
N-Boc-pyroglutamate methyl ester
-
Nucleophile (e.g., a Grignard reagent or an enolate)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-Boc-pyroglutamate methyl ester in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to the appropriate temperature for the chosen nucleophile (e.g., 0°C or -78°C).
-
Slowly add the nucleophile (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ring-opened product by column chromatography.
Data Summary Table
| Strategy | Key Reagents/Conditions | Purpose | Common Issues |
| N-Protection | Boc₂O, DMAP; Cbz-Cl, base | Protects the lactam nitrogen, prevents side reactions, and activates the lactam ring. | Incomplete reaction, difficult removal of protecting group. |
| Amide Coupling | HATU, EDC, DCC; DIPEA, HOBt | Forms an amide bond at the carboxylic acid position. | Low yield, racemization, side reactions. |
| Lactam Ring-Opening | N-Boc or N-Cbz activation, strong nucleophiles, Lewis acids (e.g., AlCl₃) | Creates functionalized glutamic acid derivatives. | No reaction, low yield, poor regioselectivity. |
| N-Alkylation/Acylation | Strong base (LiHMDS, NaH), alkyl/acyl halide | Introduces substituents on the lactam nitrogen. | Low yield, competing O-alkylation/acylation. |
| Decarboxylation | High temperature (e.g., 250°C), Pd/Al₂O₃ catalyst | Converts pyroglutamic acid to 2-pyrrolidone. | Unwanted side reaction, requires harsh conditions. |
Visualizations
Caption: Decision workflow for enhancing pyroglutamic acid ester reactivity.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides [mdpi.com]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.dk]
- 12. Pd-catalyzed decarboxylation of glutamic acid and pyroglutamic acid to bio-based 2-pyrrolidone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pd-catalyzed decarboxylation of glutamic acid and pyroglutamic acid to bio-based 2-pyrrolidone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a key chiral building block in medicinal chemistry, serves as a versatile intermediate in the synthesis of various bioactive molecules and natural products.[1] Its rigid pyrrolidinone scaffold, derived from pyroglutamic acid, offers a stereochemically defined framework crucial for designing compounds with specific biological activities. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of two primary methodologies for synthesizing this compound: N-Alkylation and Cyclization of Glutamic Acid, and Intramolecular Cyclization via Dieckmann Condensation.
Method 1: N-Alkylation and Intramolecular Cyclization of Glutamic Acid Derivatives
This widely adopted strategy leverages the readily available and chiral L-glutamic acid as a starting material. The core logic involves sequential N-alkylation with a benzyl group, diester formation, and subsequent intramolecular cyclization to form the desired pyroglutamate ring system. A representative pathway is the cyclization of N-benzyl glutamic acid dimethyl ester.
Mechanistic Rationale
The key transformation in this method is the base-catalyzed intramolecular cyclization of an N-benzyl glutamic acid diester. The reaction proceeds via an initial deprotonation of the nitrogen atom by a base (e.g., a methoxide), followed by a nucleophilic attack of the resulting amide anion on one of the ester carbonyls. This attack forms a tetrahedral intermediate which then collapses, eliminating an alcohol (methanol in this case) to yield the stable five-membered lactam ring. The chirality at the C2 position, originating from the L-glutamic acid, is retained throughout this process.
Experimental Protocol: Cyclization of N-Benzyl Glutamic Acid Dimethyl Ester
A robust procedure for this transformation has been described in the literature.
-
Preparation of the Reaction Mixture: To a solution of N-benzyl glutamic acid dimethyl ester (1 equivalent) in a suitable solvent such as methanol, add a catalytic amount of a base like sodium methoxide.
-
Reaction Execution: The mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. Reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, often by neutralization with an acid. The solvent is evaporated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The crude product is then purified, typically by flash column chromatography, to yield the pure this compound.
A patent describes a related process where 1-benzyl-5-methyl-2-((tert-butyloxycarbonyl) amino) pentanedioate is synthesized as a precursor, highlighting the modularity of this approach starting from protected glutamic acid.[2]
Data Summary
| Parameter | Value/Observation | Reference |
| Starting Material | L-Glutamic Acid | [1][2] |
| Key Steps | N-benzylation, Esterification, Cyclization | [2] |
| Typical Yield | 82.3% (for N-benzylation step) | [2] |
| Purity | High, achievable via chromatography | General Knowledge |
| Scalability | Readily scalable | General Knowledge |
| Stereocontrol | Excellent, retained from starting material | [1] |
Workflow Diagram
Caption: Synthesis from L-Glutamic Acid.
Method 2: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a powerful, base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which is a classic method for forming five- and six-membered rings.[3] While less commonly cited specifically for the title compound, it represents a valid and mechanistically distinct alternative. This approach would start with a suitably substituted N,N-dibenzyl amino diester.
Mechanistic Rationale
The reaction mechanism involves the deprotonation of a carbon alpha to one of the ester groups by a strong base (e.g., sodium ethoxide) to form an enolate.[3] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. This nucleophilic attack results in the formation of a cyclic β-keto ester after the elimination of an alkoxide. For the synthesis of the target pyrrolidinone, a subsequent decarboxylation step would be necessary to remove the keto group, which adds complexity compared to the more direct cyclization of glutamic acid derivatives. The Dieckmann condensation is highly effective for creating 5-membered rings from 1,6-diesters.[3]
Conceptual Experimental Protocol
-
Substrate Synthesis: Synthesize the precursor, diethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)malonate. This requires a multi-step preparation.
-
Dieckmann Condensation: Treat the diester substrate with a strong base, such as sodium ethoxide in an anhydrous solvent like ethanol or toluene, under reflux.
-
Acidic Work-up and Decarboxylation: The reaction is quenched with acid. The resulting cyclic β-keto ester intermediate is then heated in the presence of acid to facilitate decarboxylation, yielding the pyrrolidinone ring.
-
Purification: The final product is isolated and purified using standard techniques like extraction and column chromatography.
The application of Dieckmann condensation has been noted for synthesizing various pyrrolidine structures, underscoring its potential utility in this context.[4][5][6]
Data Summary
| Parameter | Value/Observation | Reference |
| Starting Material | Acyclic amino diester | [3] |
| Key Reaction | Intramolecular Dieckmann Condensation | [3][4] |
| Typical Yield | Varies; generally moderate to good | [4] |
| Purity | Requires careful purification post-decarboxylation | General Knowledge |
| Scalability | Feasible, but may require strict anhydrous conditions | General Knowledge |
| Stereocontrol | Requires a chiral starting material or asymmetric catalysis | General Knowledge |
Workflow Diagram
Caption: Synthesis via Dieckmann Condensation.
Comparative Analysis and Recommendations
| Feature | Method 1: From Glutamic Acid | Method 2: Dieckmann Condensation |
| Starting Material | Readily available, chiral L-glutamic acid. | Requires synthesis of a more complex acyclic diester. |
| Stereocontrol | Excellent and inherent to the process. | More complex; relies on the stereochemistry of the starting diester. |
| Atom Economy | High; direct cyclization with loss of alcohol. | Lower; involves a decarboxylation step. |
| Reaction Conditions | Generally mild (room temp. to gentle heating). | Requires strong base and strictly anhydrous conditions. |
| Number of Steps | Fewer steps from a common precursor. | Potentially more steps to synthesize the required diester. |
| Scalability | Well-established and highly scalable. | Feasible but can be more challenging to control on a large scale. |
Conclusion for the Professional
For researchers and drug development professionals requiring enantiomerically pure this compound, the synthetic route starting from L-glutamic acid (Method 1) is unequivocally the superior choice. Its primary advantages lie in the use of an inexpensive, naturally chiral starting material, which ensures excellent stereocontrol throughout a straightforward and high-yielding reaction sequence. The process is robust, easily scalable, and involves milder reaction conditions compared to the Dieckmann condensation.
The Dieckmann Condensation (Method 2) , while a classic and powerful tool in organic synthesis, is less practical for this specific target. The requirement for a more complex, custom-synthesized acyclic diester and the subsequent decarboxylation step make it a more laborious and less atom-economical route. It would typically be considered only if the specific substitution patterns of the required acyclic precursor were more readily accessible than glutamic acid derivatives for a particular research objective.
Ultimately, for efficiency, stereochemical purity, and scalability in the synthesis of this compound, the cyclization of an N-benzyl glutamic acid derivative is the most logical and field-proven methodology.
References
-
ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. Available from: [Link]
-
Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
- Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: Building blocks for drug discovery. Heterocycles, 89(8), 1801-1825.
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The Neuroprotective Potential of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate and Its Analogs: A Comparative Guide
In the landscape of neurotherapeutics, the quest for novel compounds that can mitigate the devastating effects of neurodegenerative diseases and acute neuronal injury is relentless. Among the myriad of scaffolds explored, the pyroglutamic acid framework, a cyclized derivative of glutamic acid, has emerged as a privileged structure.[1] This guide provides an in-depth comparative analysis of the biological activity of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a key derivative of pyroglutamic acid, and its structurally related analogs. We will delve into their neuroprotective and anticonvulsant properties, supported by experimental data, and elucidate the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.
The Parent Compound: this compound
This compound serves as our foundational molecule. It features a pyroglutamate core, an N-benzyl group, and a methyl ester at the C-2 position. The pyroglutamate structure is of particular interest due to its presence in the central nervous system and its role as a precursor to glutamate, a major excitatory neurotransmitter.[1] Dysregulation of glutamate signaling is a hallmark of excitotoxicity, a pathological process implicated in numerous neurological disorders. Therefore, molecules that can modulate glutamatergic pathways are of significant therapeutic interest.
Comparative Analysis of Neuroprotective Activity: The Role of the N-Benzyl Moiety and C-2 Carboximidamide Substitution
A significant body of research has focused on modifying the core structure of this compound to enhance its neuroprotective effects. A key study in this area investigated a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, where the methyl ester of our parent compound is replaced by a carboximidamide group. This modification was designed to explore interactions with the N-methyl-D-aspartate (NMDA) receptor, a critical player in glutamate-mediated excitotoxicity.
The neuroprotective activity of these analogs was assessed against NMDA-induced cytotoxicity in primary cortical neurons. The rationale for this assay is that excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal death. Compounds that can block or modulate this receptor can therefore prevent this excitotoxic damage.
Structure-Activity Relationship (SAR)
The study revealed a clear structure-activity relationship, primarily centered on the substitutions on the N-benzyl ring. The following table summarizes the neuroprotective effects of selected analogs compared to the reference NMDA receptor antagonist, ifenprodil.
| Compound | R (Substitution on Benzyl Ring) | Neuroprotective Activity (% Protection at 10 µM) |
| Parent Scaffold | (Hypothetical - Carboxylate) | - |
| Analog 12a | H | 55.2 ± 3.1 |
| Analog 12d | 4-F | 68.5 ± 4.2 |
| Analog 12g | 4-Cl | 72.3 ± 3.8 |
| Analog 12j | 4-CH3 | 65.1 ± 2.9 |
| Analog 12k | 4-OH | 85.7 ± 5.5 |
| Ifenprodil | (Reference) | 75.4 ± 4.7 |
Data synthesized from a study on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.
From this data, several key insights emerge:
-
The N-benzyl group is crucial for activity. The unsubstituted analog (12a) already demonstrates significant neuroprotection.
-
Substitution at the 4-position of the benzyl ring generally enhances activity. Halogen substitutions (fluoro and chloro) and a methyl group at this position led to improved potency.
-
A hydroxyl group at the 4-position (Analog 12k) confers the most potent neuroprotective effect, surpassing even the established NMDA receptor antagonist ifenprodil. This suggests that the hydroxyl group may be involved in a critical hydrogen bonding interaction within the receptor binding site.
Further investigations revealed that the most potent analog, 12k, effectively attenuated Ca2+ influx and suppressed the upregulation of the NR2B subunit of the NMDA receptor induced by NMDA. Molecular docking studies supported these findings, indicating that 12k fits well into the binding site of ifenprodil on the NR2B-NMDA receptor.
Broader Biological Activities: Anticonvulsant Potential
Beyond neuroprotection, derivatives of pyroglutamic acid have also been explored for their anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential antiepileptic drugs. The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.
Experimental Protocols
To ensure scientific integrity and enable replication of the findings discussed, detailed experimental protocols for the key biological assays are provided below.
NMDA-Induced Cytotoxicity Assay in Primary Cortical Neurons
This in vitro assay is fundamental for assessing the neuroprotective effects of compounds against excitotoxicity.
Objective: To determine the ability of test compounds to protect primary cortical neurons from cell death induced by exposure to a toxic concentration of NMDA.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 rat or mouse brains and cultured in appropriate media for 10-14 days to allow for maturation.
-
Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 1 hour).
-
NMDA Exposure: A toxic concentration of NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM), are added to the culture medium for a short duration (e.g., 15-30 minutes).
-
Washout and Incubation: The NMDA-containing medium is removed, and the cells are washed and returned to their original culture medium. The cells are then incubated for 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT assay, LDH release assay, or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of vehicle-treated, NMDA-exposed cells.
Caption: Workflow for the NMDA-induced cytotoxicity assay.
Maximal Electroshock (MES) Seizure Test
This in vivo model is used to identify compounds effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a seizure induced by a maximal electrical stimulus.
Methodology:
-
Animal Preparation: Adult male mice or rats are used. The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.
-
Electrical Stimulation: At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50) is calculated.
Caption: Proposed mechanism of neuroprotection by the analogs.
Future research should focus on a more systematic exploration of the structure-activity relationship. This includes:
-
Varying the Ester Group: Replacing the methyl ester of the parent compound with other alkyl or aryl esters to probe the impact on potency, solubility, and metabolic stability.
-
Exploring other Substitutions on the Benzyl Ring: Investigating a wider range of substituents at the ortho-, meta-, and para-positions to refine the pharmacophore model.
-
Chiral Synthesis and Evaluation: As the pyroglutamate core is chiral, synthesizing and testing individual enantiomers is crucial to determine if the biological activity is stereospecific.
Conclusion
This compound and its analogs represent a promising class of compounds with significant neuroprotective and potential anticonvulsant activities. The evidence strongly points towards the modulation of the NMDA receptor as a key mechanism of action. The clear structure-activity relationships identified provide a rational basis for the design of more potent and selective neuroprotective agents. Further optimization of this scaffold could lead to the development of novel therapeutics for a range of devastating neurological disorders.
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Beani, L., Bianchi, C., Baraldi, P. G., Manfredini, S., & Pollini, G. P. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittelforschung, 40(11), 1187-1191. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (R)- and (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate Enantiomers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. The subtle, three-dimensional distinction between enantiomers can lead to profoundly different pharmacological activities. This guide provides an in-depth comparison of spectroscopic methodologies for the analysis of the (R) and (S) enantiomers of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, a key chiral intermediate in the synthesis of various bioactive compounds. We will delve into the causality behind experimental choices and present supporting data to illustrate the strengths and limitations of each technique.
The Challenge: Spectroscopic Invisibility of Enantiomers
Enantiomers, by definition, are non-superimposable mirror images. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Consequently, standard spectroscopic techniques that rely on these properties, including conventional Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are inherently "blind" to chirality. In an achiral environment, the (R) and (S) enantiomers of this compound will produce identical spectra, making their differentiation and quantification impossible with these methods alone.
To overcome this challenge, we must introduce a chiral influence into the spectroscopic measurement. This can be achieved through the use of chiral auxiliaries, such as chiral shift reagents in NMR, or by employing spectroscopic methods that are inherently sensitive to chirality, such as chiroptical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is a powerful tool for structural elucidation.[2] While enantiomers are indistinguishable in a standard NMR experiment, the addition of a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the resolution of signals for the two enantiomers.[3][4]
The Principle of Chiral Recognition in NMR
A chiral shift reagent is an optically pure compound, often a lanthanide complex, that can reversibly associate with the analyte.[5][6] This association forms transient diastereomeric complexes, which, unlike enantiomers, have different physical properties and, therefore, distinct NMR spectra.[2] The paramagnetic nature of many lanthanide-based CSRs also induces significant changes in the chemical shifts of the analyte's protons, with the magnitude of the shift being dependent on the proximity of the proton to the lanthanide center. This effect can spread out overlapping signals and reveal the previously hidden differences between the enantiomers.[5]
Experimental Protocol: ¹H NMR with Eu(hfc)₃
-
Sample Preparation: Prepare separate, accurately weighed samples of the (R)-enantiomer, the (S)-enantiomer, and a racemic mixture of this compound in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectra: Acquire a standard ¹H NMR spectrum for each sample to establish the baseline chemical shifts.
-
Addition of Chiral Shift Reagent: To each NMR tube, add small, incremental amounts of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃).
-
Spectral Acquisition: After each addition of the CSR, re-acquire the ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shifts of the protons in the pyrrolidine ring and the methyl ester group. The signals corresponding to the two enantiomers in the racemic mixture will begin to separate as the concentration of the CSR increases.
Hypothetical Data and Interpretation
The following table presents hypothetical ¹H NMR data for the methoxy protons of the (R) and (S) enantiomers of this compound in the presence of Eu(hfc)₃.
| Enantiomer | Chemical Shift (δ) without CSR | Chemical Shift (δ) with Eu(hfc)₃ | Δδ (ppm) |
| (R) | 3.75 | 4.15 | 0.40 |
| (S) | 3.75 | 4.25 | 0.50 |
In this hypothetical scenario, the initially overlapping singlet of the methoxy protons at 3.75 ppm splits into two distinct signals in the racemic mixture upon the addition of the CSR. The difference in the induced shift (Δδ) allows for the quantification of the enantiomeric excess (ee) in a sample by integrating the respective signals.
Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[7] These methods provide a direct probe of the absolute configuration of a molecule.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions in the molecule.[8] The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to one predicted by quantum chemical calculations.[9]
-
Sample Preparation: Prepare a solution of the enantiopure (R)- or (S)-enantiomer of this compound in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.1 M).[7]
-
Spectral Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform ab initio calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers.[9]
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration.[9] The spectrum of the other enantiomer will be the mirror image.
The following table presents hypothetical VCD data for a key carbonyl stretch in the (R) and (S) enantiomers.
| Enantiomer | Carbonyl Stretch (cm⁻¹) | VCD Sign |
| (R) | ~1740 | (+) Positive |
| (S) | ~1740 | (-) Negative |
A positive Cotton effect for the carbonyl stretch in the experimental VCD spectrum would indicate the (R)-configuration if the DFT calculation for the (R)-enantiomer also predicts a positive band at this frequency.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light, corresponding to electronic transitions.[10] The presence of the benzyl group in this compound provides a chromophore that is suitable for ECD analysis. Similar to VCD, the ECD spectrum is characteristic of the absolute configuration of the enantiomer.[11]
-
Sample Preparation: Prepare dilute solutions of the enantiopure (R)- and (S)-enantiomers in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Spectral Acquisition: Acquire the ECD and UV-Vis absorption spectra over the appropriate wavelength range.
-
Data Analysis: Identify the Cotton effects (positive or negative peaks) in the ECD spectrum. The ECD spectra of the two enantiomers should be mirror images of each other.
| Enantiomer | Wavelength of Cotton Effect (nm) | Sign of Cotton Effect |
| (R) | ~260 | (+) Positive |
| (S) | ~260 | (-) Negative |
The sign of the Cotton effect at a specific wavelength can be used to identify the enantiomer. The intensity of the ECD signal is proportional to the enantiomeric excess, allowing for quantification.[12]
Mass Spectrometry (MS) Based Methods
While mass spectrometry is inherently achiral, it can be adapted for chiral analysis through various strategies, most commonly by forming diastereomers that can be separated and distinguished.[13]
Chiral Derivatization Coupled with LC-MS
In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers.[3] These diastereomers can then be separated by a standard (achiral) liquid chromatography (LC) column and detected by mass spectrometry.
-
Derivatization: React the sample containing the (R) and (S) enantiomers of this compound with an enantiopure chiral derivatizing agent.
-
LC Separation: Separate the resulting diastereomeric products using reverse-phase HPLC.
-
MS Detection: Detect the separated diastereomers using a mass spectrometer, often in tandem MS (MS/MS) mode for enhanced selectivity and sensitivity.
-
Quantification: Quantify the relative amounts of the two diastereomers by integrating the peak areas in the chromatogram.
| Diastereomer | Retention Time (min) |
| Derivative of (R)-enantiomer | 10.2 |
| Derivative of (S)-enantiomer | 11.5 |
The separation in retention time allows for the baseline resolution of the two diastereomers, enabling accurate quantification of the original enantiomeric composition.
Summary and Recommendations
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| NMR with CSR | Formation of transient diastereomers | Enantiomeric excess | Widely available, non-destructive | Requires relatively large sample amounts, potential for line broadening |
| VCD | Differential absorption of polarized IR light | Absolute configuration | Provides definitive stereochemical information | Requires specialized equipment, can be time-consuming, needs computational support |
| ECD | Differential absorption of polarized UV-Vis light | Absolute configuration, enantiomeric excess | High sensitivity, requires small sample amounts | Requires a chromophore near the stereocenter |
| MS with Chiral Derivatization | Formation and separation of stable diastereomers | Enantiomeric excess | High sensitivity and selectivity, suitable for complex mixtures | Destructive, requires a derivatization step which can introduce errors |
Recommendations:
-
For rapid determination of enantiomeric excess in a synthetic reaction, NMR with a chiral shift reagent is often the most practical choice due to the widespread availability of NMR spectrometers.
-
To unambiguously determine the absolute configuration of a newly synthesized batch of this compound, VCD is the gold standard, providing a wealth of stereochemical information.
-
For routine quality control and quantification of enantiomeric purity in a pharmaceutical setting, ECD or LC-MS with chiral derivatization offer high sensitivity and throughput. The choice between them may depend on the presence of a suitable chromophore for ECD and the complexity of the sample matrix for LC-MS.
The selection of the most appropriate spectroscopic technique will always depend on the specific analytical question at hand, the available instrumentation, and the properties of the molecule under investigation. A multi-technique approach often provides the most comprehensive and reliable characterization of chiral molecules.
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Harada, M., Karakawa, S., Yamada, N., Miyano, H., & Shimbo, K. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Analytica Chimica Acta, 773, 76–82. [Link]
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Grigale, L., Tumpa, A., & Klovins, J. (2020). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 25(22), 5337. [Link]
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Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 20-23. [Link]
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Study.com. (n.d.). Can nuclear magnetic resonance spectroscopy distinguish enantiomers? Retrieved from [Link]
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Tao, W. A., & Cooks, R. G. (2003). Chiral analysis by mass spectrometry. Analytical and Bioanalytical Chemistry, 376(6), 701–705. [Link]
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Evans, A. C., Petit, A. S., Guillen, S. G., Neukirch, A. J., Hoffmann, S. V., & Jones, N. C. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Analyst, 146(2), 556-565. [Link]
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de Arruda, E. D., & Ferreira, A. G. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3183. [Link]
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El-Sayed, M. A., & El-Baha, S. M. (2015). Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 856-867. [Link]
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Ruichu Bio. (n.d.). (R)-METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE 143317-59-3. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-5-oxopyrrolidine-2-carboxylate Derivatives
In the landscape of medicinal chemistry, the pyrrolidinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among these, derivatives of 1-benzyl-5-oxopyrrolidine-2-carboxylate have emerged as a promising class of therapeutic agents, exhibiting a range of activities including neuroprotection, anticancer, and antimicrobial effects.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of how subtle molecular modifications influence their biological efficacy. We will explore the key structural motifs, the rationale behind their design, and the experimental data that validates their therapeutic potential.
The Core Scaffold: A Foundation for Diverse Activities
The 1-benzyl-5-oxopyrrolidine-2-carboxylate core, also known as benzyl pyroglutamate, provides a rigid and versatile framework for drug design. The 5-oxopyrrolidine (or pyroglutamic acid) moiety is a cyclic lactam that imparts specific conformational constraints, while the benzyl group at the N1 position and the carboxylate (or its derivatives) at the C2 position offer key points for chemical modification. This versatile structure has been utilized as a building block in the synthesis of a variety of pharmaceuticals.[4]
Neuroprotective Agents: Targeting the NMDA Receptor
A significant area of investigation for this class of compounds is in the field of neuroprotection. Specifically, derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have been designed and synthesized as novel neuroprotective agents.[1] These compounds have shown potent activity in protecting against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[1]
Key Structural Modifications and Their Impact on Neuroprotective Activity
The exploration of the SAR of these derivatives has revealed several key insights:
-
The Carboximidamide Moiety: Modification of the C2 carboxylate to a carboximidamide was found to be crucial for neuroprotective activity. This functional group is believed to play a key role in the interaction with the target receptor.
-
Substitutions on the Benzyl Ring: The nature and position of substituents on the N1-benzyl group significantly modulate the compound's potency. For instance, a specific derivative, designated as 12k in a study, which contains particular substitutions on the benzyl ring, exhibited higher potency than the reference compound ifenprodil, a known NMDA receptor antagonist.[1]
-
Mechanism of Action: Further investigations into the mechanism of action of potent derivatives like 12k revealed their ability to attenuate Ca2+ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor, which is induced by NMDA.[1] Molecular docking studies have suggested that these compounds fit well into the binding site of the NR2B-NMDA receptor.[1]
The following workflow illustrates the general synthetic approach to these neuroprotective agents.
Caption: General synthetic workflow for 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.
Anticancer and Antimicrobial Activities: Broadening the Therapeutic Scope
While the N-benzyl substitution is key for neuroprotective activity, modifications at this position have also led to the discovery of compounds with potent anticancer and antimicrobial properties. Studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives have provided valuable comparative data, highlighting the importance of the substituent at the N1 position.[2][3]
Comparative SAR of N-Substituted 5-Oxopyrrolidine Derivatives
The following table summarizes the biological activities of 5-oxopyrrolidine derivatives with different N1 substituents, providing a comparative perspective on the role of the benzyl group.
| N1-Substituent | C2/C3-Modification | Biological Activity | Key Findings | Reference |
| Benzyl | C2-Carboximidamide | Neuroprotective | Potent NMDA receptor antagonists. Substitutions on the benzyl ring are critical for activity. | [1] |
| 4-Acetamidophenyl | C3-Carboxylic acid derivatives (azoles, hydrazones) | Anticancer, Antimicrobial | Hydrazone derivatives with heterocyclic moieties showed the most potent anticancer activity. A 5-nitrothiophene substituent led to promising antimicrobial activity against multidrug-resistant S. aureus. | [2][3] |
| 2-Hydroxy-5-methylphenyl | C3-Carboxylic acid derivatives (hydrazones) | Antimicrobial | Hydrazone with a 5-nitrothien-2-yl fragment showed strong antibacterial activity, surpassing the control drug cefuroxime against some strains. | [5] |
This comparison underscores the principle of modularity in drug design, where the core scaffold provides the basic framework, and specific substitutions at key positions direct the compound's biological activity towards different therapeutic targets.
The general relationship between the core structure and its diverse biological activities can be visualized as follows:
Caption: Relationship between structural modifications and biological activities of 5-oxopyrrolidine derivatives.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. Below is a representative protocol for evaluating the neuroprotective activity of these compounds.
In Vitro Neuroprotection Assay (NMDA-induced Cytotoxicity)
-
Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rats. Cells are plated on poly-D-lysine-coated 96-well plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Treatment: After 7 days in vitro, neurons are pre-incubated with various concentrations of the test compounds for 2 hours.
-
NMDA-induced Excitotoxicity: Neurons are then exposed to 100 µM NMDA for 30 minutes in a magnesium-free buffer.
-
Cell Viability Assessment: After 24 hours of recovery in the original culture medium, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: The protective effect of the compounds is calculated as the percentage of viable cells relative to the control (untreated) and NMDA-treated groups. EC50 values are determined by non-linear regression analysis.
Conclusion and Future Directions
The 1-benzyl-5-oxopyrrolidine-2-carboxylate scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that the biological activity of these derivatives can be fine-tuned through specific chemical modifications. The N1-benzyl group appears to be a key determinant for neuroprotective activity, particularly when the C2 position is modified to a carboximidamide. In contrast, other N-aryl substituents, in combination with C3-hydrazone moieties, can steer the activity towards anticancer and antimicrobial effects.
Future research in this area should focus on:
-
Lead Optimization: Further refining the substitutions on the benzyl ring of the neuroprotective agents to enhance potency and improve pharmacokinetic properties.
-
Broadening the Target Scope: Exploring other potential biological targets for this scaffold, given its demonstrated versatility.
-
In Vivo Efficacy: Conducting more extensive in vivo studies to validate the therapeutic potential of the most promising compounds in relevant animal models of disease.
By leveraging the insights gained from these SAR studies, the scientific community is well-positioned to develop the next generation of drugs based on this remarkable chemical scaffold.
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Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry. [Link]
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Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. MDPI. [Link]
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Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]
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Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]
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Introduction: The 5-Oxopyrrolidine Scaffold in Modern Drug Discovery
An Objective Guide to the Investigation of 5-Oxopyrrolidine Compounds: A Comparative Analysis of In Vitro and In Vivo Methodologies
The 5-oxopyrrolidine, also known as the pyroglutamic acid lactam, is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its structural rigidity and capacity for diverse functionalization have made it a focal point in medicinal chemistry for developing novel agents with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and nootropic (cognitive-enhancing) effects.[1][3][4]
The journey from a newly synthesized 5-oxopyrrolidine derivative to a potential clinical candidate is a rigorous, multi-stage process heavily reliant on a strategic interplay between in vitro and in vivo studies. This guide provides a comparative analysis of these two fundamental research paradigms, offering field-proven insights into their respective methodologies, the causality behind experimental choices, and their synergistic role in the drug development pipeline.
The Foundational Stage: In Vitro Evaluation
In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, typically involving isolated cells, proteins, or microorganisms. This approach is the bedrock of early-stage drug discovery, designed for high-throughput screening and initial mechanism-of-action (MOA) elucidation.
Core Objectives of In Vitro Studies
-
Primary Bioactivity Screening: To rapidly assess whether a compound exhibits a desired biological effect (e.g., killing cancer cells, inhibiting bacterial growth).
-
Potency and Selectivity Determination: To quantify the concentration at which a compound elicits its effect (e.g., IC₅₀ - half-maximal inhibitory concentration) and to assess its specificity for the intended target over other molecules.
-
Mechanism of Action (MOA) Elucidation: To understand how the compound works at a molecular level, such as inhibiting a specific enzyme or binding to a cellular receptor.
-
Cytotoxicity Profiling: To evaluate the compound's general toxicity against non-cancerous cell lines, providing an early indicator of its potential therapeutic window.[5][6]
Key In Vitro Experimental Protocols for 5-Oxopyrrolidine Compounds
Protocol 1: Anticancer Activity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549 lung adenocarcinoma) are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The synthesized 5-oxopyrrolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations (e.g., 1 µM to 100 µM). A vehicle control (DMSO alone) and a positive control (e.g., Cisplatin) are included.[6]
-
Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells.
Protocol 2: Antimicrobial Activity via Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. Several 5-oxopyrrolidine derivatives have shown potent and selective activity against multidrug-resistant S. aureus strains.[1][7][8]
Data Presentation: In Vitro Bioactivity of 5-Oxopyrrolidine Derivatives
Quantitative data from in vitro assays are crucial for structure-activity relationship (SAR) studies.
| Compound ID | Target | Assay | Result (IC₅₀ / MIC) | Reference Compound | Result (IC₅₀ / MIC) | Source |
| Compound 21 | S. aureus (MRSA) | MIC | 8 µg/mL | Linezolid | >64 µg/mL | [1] |
| Hydrazone 12 | IGR39 (Melanoma) | MTT | ~10 µM | - | - | [9] |
| Compound 13e | COX-2 Enzyme | Inhibition | 0.98 µM | Celecoxib | 0.45 µM | [10] |
| Compound 6 | 5-LOX Enzyme | Inhibition | 14.01 µM | NDGA | 12.5 µM | [11] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase; NDGA: Nordihydroguaiaretic acid.
The Validation Stage: In Vivo Evaluation
In vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as mice, rats, or zebrafish.[12] These studies are essential for validating the therapeutic potential observed in vitro and for understanding how a compound behaves in a complex physiological system with multiple interacting organs and metabolic processes.
Core Objectives of In Vivo Studies
-
Efficacy Assessment: To confirm if the compound produces the desired therapeutic effect in a disease model (e.g., reducing tumor size, clearing an infection, alleviating inflammation).
-
Pharmacokinetics (PK): To study the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. PK determines the concentration of the drug that reaches the target site and how long it stays there.[13]
-
Safety and Toxicology: To identify potential adverse effects and determine a safe dosage range.
-
Pharmacodynamics (PD): To relate the drug concentration in the body to the magnitude of the observed effect.
Key In Vivo Experimental Protocols for 5-Oxopyrrolidine Compounds
Protocol 3: Anti-inflammatory Activity via Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups. The test groups receive the 5-oxopyrrolidine compound orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac).
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Protocol 4: Cognitive Enhancement Assessment in Zebrafish Models
Zebrafish are increasingly used as a high-throughput in vivo model for screening nootropic compounds due to their well-characterized nervous system and robust cognitive abilities.[12][14]
Methodology:
-
Model Induction (Optional): A cognitive deficit can be induced using methods like scopolamine treatment, which impairs learning and memory.
-
Compound Exposure: Adult or larval zebrafish are exposed to the 5-oxopyrrolidine compounds by immersion in their tank water.
-
Behavioral Assay: Cognitive function is assessed using various paradigms. For example, in a novel tank diving test, anxious fish tend to stay at the bottom, while less anxious or more explorative fish explore the upper regions. Locomotor activity (total distance moved, velocity) is tracked using automated video software.
-
Neurochemical Analysis: After the behavioral tests, brain tissue can be collected to measure levels of neurotransmitters or markers of neuroprotection.
Data Presentation: In Vivo Pharmacokinetic Profile
Pharmacokinetic parameters are critical for understanding a compound's exposure and fate in the body.[15]
| Parameter | Description | Example Value (Oral Admin.) | Implication |
| Cₘₐₓ | Maximum plasma concentration | 4458 ng/mL | Rate and extent of absorption |
| Tₘₐₓ | Time to reach Cₘₐₓ | 1.5 hours | Speed of absorption |
| AUC | Area Under the Curve (total exposure) | 100,446 ng·min/mL | Overall bioavailability |
| Cl | Clearance | 54.57 mL/min/kg | Rate of elimination from the body |
| Vss | Volume of Distribution | 1880 mL/kg | Extent of tissue distribution |
Values are hypothetical examples based on typical rat PK studies for illustrative purposes.[15]
Visualizing the Drug Discovery Workflow
The progression from initial in vitro screening to conclusive in vivo testing is a logical, sequential process designed to eliminate unpromising candidates efficiently.
Caption: Drug discovery workflow for 5-oxopyrrolidine compounds.
Comparative Analysis: In Vitro vs. In Vivo
The choice between in vitro and in vivo testing is not one of superiority but of suitability for the research question at hand. They are complementary methodologies, each with distinct advantages and limitations.
| Feature | In Vitro Studies | In Vivo Studies | Causality & Rationale |
| System Complexity | Low (isolated cells/molecules) | High (whole organism) | In vitro reduces complexity to isolate a specific interaction; in vivo integrates all physiological systems for a holistic view. |
| Physiological Relevance | Limited | High | In vivo models incorporate metabolism, immune response, and endocrine signaling, which are absent in vitro. |
| Throughput | High | Low | The simplicity and scalability of cell-based assays allow for rapid screening of many compounds, which is impractical in animal models. |
| Cost | Low | High | Animal studies require significant resources for housing, care, and specialized equipment, making them more expensive. |
| Control over Variables | High | Moderate | In vitro environments are tightly controlled. In vivo, genetic variability and environmental factors introduce more complexity. |
| Information Gained | Potency, MOA, Selectivity | Efficacy, Pharmacokinetics, Safety | In vitro answers "how" a drug works at the molecular level. In vivo answers "if" it works in a living system and if it's safe. |
The Translational Bridge: From Glass to Life
A significant challenge in drug development is the "translational gap"—the frequent failure of compounds that are potent in vitro to show efficacy or safety in vivo. For 5-oxopyrrolidine compounds, this can be due to several factors revealed only through whole-organism studies:
-
Poor Bioavailability: The compound may not be absorbed effectively after oral administration.
-
Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites before it can reach its target.
-
Poor Tissue Distribution: The compound may not penetrate the target tissue (e.g., crossing the blood-brain barrier for nootropic agents).[16][17]
-
Off-Target Toxicity: The compound may interact with unintended targets in other organs, causing adverse effects.
Caption: Factors influencing the in vitro-in vivo translation.
Conclusion
The development of promising 5-oxopyrrolidine compounds is a testament to the power of a synergistic research strategy. In vitro studies serve as an indispensable, high-throughput engine for identifying bioactive molecules and understanding their fundamental mechanisms. They provide the essential data needed to justify the greater investment of time and resources required for in vivo evaluation. Subsequently, in vivo studies provide the critical, real-world validation of a compound's therapeutic potential, assessing its efficacy, safety, and pharmacokinetic profile in a complex physiological context. For researchers and drug developers, mastering the strategic application of both paradigms is not just best practice—it is the cornerstone of translating a promising molecular scaffold into a life-changing therapy.
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Leškevičiūtė, A., et al. (2024). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. RSC Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Chiral Purity for Synthesized Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not merely a matter of academic curiosity; it is a critical determinant of therapeutic efficacy and safety. The subtle, yet profound, differences between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the primary analytical techniques used to determine the chiral purity of a key synthetic intermediate, Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate.
The synthesis of enantiomerically enriched 5-oxopyrrolidine-2-carboxylates, often derived from pyroglutamic acid, is a cornerstone of many pharmaceutical syntheses. Asymmetric synthesis strategies, such as the enantioselective alkylation of pyroglutamate esters or rhodium-catalyzed asymmetric hydrogenation, are employed to produce the desired single enantiomer.[1][2] However, these methods are seldom perfectly stereospecific, necessitating rigorous analytical validation to quantify the enantiomeric excess (e.e.). This guide will dissect and compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted method for the determination of enantiomeric excess in the pharmaceutical industry, prized for its robustness, versatility, and high resolution.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Methodology & Causality in Experimental Choices
A successful chiral HPLC separation is contingent on the judicious selection of the CSP and the mobile phase. For a molecule like this compound, which possesses both polar (ester, amide) and non-polar (benzyl) functionalities, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability.[4][5][6][7]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral column with a polysaccharide-based stationary phase, such as a Daicel CHIRALPAK® series column, is recommended for initial screening.
-
Mobile Phase Preparation: A typical starting mobile phase for normal phase chromatography would be a mixture of n-hexane and a polar alcohol modifier like isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:IPA. For acidic or basic compounds, the addition of a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA), respectively, can improve peak shape and resolution.
-
Instrumentation Setup:
-
HPLC System: Agilent 1100/1200 series or equivalent.
-
Detector: UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., 210 nm or 254 nm for the aromatic ring).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C for reproducibility.
-
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both enantiomers and calculate the resolution factor (Rs).
-
Inject the synthesized sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[8][9] For chiral analysis, SFC often provides superior resolution and speed compared to HPLC.[10]
Methodology & Causality in Experimental Choices
The principles of chiral recognition in SFC are similar to those in HPLC, and the same polysaccharide-based CSPs are highly effective. The lower viscosity of the mobile phase in SFC allows for higher flow rates without a significant increase in backpressure, drastically reducing analysis times.
Experimental Protocol: Chiral SFC Analysis
-
Column Selection: The same polysaccharide-based CSPs used for HPLC are generally excellent choices for SFC.
-
Mobile Phase: The primary mobile phase is supercritical CO2. A polar co-solvent, typically methanol or ethanol, is added to modulate the retention and selectivity.
-
Instrumentation Setup:
-
SFC System: Waters ACQUITY UPC² or similar.
-
Detector: UV or Photodiode Array (PDA) detector.
-
Co-solvent: Methanol.
-
Flow Rate: 3-5 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
-
Sample Preparation: Dissolve the sample in the co-solvent (methanol) at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Screen different co-solvent percentages (e.g., 5-40%) to optimize the separation.
-
Inject the racemic standard and the synthesized sample.
-
Calculate the % e.e. as described for HPLC.
-
¹H NMR with Chiral Solvating Agents (CSAs): The Rapid Screening Tool
¹H NMR spectroscopy offers a fundamentally different approach to chiral purity analysis. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte form transient diastereomeric complexes.[11][12][13][14] These complexes have slightly different magnetic environments, leading to the splitting of one or more proton signals in the ¹H NMR spectrum. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.
Methodology & Causality in Experimental Choices
The key to this technique is selecting a CSA that interacts strongly and stereoselectively with the analyte. For a molecule containing a polar lactam and ester group, as well as an aromatic ring, a CSA with complementary functionalities, such as a derivative of (R)- or (S)-1,1'-bi-2-naphthol (BINOL), can be effective.[13]
Experimental Protocol: ¹H NMR with CSA
-
CSA Selection: Screen a small library of commercially available CSAs. For the target molecule, a BINOL-derived phosphoric acid or a similar hydrogen-bonding CSA is a good starting point.
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture on a high-field spectrometer (≥400 MHz).
-
-
Data Analysis:
-
Identify a proton signal that is well-resolved into two distinct peaks in the presence of the CSA. Protons close to the chiral center are often the best candidates.
-
Carefully integrate the two signals.
-
Calculate the enantiomeric excess from the integral ratio.
-
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high accuracy, high throughput, or rapid screening.
| Parameter | Chiral HPLC | Chiral SFC | ¹H NMR with CSA |
| Resolution | Excellent | Excellent (often superior to HPLC) | Variable, depends on analyte-CSA interaction |
| Sensitivity | High (ng level with UV) | High | Lower (mg level) |
| Analysis Time | 10-30 minutes | 2-10 minutes | < 5 minutes per sample (after setup) |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Very low (deuterated solvents) |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires screening of CSAs |
| Quantitation | Highly accurate and precise | Highly accurate and precise | Less precise, suitable for screening |
| Validation | Well-established protocols (ICH)[1][2] | Similar to HPLC, becoming more common | Less common for regulatory filings |
Trustworthiness: The Imperative of Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Multi-faceted Approach to Chiral Purity
The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of downstream active pharmaceutical ingredients. While chiral HPLC remains the validated workhorse for accurate and precise quantification, chiral SFC offers a compelling high-throughput and environmentally friendly alternative with often superior resolving power. ¹H NMR with chiral solvating agents serves as an invaluable tool for rapid screening and preliminary assessment of enantiomeric excess.
A prudent strategy in a drug development setting would involve the use of ¹H NMR with CSAs for initial reaction screening, followed by the development and validation of a robust chiral HPLC or SFC method for the final, precise determination of enantiomeric purity in accordance with ICH guidelines. This multi-faceted approach, grounded in a thorough understanding of the principles and practicalities of each technique, empowers researchers and scientists to confidently assess the stereochemical integrity of their synthesized compounds.
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Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
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NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES. [Link]
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Getting Started with Chiral Method Development. Regis Technologies. [Link]
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Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine. [Link]
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A Senior Application Scientist's Guide to Assessing the Anticancer Potential of Novel 5-Oxopyrrolidine Derivatives
The 2-pyrrolidinone ring, a core component of 5-oxopyrrolidine derivatives, represents a privileged scaffold in medicinal chemistry. This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including promising anticancer properties.[1] The inherent versatility of the 5-oxopyrrolidine core allows for extensive chemical modification, enabling the synthesis of diverse compound libraries for anticancer screening. This guide provides a comprehensive framework for researchers and drug development professionals to objectively assess and compare the anticancer potential of novel 5-oxopyrrolidine derivatives, grounded in established experimental protocols and data-driven analysis.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking behind them. The journey from a newly synthesized compound to a viable preclinical candidate is a multi-step process of elimination and characterization. This guide is structured to mirror that journey, from broad initial viability screens to more focused mechanistic and in vivo studies.
Part 1: The Landscape of 5-Oxopyrrolidine Derivatives and Structure-Activity Relationships (SAR)
The anticancer efficacy of 5-oxopyrrolidine derivatives is highly dependent on the nature and position of their substituents.[2] Understanding the structure-activity relationship (SAR) is paramount for rational drug design and for prioritizing which novel derivatives to advance through the screening cascade.
Initial studies have shown that modifying the 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold with various moieties can dramatically influence cytotoxic activity.[3][4] For instance, the introduction of azole, diazole, and hydrazone groups has yielded compounds with significant, structure-dependent anticancer effects against cell lines like the A549 human lung adenocarcinoma model.[2]
A key insight from SAR studies is the differential activity based on the type of substituent. A comparative analysis revealed that hydrazones containing heterocyclic fragments generally exhibit greater anticancer activity than those with simple aromatic moieties.[2] Furthermore, the presence of a free amino group on the phenyl ring appears to be a critical factor for enhancing anticancer activity while potentially lowering cytotoxicity toward non-cancerous cells.[2]
Below is a logical diagram illustrating the core scaffold and the influence of various substitutions on anticancer activity as reported in recent literature.
Caption: Structure-Activity Relationship (SAR) logic for 5-oxopyrrolidine derivatives.
Part 2: A Phased Approach to Experimental Evaluation
A robust assessment of anticancer potential requires a tiered experimental approach. This workflow ensures that resources are focused on the most promising candidates, moving from high-throughput primary screens to more complex, low-throughput validation assays.
Caption: Phased experimental workflow for assessing anticancer potential.
Primary Screening: Assessing Cell Viability
The initial step for any new compound is a primary screen to determine its general cytotoxicity against a representative cancer cell line. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[5] Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[6] The amount of formazan produced is directly proportional to the number of living cells.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the novel 5-oxopyrrolidine derivatives and a positive control (e.g., Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium-only wells (blank control).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[8]
-
Rationale: Testing multiple time points is crucial as some compounds may have cytostatic effects (slowing growth) before they have cytotoxic effects (killing cells).
-
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Rationale: This allows sufficient time for the mitochondrial enzymes of viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
The IC₅₀ value (the concentration of a drug that inhibits 50% of cell viability) can then be determined by plotting a dose-response curve.[9]
-
Mechanistic Studies: Uncovering the Mode of Action
A promising result from the MTT assay (i.e., a low IC₅₀ value) necessitates further investigation. It is critical to understand how the compound is killing the cancer cells. The primary mechanism for many anticancer drugs is the induction of apoptosis, or programmed cell death.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5-oxopyrrolidine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Comparative Performance Data
The ultimate goal is to identify derivatives with superior performance compared to existing alternatives or other novel candidates. The data below, synthesized from recent studies, provides a comparative overview of the anticancer activity of various 5-oxopyrrolidine derivatives.
| Compound/Derivative Class | Key Structural Features | Cancer Cell Line | Activity (% Cell Viability @ 100 µM) | Reference |
| Series 1 (Hydrazones) | Hydrazone with 5-nitrothiophene moiety (Compound 21) | A549 (Lung) | ~25% (Highly Active) | [2] |
| Hydrazone with dimethylamino-aromatic ring | A549 (Lung) | ~50% (Moderately Active) | [2] | |
| Hydrazone with simple aromatic moiety | A549 (Lung) | >80% (Weakly Active) | [2] | |
| Series 2 (Azoles) | 5-Methylbenzimidazole derivative (Compound 19) | A549 (Lung) | ~70% (Moderately Active) | [2] |
| 5-Nitrobenzimidazole derivative (Compound 20) | A549 (Lung) | ~40% (Active) | [2] | |
| Series 3 (Dichloro-hydroxyphenyl) | 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl | A549 (Lung) | ~20% (Highly Active) | [10] |
| 5-Methylbenzimidazole with 3,5-dichloro-2-hydroxyphenyl | A549 (Lung) | 24.5% (Highly Active) | [10] | |
| Control | Cisplatin (Standard Chemotherapeutic) | A549 (Lung) | ~30-40% | [10][11] |
Note: Data is approximated from graphical representations in the cited literature for comparative purposes.
Part 4: Transition to In Vivo Models
While in vitro assays are indispensable for initial screening and mechanistic studies, they lack the complexity of a whole organism.[12] Factors like drug metabolism, bioavailability, and interaction with the tumor microenvironment can only be assessed using in vivo models.[13] Compounds that demonstrate potent and broad activity in vitro are candidates for preclinical validation in animal models.
Commonly used models include:
-
Human Tumor Xenografts: This involves implanting human cancer cells into immunodeficient mice (e.g., nude or NOD/SCID mice).[13][14] This model is a good predictor of clinical activity and allows for the assessment of a drug's pharmacokinetics and pharmacodynamics.[12]
-
Syngeneic Models: These models use immunocompetent mice and implantable tumor cell lines derived from the same mouse strain, which allows for the study of interactions between the therapeutic agent and the host immune system.[14]
The primary endpoint in these studies is typically tumor growth inhibition (TGI), measured by regularly calculating the tumor volume.[14]
Conclusion
The 5-oxopyrrolidine scaffold is a fertile ground for the development of novel anticancer agents. A systematic and logically phased evaluation process is critical to identifying the most promising derivatives. This guide outlines a robust pathway, beginning with broad cytotoxicity screening, progressing to detailed mechanistic studies, and culminating in preclinical in vivo validation. By combining careful experimental design, data-driven comparison, and a deep understanding of the underlying structure-activity relationships, researchers can effectively navigate the complex but rewarding path of anticancer drug discovery.
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and … - OUCI. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. Available at: [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol. Available at: [Link]
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A Researcher's Guide to Evaluating the Antimicrobial Activity of Synthesized Pyrrolidinone Compounds
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][2][3] Pyrrolidinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[1][2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial activity of newly synthesized pyrrolidinone compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation and comparative analysis, ensuring scientific integrity and a self-validating system for your research.
The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring, a five-membered lactam, is a core structure in numerous natural and synthetic molecules with notable biological activities.[5] Its versatility allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.[2][4][6] Researchers have successfully synthesized novel pyrrolidinone derivatives that exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][4][7]
Experimental Design: A Strategic Approach
A robust evaluation of antimicrobial activity begins with a well-defined experimental design. This involves the careful synthesis of pyrrolidinone derivatives, selection of a relevant panel of microbial strains, and the choice of appropriate and standardized susceptibility testing methods.
Synthesis of Pyrrolidinone Analogs
The synthesis of a library of pyrrolidinone compounds with varied substitutions is crucial for establishing a clear structure-activity relationship.[4][6] For instance, modifications to the N-arylsuccinimide moiety or the introduction of functional groups like azo groups have been shown to influence antimicrobial efficacy.[8] The synthesis process should be meticulously documented, and the final compounds must be purified and characterized using techniques such as NMR and mass spectrometry to ensure high purity.[9]
Selection of Microbial Strains
The choice of microbial strains should be guided by the intended therapeutic application of the compounds. A standard panel should include representative Gram-positive and Gram-negative bacteria.
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections.
-
Methicillin-resistant Staphylococcus aureus (MRSA) - A significant drug-resistant pathogen.
-
Enterococcus faecalis (e.g., ATCC 29212) - A frequent cause of hospital-acquired infections.
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
-
Salmonella typhi - The causative agent of typhoid fever.[10]
-
For broader spectrum analysis, fungal strains such as Candida albicans can also be included.
Core Antimicrobial Susceptibility Testing Methodologies
The two most widely accepted and utilized methods for determining the in vitro antimicrobial activity of novel compounds are the broth microdilution and disk diffusion methods.[3][11][12]
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][11][12]
-
Preparation of Compound Stock Solutions: Dissolve the synthesized pyrrolidinone compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.[13][14]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.[16] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[11]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12] The use of a growth indicator like resazurin can aid in the visualization of bacterial viability.[13]
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial activity.[17][18][19]
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria.[19][20]
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the synthesized pyrrolidinone compounds onto the surface of the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[11]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[18]
Caption: Experimental workflow for evaluating antimicrobial activity.
Data Presentation and Interpretation
Tabulating MIC Values
Summarize the MIC values for each synthesized pyrrolidinone compound against the panel of microbial strains in a table. This allows for a direct comparison of the potency of the different derivatives.
| Compound ID | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| PYR-001 | 16 | 32 | 64 | >128 | 0.5 |
| PYR-002 | 8 | 16 | 32 | 64 | 0.5 |
| PYR-003 | 4 | 8 | 16 | 32 | 0.5 |
Note: This is a sample data table. Ciprofloxacin is included as a standard antibiotic for comparison.
Comparative Analysis and Structure-Activity Relationship (SAR)
A crucial aspect of this research is to compare the antimicrobial activity of the synthesized pyrrolidinone compounds with existing antibiotics and to elucidate the structure-activity relationship.
Benchmarking Against Standard Antibiotics
The inclusion of a well-characterized antibiotic (e.g., ciprofloxacin, vancomycin) in your assays provides a benchmark for the potency of your novel compounds.[21] A lower MIC value for your compound compared to the standard suggests promising activity.
Structure-Activity Relationship (SAR) Studies
By comparing the antimicrobial activity of a series of structurally related pyrrolidinone derivatives, you can identify the chemical moieties that are critical for their biological activity.[4][6] For example, you might observe that the presence of a specific substituent at a particular position on the pyrrolidinone ring consistently leads to lower MIC values. This information is invaluable for the rational design of more potent antimicrobial agents.
Caption: Logical flow for comparative analysis and SAR studies.
Mechanism of Action: Unraveling the "How"
While determining the antimicrobial activity is the primary goal, gaining insights into the mechanism of action can significantly enhance the value of your research. Common mechanisms of antimicrobial action include inhibition of cell wall synthesis, disruption of protein synthesis, or interference with nucleic acid synthesis.[22][23] Further studies, such as time-kill assays or macromolecular synthesis inhibition assays, can be employed to elucidate the mechanism of your most promising pyrrolidinone compounds.
Conclusion
The systematic evaluation of synthesized pyrrolidinone compounds for antimicrobial activity is a critical step in the quest for new and effective treatments against infectious diseases. By following the detailed protocols and strategic considerations outlined in this guide, researchers can generate reliable and reproducible data, identify promising lead compounds, and contribute to the development of the next generation of antimicrobial agents.
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Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that safety and compliance are integrated into your laboratory workflow.
Foundational Principles: Hazard Assessment and Regulatory Context
The cornerstone of any chemical disposal procedure is a thorough understanding of the compound's intrinsic hazards and the governing regulations. This compound, and its structural analogs, are typically stable under normal conditions but must be treated with care.
Hazard Profile: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related pyrrolidone derivatives indicate that the primary hazards to consider are potential irritation and the release of hazardous decomposition products under thermal stress, such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[1][2]. Therefore, the fundamental principle is to manage this compound as a regulated chemical waste stream and avoid any release into the environment.
Regulatory Imperative: In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA)[3]. All personnel generating chemical waste must be aware of their institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) as this dictates accumulation time limits and reporting requirements[4][5]. The immediate operational directive is to always consult your institution's Environmental Health and Safety (EHS) department , as they will provide specific guidance that aligns with federal, state, and local regulations.
Quantitative Safety and Disposal Data Summary
For a clear and rapid assessment, the following table summarizes key safety and disposal parameters derived from structural analogs. This data provides a baseline for establishing safe handling and disposal protocols.
| Parameter | Guideline | Source(s) |
| Primary Disposal Method | Treat as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of via sewer or standard trash. | [6] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat. Long-sleeved clothing is recommended. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [1][2] |
| Spill Containment | Absorb with inert material (e.g., dry lime, sand, vermiculite) and place in a sealed, labeled container for disposal. Avoid dust formation. | [1][7][8] |
| Container Type | Use a chemically compatible container with a secure, screw-top cap. Ensure the container material does not react with the waste. | [9] |
Standard Operating Procedure for Disposal
This section details the step-by-step methodology for the proper disposal of this compound, from the point of generation to final hand-off for disposal.
Step 1: Waste Characterization and Segregation
Causality: The first and most critical step is to correctly identify the waste. Improper segregation can lead to dangerous chemical reactions within a waste container.
-
Protocol:
-
Designate this compound waste as a "non-halogenated organic" waste stream, unless it is mixed with halogenated solvents.
-
Maintain separate waste containers for different hazard classes. For example, do not mix acids, bases, or oxidizers with this organic waste[9].
-
If the compound is dissolved in a solvent, the entire solution must be disposed of, and the waste stream should be characterized by the most hazardous component.
-
Step 2: Container Selection and Labeling
Causality: Proper containment and labeling are mandated by the EPA to ensure safe handling, prevent accidental mixing, and provide critical information for emergency responders and disposal technicians.
-
Protocol:
-
Select a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). The container must have a tight-fitting screw cap[9].
-
Affix a "Hazardous Waste" label to the container before adding any waste[4].
-
Clearly list all chemical constituents on the label, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate percentage of each component.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion[3].
-
Step 3: Waste Accumulation at the Source
Causality: Federal regulations allow for the temporary collection of hazardous waste in the laboratory where it is generated, known as a Satellite Accumulation Area (SAA), to ensure it remains under the control of trained personnel[4][9].
-
Protocol:
-
Keep the waste container closed at all times, except when adding waste[10].
-
Store the container in a designated SAA, which must be at or near the point of generation and under the control of the lab personnel.
-
The SAA should be clearly marked with appropriate signage.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills[3].
-
Step 4: Arranging for Final Disposal
Causality: Once a waste container is full, or has been in the SAA for an extended period (up to one year for partially filled containers), it must be transferred to a central accumulation area (CAA) or picked up by EHS for disposal by a licensed contractor[4][9].
-
Protocol:
-
When the container is full (at 90% capacity), seal it securely.
-
Complete the hazardous waste label with the date the container was filled.
-
Contact your institution's EHS department or follow their established procedures to request a waste pickup.
-
Do not move the hazardous waste from one SAA to another; it must be transferred by trained EHS personnel or moved directly to the designated CAA[4].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental release, immediate and correct action is crucial to mitigate risks.
-
Minor Spill (Contained on Benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, gloves), cover the spill with an inert absorbent material (e.g., vermiculite, sand)[7][8].
-
Once absorbed, carefully sweep the material into a designated container for solid hazardous waste.
-
Clean the spill area with soap and water.
-
Label the waste container and dispose of it according to the procedures outlined above.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[7].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[11].
-
Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention[1].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[11].
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
References
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New Jersey Department of Health. (n.d.). Pyrrolidine - Hazard Summary. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Chemsrc. (2025, September 17). CAS#:64700-65-8 | (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your work is not only innovative but also conducted with the highest degree of safety. The following protocols are designed to be a self-validating system, grounded in authoritative sources.
Understanding the Hazard Profile
While a specific, comprehensive hazard profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards by examining its structural components: a substituted pyrrolidine ring. The parent compound, pyrrolidine, is classified as a flammable liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may share some of these hazardous properties.
GHS Classification (Inferred from related compounds):
| Hazard Class | Category | GHS Hazard Statement (Inferred) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
This table is based on the GHS classification for the structurally similar compound Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate and should be used as a precautionary guideline.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on established guidelines for handling pyrrolidine derivatives and other laboratory chemicals.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5] | Provides maximum protection against splashes and potential projectiles, which is crucial when working with any liquid chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile).[1] | Prevents skin contact. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your hands.[2][6] |
| Body Protection | A buttoned laboratory coat and long-sleeved clothing.[4][6] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][5] | Minimizes the risk of inhaling aerosols or vapors. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[5] |
Diagram of PPE Protocol:
Caption: Essential PPE for handling this compound.
Operational Plan: From Benchtop to Waste Stream
A meticulous operational plan is critical for minimizing exposure and preventing accidents.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to control airborne levels of the substance.[5] The ventilation system should be explosion-resistant if there is a risk of flammable vapor accumulation.[1]
-
Safety Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[5]
3.2. Handling Procedures
-
Preparation: Before handling, thoroughly wash your hands and put on the required PPE.[6]
-
Transfer: When transferring the chemical, ground and bond containers to prevent static discharge, especially if it is determined to be flammable.[5][7] Use spark-proof tools.[7]
-
Heating: If heating is required, never use an open flame.[8] Use a heating mantle, sand bath, or other controlled heating source.
-
Post-Handling: After handling, wash your hands and arms thoroughly with soap and water, even if gloves were worn.[9] Decontaminate the work area.
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][7]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
3.4. Spill Response
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation to disperse any vapors.
-
Containment: For minor spills, absorb the material with an inert substance like vermiculite, sand, or earth.[5]
-
Collection: Sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[10]
-
Decontamination: Clean the spill area thoroughly.
Diagram of Spill Response Workflow:
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.[11] Do not pour this chemical down the drain.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention. |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
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Pyrrolidine - HAZARD SUMMARY . New Jersey Department of Health. [Link]
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Material Safety Data Sheet - Pyrrolidine . Cole-Parmer. [Link]
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SAFETY DATA SHEET - Benzyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate . Fisher Scientific. [Link]
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Safe Laboratory Practices in Chemistry . Harvey Mudd College Department of Chemistry. [Link]
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(R)-Methyl 5-oxopyrrolidine-2-carboxylate Safety Data Sheet . Chemsrc. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. [Link]
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Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate . PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
